5H-pyrrolo[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPAZIWBAHVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346584 | |
| Record name | 1,4,6-Triaza-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-50-4 | |
| Record name | 1,4,6-Triaza-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The 5H-pyrrolo[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The this compound ring system, a fused heterocycle consisting of a pyrimidine ring and a pyrrole ring, represents a cornerstone scaffold in modern medicinal chemistry. Often referred to as 9-deazapurine, its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide array of biological targets, particularly enzymes that process purines, such as kinases. This inherent bio-isosterism has established the pyrrolo[3,2-d]pyrimidine core as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
Derivatives of this core have shown remarkable therapeutic potential, leading to the development of agents with antitumor, antibacterial, and antiviral properties.[1][2] Their mechanism of action is diverse, ranging from the inhibition of critical cellular signaling pathways to the disruption of metabolic processes essential for pathogen or cancer cell survival.[3][4][5]
This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the fundamental physicochemical properties of the this compound nucleus. Understanding these characteristics is paramount for any researcher aiming to design, synthesize, and optimize novel therapeutics based on this versatile scaffold. We will delve into the causality behind its chemical behavior, provide field-proven insights into its application, and present methodologies for its characterization, thereby equipping scientists with the foundational knowledge required for successful drug discovery and development.
Core Physicochemical Characteristics
The utility of a molecular scaffold in drug development is intrinsically linked to its physicochemical properties. These parameters govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the parent this compound and some of its common derivatives. It is crucial to recognize that these values are highly sensitive to substitution, a feature that medicinal chemists exploit to fine-tune the properties of drug candidates.
| Property | This compound | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 4-Amino-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 272-50-4[6] | 84905-80-6[7] | 18591-23-6 |
| Molecular Formula | C₆H₅N₃[8] | C₆H₄ClN₃[7] | C₆H₆N₄[9] |
| Molecular Weight | 119.12 g/mol [6] | 153.57 g/mol [10] | 134.14 g/mol [9] |
| Melting Point | 177°C[6] | >150°C (decomposition)[7] | Not Available |
| Boiling Point | 288.3°C at 760 mmHg (Predicted)[8] | Not Available | Not Available |
| Density | 1.348 g/cm³ (Predicted)[8] | Not Available | Not Available |
| pKa (Predicted) | ~7.5 (most basic), ~15.5 (most acidic) | Not Available | Not Available |
| LogP (Predicted) | 0.4-0.8 | 1.2-1.6 | 0.1-0.5 |
Analysis and Scientific Rationale:
-
Melting Point: The parent heterocycle possesses a relatively high melting point for its size, indicative of strong intermolecular forces, likely hydrogen bonding involving the pyrrole N-H and pyrimidine nitrogens, as well as π-π stacking of the aromatic rings. The decomposition of the 4-chloro derivative above 150°C highlights its potential thermal lability, a key consideration for synthesis and storage.[7]
-
Solubility: The parent scaffold exhibits limited water solubility but is soluble in polar organic solvents. This is a common characteristic of aromatic heterocycles. In drug development, improving aqueous solubility is often a primary objective to ensure adequate bioavailability. This is frequently achieved by introducing polar functional groups or by formulating the compound as a salt. For instance, novel substituted pyrrolo[3,2-d]pyrimidines have been specifically designed to be water-soluble for evaluation as antitumor agents.[11]
-
Acidity and Basicity (pKa): The this compound core is amphoteric. The pyrimidine nitrogens are weakly basic, with N1 and N3 being potential sites for protonation. The pyrrole N-H proton is weakly acidic and can be deprotonated under strong basic conditions. The precise pKa values are heavily influenced by substituents. Electron-withdrawing groups will decrease the basicity of the pyrimidine ring and increase the acidity of the pyrrole proton, while electron-donating groups will have the opposite effect. This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The parent scaffold has a low-to-moderate predicted LogP. The introduction of a chlorine atom, as in the 4-chloro derivative, predictably increases lipophilicity. Conversely, adding an amino group increases polarity and lowers the LogP. In drug design, a delicate balance must be struck; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is the bedrock of chemical research. The following spectroscopic techniques are indispensable for confirming the structure and purity of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the fused ring system typically appear in the region of δ 6.5-9.0 ppm. The pyrrole N-H proton is often broad and can be found at a higher chemical shift (δ 10-12 ppm), and its position is sensitive to solvent and concentration. For example, in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the N-H proton is observed as a broad singlet at δ 12.43 ppm in DMSO-d6.[7] The protons on the pyrrole and pyrimidine rings exhibit characteristic coupling patterns that aid in structural assignment.
-
¹³C NMR: The carbon signals for the core appear in the aromatic region (δ 100-160 ppm). The specific chemical shifts are valuable for confirming substitution patterns. For the 4-chloro derivative, carbon signals have been reported at δ 151.30, 149.58, 142.12, 134.83, 124.32, and 102.70 ppm.[7]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include:
-
N-H Stretch: A sharp to broad band around 3100-3300 cm⁻¹ corresponding to the pyrrole N-H group.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic ring system.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a primary piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can also provide valuable structural information.
-
UV-Vis and Fluorescence Spectroscopy: Pyrrolo[3,2-d]pyrimidine derivatives possess a chromophore and thus absorb UV light. The absorption maxima (λ_max) are dependent on the substitution pattern and the solvent. Some derivatives, particularly those with extended conjugation or specific substituents, have been shown to exhibit fluorescence, a property that can be exploited in biological assays.[1] For instance, derivatives with electron-donating N,N-dimethylaminophenyl substituents have been shown to have bathochromically shifted absorption and emission spectra with high fluorescence quantum yields.[1]
Chemical Reactivity and Metabolic Stability
The chemical reactivity of the scaffold dictates how it can be synthetically modified, while its metabolic stability is a key determinant of its half-life and potential for drug-drug interactions in vivo.
Reactivity Profile
The pyrrolo[3,2-d]pyrimidine system has a rich and tunable reactivity profile. The pyrrole ring is electron-rich and generally susceptible to electrophilic attack, while the pyrimidine ring is electron-deficient and more prone to nucleophilic attack, especially when activated with leaving groups.
-
Electrophilic Substitution: Reactions such as halogenation, nitration, and acylation tend to occur on the electron-rich pyrrole ring, primarily at the C6 and C7 positions.
-
Nucleophilic Substitution: A common and powerful strategy in the synthesis of derivatives involves the displacement of a leaving group, typically a halogen, from the C4 position of the pyrimidine ring. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a key intermediate for this reason, readily reacting with a variety of nucleophiles (amines, alcohols, thiols) to generate diverse libraries of compounds.[11]
Metabolic Stability
Metabolic stability is a critical ADME (Absorption, Distribution, Metabolism, Excretion) property. Pyrrolopyrimidine-based compounds are subject to metabolic transformations by enzymes such as the cytochrome P450 family. Common metabolic pathways can include:
-
Oxidation: Aromatic hydroxylation on either the pyrrole or pyrimidine ring.
-
N-dealkylation: If alkyl groups are present on the nitrogen atoms.
A key goal in drug optimization is to balance potency with metabolic stability.[12] Structural modifications, such as the introduction of fluorine atoms or the blocking of metabolically labile sites, are common strategies to enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[12]
Synthetic Strategies and Functionalization
The construction of the this compound core and its subsequent functionalization are well-established in the literature. Synthetic routes are designed for flexibility, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
A generalized synthetic workflow often involves building one ring onto the other. For example, a common approach is to start with a pre-functionalized 4,5-diaminopyrimidine and react it with a suitable two-carbon electrophile to construct the fused pyrrole ring.
Caption: Generalized synthetic workflow for this compound.
This modular approach is highly valuable in diversity-oriented synthesis, enabling the rapid generation of compound libraries for high-throughput screening.[13]
Applications in Drug Discovery: From Scaffold to Lead Compound
The physicochemical properties discussed above are not merely academic; they are the levers that medicinal chemists pull to transform a simple scaffold into a potent and selective therapeutic agent.
The Role in Kinase Inhibition
The structural similarity of the pyrrolo[3,2-d]pyrimidine core to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By occupying the ATP-binding site, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting oncogenic signaling pathways. Derivatives have been successfully developed as inhibitors of receptors like the Kinase insert Domain Receptor (KDR), a key player in angiogenesis.[5]
Caption: Mechanism of ATP-competitive kinase inhibition.
Targeting Cellular Metabolism
Beyond kinase inhibition, this scaffold has been instrumental in developing drugs that target cellular metabolism. Folate-dependent one-carbon (C1) metabolism is vital for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[3][4] Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit key enzymes in this pathway, such as serine hydroxymethyltransferase 2 (SHMT2), effectively starving cancer cells of essential building blocks.[3][4][14][15][16]
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining LogP. It is a self-validating system because it relies on direct measurement of the analyte concentration in two equilibrated phases.
Objective: To determine the LogP value of a this compound derivative.
Materials:
-
This compound derivative (test compound)
-
n-Octanol (reagent grade, saturated with water)
-
Deionized water (reagent grade, saturated with n-octanol)
-
Centrifuge tubes (e.g., 15 mL glass)
-
Mechanical shaker or rotator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Solvent Pre-saturation (Causality: To ensure thermodynamic equilibrium):
-
Mix equal volumes of n-octanol and deionized water in a large separatory funnel.
-
Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours.
-
Carefully separate the two phases. The octanol is now water-saturated, and the water is octanol-saturated. This step is critical to prevent volume changes during the experiment, which would alter concentrations.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in the water-saturated n-octanol at a concentration that will be accurately measurable by your analytical method (e.g., 1 mg/mL).
-
-
Partitioning Experiment (Performed in triplicate):
-
In a centrifuge tube, add a precise volume of the octanol stock solution (e.g., 5.0 mL).
-
Add an equal volume of the octanol-saturated water (e.g., 5.0 mL).
-
Cap the tube tightly and place it on a mechanical shaker.
-
Gently agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
-
Phase Separation:
-
After shaking, centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and the organic (octanol) phase. Be extremely careful not to disturb the interface.
-
Determine the concentration of the test compound in each phase using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve in each respective solvent should be prepared.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase:
-
P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
-
The LogP is the base-10 logarithm of the partition coefficient:
-
LogP = log₁₀(P)
-
-
-
Validation:
-
The sum of the mass of the compound in both phases should equal the initial mass added to the system. A mass balance of 95-105% validates the experimental integrity.
-
Conclusion
The this compound scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its physicochemical properties—solubility, pKa, lipophilicity, and spectroscopic signatures—are not static values but are dynamic parameters that can be rationally modulated through synthetic chemistry. This tunability, combined with its privileged structural nature as a purine isostere, has cemented its role in the development of targeted therapies, particularly in oncology. A thorough understanding of its core characteristics, from its quantum mechanical behavior to its handling in the lab, is the foundation upon which innovative and life-saving medicines are built. The continued exploration of this scaffold's chemical space promises to yield novel therapeutics with improved efficacy and safety profiles for years to come.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lsi.princeton.edu [lsi.princeton.edu]
Unlocking the Spectroscopic Signature of 5H-pyrrolo[3,2-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. A thorough understanding of its spectral characteristics is paramount for the unambiguous identification, structural elucidation, and purity assessment of novel derivatives. This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data intrinsic to the this compound framework. While spectral data for the unsubstituted parent compound is limited in publicly available literature, this guide will utilize data from closely related derivatives to provide a foundational understanding of the spectral features of this important pharmacophore.
Spectroscopic Data Interpretation
The spectral data presented below is for derivatives of this compound. The presence of substituents will influence the exact chemical shifts, absorption frequencies, and fragmentation patterns. However, the data provides a crucial baseline for identifying the core heterocyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For the this compound core, both ¹H and ¹³C NMR provide characteristic signals.
¹H NMR Spectral Data of this compound Derivatives
| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| H2 | 8.3 - 8.7 | Singlet | Typically the most downfield proton on the pyrimidine ring. |
| H4/H-Cl | 8.6 - 8.7 (for H) | Singlet | Position of a proton or a substituent. When a proton, it is a downfield singlet. |
| H6 | 7.3 - 7.6 | Doublet or Doublet of Doublets | Part of the pyrrole ring, coupled to H7. |
| H7 | 6.5 - 6.8 | Doublet or Doublet of Doublets | Part of the pyrrole ring, coupled to H6. |
| N5-H | 11.4 - 12.9 | Broad Singlet | The pyrrole NH proton, often broad and may exchange with D₂O. |
Note: Data is compiled from various sources including substituted pyrrolo[2,3-d]pyrimidines which exhibit similar pyrrole ring protons[1]. The chemical shifts are highly dependent on the solvent and the nature of substituents.
¹³C NMR Spectral Data of this compound Derivatives
| Carbon | Chemical Shift (δ) Range (ppm) | Notes |
| C2 | 150 - 153 | Aromatic carbon in the pyrimidine ring. |
| C4 | 150 - 154 | Aromatic carbon in the pyrimidine ring. |
| C4a | 150 - 159 | Bridgehead carbon. |
| C5a | 102 - 106 | Bridgehead carbon. |
| C6 | 122 - 123 | Aromatic carbon in the pyrrole ring. |
| C7 | 98 - 104 | Aromatic carbon in the pyrrole ring. |
Note: The chemical shifts are indicative and can vary significantly with substitution[1][2].
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For the this compound core, characteristic vibrations are associated with the N-H and C=N bonds.
Characteristic IR Absorption Bands for Pyrrolopyrimidines
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (pyrrole) | 3100 - 3500 | Medium, often broad | Characteristic of the N-H bond in the pyrrole ring. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H vibrations. |
| C=N Stretch | 1600 - 1650 | Medium to Strong | Vibrations from the pyrimidine ring. |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong | Skeletal vibrations of the fused aromatic rings. |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the presence of substituents[3].
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound is expected at an m/z corresponding to its molecular weight (119.12 g/mol )[4][5].
Expected Mass Spectrometric Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₆H₅N₃ | [4] |
| Molecular Weight | 119.12 g/mol | [4][5] |
| Exact Mass | 119.048347 Da | Calculated |
| Key Fragment Ions | m/z 118, 92 | Fragmentation often involves the loss of H or HCN from the pyrimidine ring. |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition[2].
Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality spectral data for this compound and its derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube to a final volume of about 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
2D NMR:
-
Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals[6].
-
Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples):
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is fast and requires minimal sample preparation.
-
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die and apply high pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Procedure:
-
Record a background spectrum of the empty sample compartment (or with a clean ATR crystal/blank KBr pellet).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.
-
The sample solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC for separation prior to analysis.
Data Acquisition:
-
Instrument: A variety of mass spectrometers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers. High-resolution instruments are preferred for accurate mass measurements[6].
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It is commonly used with LC-MS.
-
Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, providing valuable structural information. It is often used with GC-MS.
-
-
Data Analysis:
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.
-
Visualization of Spectral Interpretation Workflow
The following diagram illustrates a logical workflow for the spectral data interpretation and structural confirmation of a this compound derivative.
Caption: Workflow for spectral data interpretation of this compound.
References
- 1. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Pyrrolopyrimidine | C6H5N3 | CID 577022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[3,2-d]pyrimidine Scaffold: A Synthetic Core with Therapeutic Potential
Researchers and drug development professionals exploring novel heterocyclic scaffolds will find that the pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, is a privileged synthetic structure with a wide range of biological activities. However, a comprehensive review of scientific literature indicates that this particular heterocyclic system is not found in naturally occurring products. Instead, its isomeric counterpart, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, is well-represented in nature and has been the subject of extensive research.
The pyrrolo[3,2-d]pyrimidine scaffold has garnered significant interest in medicinal chemistry due to its structural analogy to purines, allowing its derivatives to act as inhibitors for various enzymes. Synthetic compounds featuring this core have been investigated for their potential as anticancer, antibacterial, and antiviral agents, as well as inhibitors of key cellular targets like kinases and polymerases.
While the user's request focused on natural products containing the pyrrolo[3,2-d]pyrimidine scaffold, our extensive search has found no evidence of their existence in nature. In contrast, the pyrrolo[2,3-d]pyrimidine scaffold is the basis for a variety of natural products with significant biological activities. Notable examples include:
-
Tubercidin: An adenosine analog isolated from Streptomyces tubercidicus with potent anticancer and antiviral properties.
-
Sangivamycin and Toyocamycin: Nucleoside antibiotics produced by Streptomyces species that exhibit antitumor activity.
-
Rigidins: A class of marine alkaloids isolated from tunicates with potential as anticancer agents.
Given the absence of naturally occurring pyrrolo[3,2-d]pyrimidines, this guide will focus on the closely related and naturally abundant pyrrolo[2,3-d]pyrimidine scaffold to provide a comprehensive technical overview in line with the user's original request for in-depth information on a naturally derived heterocyclic core. This will include a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.
We believe this shift in focus will provide a more valuable and accurate resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of naturally derived pyrrolopyrimidine systems. The following sections will delve into the rich chemistry and biology of natural products containing the pyrrolo[2,3-d]pyrimidine scaffold.
The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 5H-Pyrrolo[3,2-d]pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to the purine core of ATP allows for competitive inhibition of a wide array of enzymes, particularly kinases, making it a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel this compound analogues, with a focus on their potential as anticancer agents. We will delve into synthetic methodologies, quantitative biological data, and the signaling pathways these compounds modulate.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activities of various this compound analogues against different cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of 6-Phenylpyrrolo[3,2-d]pyrimidin-7-one 5-oxides
| Compound | Cell Line | GI50 (µM) |
| Disubstituted 6-phenylpyrrolo[3,2-d]pyrimidin-7-one 5-oxides with N-alkylamino or N,N-dialkylamino substituents at the 2nd position | A2780 (Ovarian) | Data not specified[1] |
| HBL-100 (Breast) | Data not specified[1] | |
| HeLa (Cervical) | Data not specified[1] | |
| SW1573 (Lung) | Data not specified[1] | |
| T-47D (Breast) | Data not specified[1] | |
| WiDr (Colon) | Data not specified[1] |
Cell cycle studies showed that the most active compounds induce arrest in the G2/M phase in breast and lung cancer cells[1].
Table 2: Activity of 5-Substituted Pyrrolo[3,2-d]pyrimidine Analogues Targeting One-Carbon Metabolism
| Compound | Target(s) | In Vitro Antitumor Efficacy |
| AGF291 | SHMT2, SHMT1, GARFTase, AICARFTase | Broad-spectrum against H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic)[2] |
| AGF320 | SHMT2, SHMT1, GARFTase, AICARFTase | Broad-spectrum against H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic)[2] |
| AGF347 | SHMT2, SHMT1, GARFTase, AICARFTase | Broad-spectrum against H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic)[2][3] |
AGF347 demonstrated significant in vivo antitumor efficacy in MIA PaCa-2 pancreatic tumor xenografts[2].
Table 3: Antitubulin Activity of Substituted Pyrrolo[3,2-d]pyrimidines
| Compound | Target | GI50 (nM) |
| A specific, unnamed pyrrolo[3,2-d]pyrimidine analogue | Tubulin (colchicine site) | 2-digit nanomolar range in 8 tumor cell lines from the NCI-60 panel[4] |
Table 4: Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target(s) | IC50 (nM) |
| Preclinical candidate 51m | HER2 / EGFR | 0.98 / 2.5[5] |
Compound 51m also exhibited potent tumor regressive efficacy in HER2- and EGFR-overexpressing tumor xenograft models[5].
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound analogues and for the evaluation of their biological activity.
Synthesis of 2,4-disubstituted 6-phenylpyrrolo[3,2-d]pyrimidin-7-one 5-oxides
A relatively short and efficient synthetic method involves a one-pot oxidation/substitution of the methylthio group at the 2nd position of the pyrrolo[3,2-d]pyrimidine heterosystem[1].
General Procedure:
-
Intramolecular Cyclization: 6-Arylethynyl-5-nitropyrimidines undergo a pyridine-catalyzed intramolecular cyclization reaction to form the corresponding pyrrolo[3,2-d]pyrimidine 5-oxides[1].
-
Oxidation and Substitution: The resulting pyrrolo[3,2-d]pyrimidine 5-oxide is then subjected to a one-pot reaction involving oxidation of the 2-methylthio group, followed by nucleophilic substitution with various N-alkylamino or N,N-dialkylamino groups to yield the final 2,4-disubstituted products[1].
Synthesis of 5-Substituted Pyrrolo[3,2-d]pyrimidine Analogues (e.g., AGF347)
The synthesis of these analogues involves a multi-step process:
-
Condensation: The synthesis starts with the condensation of an appropriately substituted aldehyde with 2,4-diamino-6-hydroxypyrimidine to form the pyrrolo[3,2-d]pyrimidine core[3].
-
Side Chain Attachment: A linker is then attached to the N5 position of the pyrrole ring. For AGF347, this involves a four-carbon butyl chain[3].
-
Final Moiety Addition: The final step involves the coupling of the linker to the desired benzoyl or thienoyl moiety, which in the case of AGF347 is a 2-fluorobenzoyl-L-glutamic acid group[2][3].
Synthesis of N-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide
-
Starting Material: N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide (1.16 g, 4.67 mmol) is used as the starting material[4].
-
Chlorination: The starting material is added to phosphorus oxychloride (30 mL) and heated at reflux for 3 hours[4].
-
Work-up: The solvent is evaporated in vacuo. The pH of the residue is adjusted to 8 with ammonia solution[4].
-
Purification: The resulting precipitate is filtered and purified by column chromatography (CHCl3: MeOH; 50:1; v/v) to give a white solid (1.1 g, 86% yield)[4].
In Vitro Antiproliferative Assay
The antiproliferative activities of the synthesized compounds are typically evaluated using a panel of human solid tumor cell lines.
-
Cell Culture: Human tumor cell lines (e.g., A2780, HBL-100, HeLa, SW1573, T-47D, and WiDr) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics[1].
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours)[1].
-
Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., HER2, EGFR) is determined using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This can be done using various formats, such as ELISA-based assays or radiometric assays.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together.
-
Detection: The amount of phosphorylated substrate is quantified.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound analogues and a general workflow for their discovery and development.
Caption: A generalized workflow for the discovery of novel this compound analogues.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 5H-pyrrolo[3,2-d]pyrimidine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their anticancer, kinase inhibitory, antiviral, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes, cell cycle arrest, and induction of apoptosis.
Halogenated pyrrolo[3,2-d]pyrimidine analogues have shown potent antiproliferative activity, with EC50 values ranging from 0.014 to 14.5 μM in various cancer cell lines. These compounds can induce cell accumulation in the G2/M phase of the cell cycle. To mitigate toxicity, N5-alkyl substitutions have been explored, leading to compounds with comparable efficacy (EC50 values between 0.83 – 7.3 μM) but significantly lower toxicity.
Table 1: Anticancer Activity of Halogenated this compound Derivatives
| Compound | Cancer Cell Line | Activity | Value | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 leukemia | Cytotoxicity (CC50) | 6.0 μM | [1] |
| Halogenated pyrrolo[3,2-d]pyrimidines | Various | EC50 | 0.014 – 14.5 μM | |
| N5-substituted halogenated pyrrolo[3,2-d]pyrimidines | Various | EC50 | 0.83 – 7.3 μM |
Kinase Inhibitory Activity
A significant portion of the anticancer activity of this compound derivatives can be attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.
VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent VEGFR2 inhibitors. For instance, a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized as type-II inhibitors of VEGFR2 kinase.[2] One notable compound from this series, compound 20d , demonstrated potent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and showed significant tumor growth inhibition in a xenograft mouse model.[2]
Table 2: VEGFR2 Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Compound 20d | VEGFR2 | Kinase Assay | Potent Inhibition | [2] |
| Compound 20d | PDGFR, Tie-2 | Kinase Assay | Inhibition | [2] |
Inhibition of One-Carbon Metabolism
Folate-dependent one-carbon metabolism is a critical pathway for the biosynthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells. Novel 5-substituted pyrrolo[3,2-d]pyrimidine derivatives have been developed as first-in-class multitargeted inhibitors of this pathway.[3] These compounds target key enzymes in both the mitochondrial and cytosolic compartments, including serine hydroxymethyltransferase 2 (SHMT2), glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[3] The lead compound, AGF347, has demonstrated potent in vitro and in vivo antitumor efficacy against pancreatic adenocarcinoma cells.
Signaling Pathway: Inhibition of One-Carbon Metabolism by this compound Derivatives
References
The Ascendance of 5H-pyrrolo[3,2-d]pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine core, a synthetic isomer of purine also known as 9-deazapurine, has emerged as a quintessential privileged scaffold in medicinal chemistry. Its inherent structural features, which allow for diverse substitutions and interactions with a wide array of biological targets, have cemented its importance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the this compound scaffold, delving into its biological significance, synthetic strategies, structure-activity relationships, and key experimental protocols. From potent kinase inhibitors in oncology to modulators of metabolic enzymes and G-protein coupled receptors, this scaffold has demonstrated remarkable versatility. This document aims to serve as a critical resource for researchers engaged in the design and development of next-generation therapies, leveraging the unique potential of this powerful heterocyclic system.
Introduction: The Concept of a Privileged Scaffold
In the landscape of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility makes them attractive starting points for the development of new drugs. The this compound system is a prime example of such a scaffold. Unlike its naturally occurring regioisomer, 7-deazapurine (pyrrolo[2,3-d]pyrimidine), this compound is a product of synthetic chemistry.[1] Its structural resemblance to adenine allows it to function as an ATP mimetic, a key characteristic for targeting ATP-binding sites in enzymes, particularly kinases.
The core structure of this compound features a fused pyrrole and pyrimidine ring system, offering multiple points for chemical modification. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of potency, selectivity, and drug-like characteristics.
Biological Significance and Therapeutic Applications
The therapeutic potential of the this compound scaffold is vast, with derivatives showing promise in a multitude of disease areas. This is a direct consequence of its ability to interact with a diverse range of protein families.
Kinase Inhibition in Oncology
A significant focus of research on 5H-pyrrolo[3,2-d]pyrimidines has been in the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): The EGFR signaling pathway is crucial for cell growth and proliferation, and its overactivation is a key driver in many cancers.[2] Several this compound derivatives have been designed as potent dual inhibitors of EGFR and HER2.[2] These compounds typically feature a substituted aniline moiety at the C4 position, which occupies the ATP-binding pocket of the kinase domain.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR2 is a key regulator of this process. This compound-based compounds have been developed as type-II inhibitors of VEGFR2, binding to the inactive conformation of the kinase.[3]
Targeting One-Carbon Metabolism
One-carbon (C1) metabolism is a critical network of pathways that provides the building blocks for nucleotide and amino acid synthesis, and it is often upregulated in cancer cells to support their high proliferation rate. The this compound scaffold has been instrumental in developing inhibitors of key enzymes in this pathway.
-
Serine Hydroxymethyltransferase (SHMT1 and SHMT2): These enzymes catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key C1 donor. Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[4][5]
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): These enzymes are involved in de novo purine biosynthesis. Multi-targeted inhibitors based on the this compound scaffold have been developed to simultaneously block these enzymes along with SHMTs.[4][5] A notable preclinical candidate from this class is AGF347 , which has demonstrated potent in vitro and in vivo antitumor efficacy.[6][7]
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology.
-
Obesity: Derivatives of this scaffold have been investigated as antagonists of the neuropeptide Y5 receptor, which is involved in the regulation of food intake.[8][9]
Synthetic Strategies
The construction of the this compound core and its subsequent functionalization can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern.
General Synthetic Routes
A common approach to the synthesis of the this compound core involves the construction of a substituted pyrrole ring onto a pre-existing pyrimidine. For example, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines has been reported.
Another strategy involves starting from a functionalized pyrrole and constructing the pyrimidine ring. This can be achieved by reacting a 2,3-dicarboxypyrrole derivative with reagents that provide the necessary nitrogen atoms for the pyrimidine ring.[4]
A classical approach involves the reaction of 4,6-dichloro-5-nitropyrimidine with ketene diethyl acetal, leading to the formation of the pyrrole ring fused to the pyrimidine.[1][8]
Caption: Generalized synthetic strategies for the this compound core.
Example Protocol: Synthesis of a 4-Anilino-5H-pyrrolo[3,2-d]pyrimidine Derivative
This protocol is a generalized representation based on common synthetic methodologies for kinase inhibitors.
Step 1: Synthesis of the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Intermediate
-
To a solution of the starting 5H-pyrrolo[3,2-d]pyrimidin-4-one in phosphorus oxychloride, add N,N-diisopropylethylamine.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate.
Step 2: Suzuki Coupling for C4-Substitution
-
Dissolve the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate and the desired substituted aniline in a suitable solvent such as 1,4-dioxane.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as potassium carbonate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the final 4-anilino-5H-pyrrolo[3,2-d]pyrimidine derivative.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the core scaffold.
Caption: Key substitution points on the this compound scaffold.
Substitutions at the C4-Position
For kinase inhibitors, the C4-position is crucial for interaction with the hinge region of the ATP-binding pocket. A substituted aniline at this position is a common feature. The nature of the substituents on the aniline ring can modulate potency and selectivity. For example, in a series of VEGFR2 inhibitors, a diphenylurea moiety linked via an oxygen atom at the C4-position resulted in potent compounds.[3]
Substitutions at the N5-Position
The N5-position of the pyrrole ring is often a site for modification to improve pharmacokinetic properties. Alkyl or substituted alkyl groups at this position can enhance solubility and modulate metabolic stability. For instance, N5-alkylation has been shown to decrease toxicity in some series of halogenated pyrrolo[3,2-d]pyrimidines.[10]
Substitutions at the C7-Position
Modifications at the C7-position of the pyrrole ring can also impact biological activity. Halogenation, particularly iodination, at this position has been shown to significantly enhance the antiproliferative potency of certain 2,4-dichloro-pyrrolo[3,2-d]pyrimidines.[1]
Table 1: Biological Activities of Representative this compound Derivatives
| Compound ID | Target(s) | IC₅₀/EC₅₀ (nM) | Disease Area | Reference |
| Preclinical Candidate 51m | EGFR/HER2 | 2.5 / 0.98 | Cancer | [2] |
| AGF347 | SHMT1/2, GARFTase, AICARFTase | (complex MOA) | Cancer | [6][7] |
| Compound 20d | VEGFR2 | (not specified) | Cancer | [3] |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | (Antiproliferative) | <1000 | Cancer | [1] |
| Various derivatives | Neuropeptide Y5 Receptor | (Ki values reported) | Obesity | [8][9] |
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. For this compound derivatives, ADMET properties can be modulated through chemical modifications.
-
Solubility: The fused heterocyclic system can be relatively insoluble in aqueous media. Introduction of polar groups or ionizable functions, often at the N5-position, can improve solubility.
-
Metabolism: The metabolic stability of this scaffold can be influenced by the substituents. For example, N5-substitution can be used to create prodrugs that are rapidly metabolized to the active, unsubstituted parent compound, potentially reducing toxicity.[10]
-
Toxicity: As with any therapeutic agent, toxicity is a concern. Studies on halogenated derivatives have shown that toxicity can be a limiting factor, but that it can be mitigated through structural modifications, such as N5-alkylation.[10]
Experimental Protocols
EGFR Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (for control wells).
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection reagent, following the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
Future Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:
-
Development of more selective inhibitors: While multi-targeted inhibitors have their advantages, there is also a need for highly selective inhibitors to minimize off-target effects.
-
Exploration of new therapeutic areas: The versatility of the scaffold suggests that it could be applied to a wider range of diseases beyond the current focus on cancer and obesity.
-
Application of novel drug delivery strategies: The use of prodrug approaches and targeted delivery systems could further enhance the therapeutic index of this compound-based drugs.
-
Investigation of resistance mechanisms: As with any targeted therapy, the emergence of drug resistance is a concern. Understanding the mechanisms of resistance to this compound-based inhibitors will be crucial for the development of next-generation compounds.
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to be decorated with a wide range of functional groups have enabled the development of potent and selective modulators of a diverse array of biological targets. The successes in kinase inhibition and the targeting of metabolic pathways underscore the immense potential of this scaffold. As our understanding of disease biology deepens, the rational design of novel this compound derivatives is poised to deliver a new generation of innovative medicines to address unmet medical needs.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Silico Prediction of ADMET Properties for 5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors with applications in oncology.[1][2][3] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline to minimize late-stage failures and reduce development costs.[4] In silico, or computational, methods provide a rapid and cost-effective approach to predict these properties, enabling the prioritization of compounds with favorable pharmacokinetic and safety profiles.[4][5] This guide provides an in-depth overview of the computational prediction of ADMET properties for this compound derivatives, summarizing key data and outlining methodologies.
Core Concepts in In Silico ADMET Prediction
The prediction of ADMET properties relies on various computational models, which can be broadly categorized into data modeling and molecular modeling approaches.[4]
-
Data Modeling: This approach utilizes existing experimental data to build predictive models. Quantitative Structure-Activity Relationship (QSAR) is a prominent example, where statistical methods are used to correlate molecular descriptors (e.g., physicochemical properties, topological features) with a specific ADMET endpoint.[4] Machine learning algorithms, such as support vector machines and neural networks, are increasingly being employed to develop more sophisticated and accurate predictive models.[6][7]
-
Molecular Modeling: This approach is based on the three-dimensional structures of drug targets and drug molecules.[4] Methods like molecular docking can predict the binding affinity of a compound to metabolizing enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein), providing insights into metabolism and excretion.[1][4] Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features required for a specific biological activity or ADMET property.[4]
A typical workflow for in silico ADMET prediction involves several key steps, from data collection to model validation and application.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties | Semantic Scholar [semanticscholar.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. GitHub - molecularinformatics/Computational-ADME [github.com]
Quantum Mechanical Insights into 5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical properties of the 5H-pyrrolo[3,2-d]pyrimidine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to a lack of specific published quantum mechanical data for the unsubstituted this compound, this paper leverages data from its structural analog, adenine (9H-purine), and general principles of computational chemistry to infer its electronic characteristics. This approach provides a foundational understanding for researchers engaged in the rational design of novel therapeutics based on this scaffold.
Introduction to this compound
This compound, also known as 9-deazaadenine, is a purine analog where the nitrogen atom at position 9 is replaced by a carbon atom. This modification has profound effects on the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it a valuable core for the development of various therapeutic agents, including kinase inhibitors and antivirals. Understanding the quantum mechanical properties of this scaffold is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced potency and selectivity.
Theoretical and Computational Methodology
The insights presented herein are based on computational methods widely applied in the study of heterocyclic molecules. The primary methods referenced for analogous systems include Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2).
Geometry Optimization
A crucial first step in any quantum mechanical calculation is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G*. The process involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For adenine, calculations have shown an essentially planar heavy-atom skeleton[1]. Given the structural similarity, a planar or near-planar geometry is expected for this compound.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. These orbitals are typically visualized to understand their spatial distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins and nucleic acids. The MEP is calculated on the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).
Predicted Quantum Mechanical Properties of this compound
Optimized Geometry
The optimized geometry of this compound is expected to be largely planar, similar to adenine[1]. The fusion of the pyrimidine and pyrrole rings results in a rigid structure. The bond lengths and angles will be influenced by the delocalization of π-electrons throughout the bicyclic system.
Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical)
| Parameter | Predicted Value (Å or °) |
| C2-N1 Bond Length | ~1.34 |
| N1-C6 Bond Length | ~1.33 |
| C6-C5 Bond Length | ~1.40 |
| C5-C4 Bond Length | ~1.38 |
| C4-N3 Bond Length | ~1.33 |
| N3-C2 Bond Length | ~1.32 |
| C4-C7 Bond Length | ~1.43 |
| C7-C8 Bond Length | ~1.37 |
| C8-N9(H) Bond Length | ~1.37 |
| N9-C5 Bond Length | ~1.38 |
| C2-N3-C4 Bond Angle | ~119° |
| N1-C6-C5 Bond Angle | ~120° |
| C4-C5-N9 Bond Angle | ~108° |
| C7-C8-N9 Bond Angle | ~110° |
Note: These are hypothetical values based on typical bond lengths and angles for similar heterocyclic systems and require confirmation by specific calculations.
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of this compound are expected to be similar to those of adenine, with some key differences arising from the C-H group at position 9 instead of a nitrogen atom.
Table 2: Predicted Electronic Properties of this compound (Hypothetical)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Dipole Moment | ~ 2.0 - 3.0 D |
Note: These are estimated values and will vary depending on the computational method and basis set used.
The HOMO is likely to be a π-orbital distributed across the entire ring system, with significant contributions from the electron-rich pyrrole ring. The LUMO is expected to be a π*-orbital, also delocalized over the bicyclic core. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Molecular Electrostatic Potential
The MEP of this compound is predicted to show regions of negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring (N1 and N3), indicating their role as hydrogen bond acceptors. The hydrogen atom on the pyrrole nitrogen (N5-H) will exhibit a region of positive potential (blue), making it a hydrogen bond donor. These features are critical for the molecule's interaction with biological targets.
Experimental Protocols for Quantum Mechanical Calculations
The following outlines a typical workflow for performing quantum mechanical calculations on a molecule like this compound.
Caption: A typical workflow for quantum mechanical calculations.
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Analysis: For flexible molecules, a conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The structure is optimized using a chosen level of theory (e.g., DFT with the B3LYP functional and 6-31G* basis set) to find the minimum energy geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Single Point Energy and Property Calculations: Higher-level calculations can be performed on the optimized geometry to obtain more accurate electronic properties, such as HOMO and LUMO energies and the molecular electrostatic potential.
Logical Relationships in Drug Design
The quantum mechanical properties of this compound are integral to its application in drug design. The following diagram illustrates the logical flow from understanding these properties to developing potential drug candidates.
References
Unlocking Cellular Pathways: A Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the cellular functions and molecular targets of these compounds, with a focus on their applications in oncology. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental methodologies, and visualize the intricate signaling pathways they modulate.
Core Cellular Targets and Functions
This compound derivatives have demonstrated efficacy against two primary classes of cellular targets: protein kinases involved in angiogenesis and enzymes critical for one-carbon metabolism. This dual-targeting capability underscores their potential as multifaceted therapeutic agents.
Inhibition of Angiogenesis through Kinase Targeting
A significant number of this compound compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. The primary target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade initiated by VEGF. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and growth.[1]
Beyond VEGFR-2, some derivatives also exhibit inhibitory activity against other RTKs involved in angiogenesis and tumor progression, including Platelet-Derived Growth Factor Receptor (PDGFR) and Tie-2 .[1] This multi-targeted profile can contribute to a more comprehensive blockade of pro-angiogenic signaling.
Disruption of One-Carbon Metabolism
More recently, a novel series of 5-substituted this compound compounds have been identified as potent inhibitors of key enzymes in one-carbon (C1) metabolism, a fundamental pathway for the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[2][3] These compounds are designed to target both mitochondrial and cytosolic C1 metabolic pathways.
Key enzymatic targets include:
-
Serine Hydroxymethyltransferase (SHMT1 and SHMT2): These enzymes catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. SHMT2, located in the mitochondria, is a particularly attractive target as mitochondrial C1 metabolism is a major source of one-carbon units for the cytosol.[4][5][6]
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): An enzyme in the de novo purine biosynthesis pathway.
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another key enzyme in de novo purine biosynthesis.[2]
By inhibiting these enzymes, this compound compounds disrupt the supply of building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Analysis of Inhibitory Activity
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the inhibitory activities of representative compounds against their primary targets.
Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| Compound 20d | VEGFR-2 | 1.3 | VEGF-stimulated HUVEC proliferation | HUVEC | [1] |
| PDGFRβ | 25 | N/A | N/A | [1] | |
| Tie-2 | 37 | N/A | N/A | [1] | |
| Compound 5k | VEGFR-2 | 136 | Cytotoxicity | HepG2 | [7] |
| EGFR | 79 | Cytotoxicity | HepG2 | [7] | |
| Her2 | 40 | Cytotoxicity | HepG2 | [7] | |
| CDK2 | 204 | Cytotoxicity | HepG2 | [7] |
Table 2: Inhibitory Activity of 5-substituted Pyrrolo[3,2-d]pyrimidine Derivatives against One-Carbon Metabolism Enzymes
| Compound | Target Enzyme | Ki (nM) | Cell-Based Assay | Cell Line | Reference |
| AGF291 | SHMT2 | Not Reported | Antitumor Efficacy | H460, HCT116, MIA PaCa-2 | [3] |
| AGF320 | SHMT2 | Not Reported | Antitumor Efficacy | H460, HCT116, MIA PaCa-2 | [3] |
| AGF347 | SHMT2 | Not Reported | Antitumor Efficacy | H460, HCT116, MIA PaCa-2 | [2][3] |
| SHMT1 | Not Reported | N/A | N/A | [2] | |
| GARFTase | Not Reported | N/A | N/A | [2] | |
| AICARFTase | Not Reported | N/A | N/A | [2] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound compounds stem from their ability to modulate critical cellular signaling pathways.
VEGFR-2 Signaling Pathway Inhibition
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways, which promote endothelial cell proliferation, survival, and migration. This compound-based VEGFR-2 inhibitors act as ATP-competitive inhibitors, preventing this initial phosphorylation event and thereby blocking the entire downstream cascade.
Disruption of One-Carbon Metabolism and Downstream Effects
Inhibition of SHMT1/2, GARFTase, and AICARFTase by this compound compounds leads to a depletion of the cellular pools of glycine, purines, and other essential metabolites derived from the one-carbon pathway. This metabolic stress has several downstream consequences, including the suppression of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[2] Furthermore, the depletion of glycine can impact glutathione synthesis, leading to an increase in reactive oxygen species (ROS) and oxidative stress-induced cell death.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound compounds.
VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the transfer of phosphate from ATP to a tyrosine-containing substrate by the VEGFR-2 kinase. Inhibition is detected as a reduction in substrate phosphorylation.
General Protocol:
-
Reagents: Recombinant human VEGFR-2, kinase buffer, ATP, and a poly(Glu,Tyr) substrate.
-
Procedure: a. The inhibitor, at various concentrations, is pre-incubated with the VEGFR-2 enzyme in a kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including ELISA with a phospho-tyrosine specific antibody or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
SHMT Inhibition Assay
This assay determines the inhibitory potency of compounds against serine hydroxymethyltransferase.
Principle: The enzymatic activity of SHMT is measured by monitoring the conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate.
General Protocol:
-
Reagents: Purified recombinant human SHMT1 or SHMT2, L-serine, THF, pyridoxal 5'-phosphate (PLP), and a suitable buffer.
-
Procedure: a. The SHMT enzyme is pre-incubated with varying concentrations of the inhibitor in the presence of PLP. b. The reaction is initiated by the addition of L-serine and THF. c. The reaction is incubated for a specific time at 37°C. d. The reaction is quenched, and the amount of product formed (e.g., glycine) is quantified, often using a coupled-enzyme assay or by direct detection of a product.
-
Data Analysis: The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Western Blot Analysis for mTOR Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound compounds.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total mTOR, phospho-mTOR, and downstream effectors like p70S6K and 4E-BP1).
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with the compound of interest, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total protein and untreated controls to determine the effect of the compound on the mTOR pathway.
Conclusion
This compound compounds represent a versatile and promising class of molecules for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently inhibit key drivers of tumor growth and survival, such as VEGFR-2 and enzymes of the one-carbon metabolism pathway, highlights their potential for significant clinical impact. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance these compounds from the laboratory to the clinic. Further exploration of their structure-activity relationships and in vivo efficacy will continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5H-pyrrolo[3,2-d]pyrimidines in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of 5H-pyrrolo[3,2-d]pyrimidine derivatives as potent inhibitors of key enzymes in one-carbon metabolism. This class of compounds has emerged as a promising area of research for the development of novel therapeutics, particularly in oncology. By targeting critical metabolic pathways essential for cancer cell proliferation, these agents offer a multi-pronged approach to disrupting tumor growth. This document details their mechanism of action, inhibitory potency, and the experimental methodologies used to characterize their activity.
Introduction to One-Carbon Metabolism and the this compound Scaffold
One-carbon metabolism is a complex network of interconnected metabolic pathways that mediate the transfer of one-carbon units. These pathways are fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for the regulation of cellular methylation.[1] Due to the high demand for these building blocks in rapidly proliferating cancer cells, the enzymes of one-carbon metabolism have become attractive targets for anticancer drug development.
The this compound scaffold represents a novel class of antifolates designed to target key enzymes within both the mitochondrial and cytosolic compartments of one-carbon metabolism. Unlike traditional antifolates, these compounds exhibit a multi-targeted inhibition profile, leading to a more comprehensive disruption of cancer cell metabolism.[2][3]
Mechanism of Action: Multi-Targeted Inhibition
This compound derivatives, such as the lead compounds AGF347, AGF291, and AGF320, have been demonstrated to inhibit several key enzymes in one-carbon metabolism:
-
Serine Hydroxymethyltransferase 2 (SHMT2): Located in the mitochondria, SHMT2 catalyzes the conversion of serine to glycine, a crucial step for providing one-carbon units to the folate cycle.[2][4]
-
Serine Hydroxymethyltransferase 1 (SHMT1): The cytosolic isoform of SHMT, which also contributes to the interconversion of serine and glycine.[2]
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): A key enzyme in the de novo purine biosynthesis pathway in the cytosol.[2][5]
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another critical enzyme in the de novo purine biosynthesis pathway in the cytosol.[2]
By inhibiting these enzymes, 5H-pyrrolo[3,2-d]pyrimidines disrupt the supply of precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, their action can lead to downstream effects such as the suppression of mTOR signaling, depletion of glutathione, and an increase in reactive oxygen species (ROS).[1][4]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of various this compound derivatives against their target enzymes has been quantified through in vitro enzyme assays. The following tables summarize the reported IC50 and Ki values for key compounds.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| AGF347 | SHMT1 | - | 190 ± 30 |
| SHMT2 | - | 130 ± 10 | |
| GARFTase | - | 110 ± 10 | |
| AICARFTase | - | 250 ± 30 | |
| AGF291 | SHMT1 | - | 250 ± 20 |
| SHMT2 | - | 180 ± 20 | |
| GARFTase | - | 130 ± 10 | |
| AICARFTase | - | 340 ± 20 | |
| AGF320 | SHMT1 | - | 220 ± 20 |
| SHMT2 | - | 160 ± 10 | |
| GARFTase | - | 150 ± 10 | |
| AICARFTase | - | 300 ± 20 |
Data compiled from multiple sources.[1][2][6] Note: '-' indicates data not reported as IC50 in the primary literature, with Ki values being the preferred measure of inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound inhibitors.
In Vitro Enzyme Inhibition Assays
4.1.1. SHMT1 and SHMT2 Inhibition Assay
This assay determines the inhibitory potential of compounds against serine hydroxymethyltransferase 1 and 2.
-
Principle: The activity of SHMT1 and SHMT2 is measured using a coupled reaction with 5,10-methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The production of NADH in the presence of the inhibitor is monitored by fluorescence.[2]
-
Materials:
-
Purified recombinant human His-tagged SHMT1 and SHMT2
-
Purified recombinant human His-tagged MTHFD2
-
Tetrahydrofolate (THF)
-
L-serine
-
NADP+
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, L-serine, and THF.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a mixture of SHMT1/2 and a molar excess of MTHFD2.
-
Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[2]
-
4.1.2. GARFTase Inhibition Assay
This assay measures the inhibition of glycinamide ribonucleotide formyltransferase.
-
Principle: The activity of GARFTase is determined by monitoring the rate of 5,8-dideaza-tetrahydrofolate (DDF) production from the reaction of β-glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (10-formyl-DDF). The change in absorbance at 295 nm is measured spectrophotometrically.[5]
-
Materials:
-
Purified recombinant human His-tagged GARFTase (formyltransferase domain)
-
β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-formyl-DDF)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
-
Procedure:
-
Prepare a reaction mixture in a UV-transparent 96-well plate containing assay buffer, GAR, and 10-formyl-DDF.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding purified GARFTase.
-
Immediately monitor the change in absorbance at 295 nm over a period of 20 minutes at 15-second intervals using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the Ki values by fitting the initial rates against inhibitor concentrations using a hyperbolic function.[5]
-
Cellular Uptake and Metabolism Studies
4.2.1. Targeted Metabolomics with Stable Isotope Tracing
This method is used to confirm the intracellular enzyme targets of the inhibitors.
-
Principle: Cells are incubated with a stable isotope-labeled precursor, such as [2,3,3-²H]serine. The incorporation of the isotope into downstream metabolites is measured by liquid chromatography-mass spectrometry (LC-MS). Inhibition of a specific enzyme will lead to a change in the isotopic labeling pattern of its product.[2]
-
Materials:
-
Cancer cell lines (e.g., HCT116, H460)
-
[2,3,3-²H]serine
-
Test compounds
-
Cell culture media and reagents
-
LC-MS system
-
-
Procedure:
-
Culture cancer cells to a desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified duration.
-
Replace the culture medium with a medium containing [2,3,3-²H]serine and continue the incubation.
-
After the labeling period, quench the metabolism by rapidly washing the cells with ice-cold saline and extracting the intracellular metabolites with a cold solvent mixture (e.g., 80% methanol).
-
Analyze the cell extracts by LC-MS to determine the total levels and isotopic distribution of serine and other relevant metabolites.
-
Compare the isotopic labeling patterns between inhibitor-treated and untreated cells to identify the inhibited metabolic steps.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound inhibitors and a general workflow for their characterization.
Caption: Inhibition of One-Carbon Metabolism by 5H-pyrrolo[3,2-d]pyrimidines.
Caption: Workflow for the Development of this compound Inhibitors.
Conclusion
This compound derivatives represent a significant advancement in the field of metabolic inhibitors for cancer therapy. Their ability to simultaneously target multiple key enzymes in both mitochondrial and cytosolic one-carbon metabolism provides a robust mechanism for disrupting the metabolic machinery of cancer cells. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance these promising compounds towards clinical applications. Further research into the structure-activity relationships, pharmacokinetics, and in vivo efficacy of this class of inhibitors will be crucial for realizing their full therapeutic potential.
References
- 1. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Technical Guide to Substituted 5H-pyrrolo[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel antiproliferative agents. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the antiproliferative effects of substituted 5H-pyrrolo[3,2-d]pyrimidines, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and research workflows.
Data Presentation: Antiproliferative Activity
The antiproliferative efficacy of various substituted 5H-pyrrolo[3,2-d]pyrimidines has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values serve as a primary metric for potency. Below is a summary of reported activities for representative compounds from this class.
| Compound ID/Description | Target(s) | Cancer Cell Line | Activity (IC50/EC50) µM | Reference |
| Halogenated Analogues | DNA Damage | MIA Pa-Ca-2 (Pancreatic) | 0.014 | [1][2] |
| L1210 (Leukemia) | 6.0 | [1] | ||
| MDA-MB-231 (Breast) | Low µM range | [1] | ||
| N5-Substituted Halogenated Analogues | DNA Damage (Prodrug) | Various | 0.83 - 7.3 | [1][2] |
| AGF347 | SHMT2, Purine Biosynthesis | H460 (NSCLC), HCT116 (Colon), MIA Pa-Ca-2 (Pancreatic) | Nanomolar range | [3] |
| AGF291 | SHMT2, Purine Biosynthesis | H460 (NSCLC), HCT116 (Colon), MIA Pa-Ca-2 (Pancreatic) | Nanomolar range | [3] |
| AGF320 | SHMT2, Purine Biosynthesis | H460 (NSCLC), HCT116 (Colon), MIA Pa-Ca-2 (Pancreatic) | Nanomolar range | [3] |
| Compound 20d (Diphenylurea Moiety) | VEGFR2, PDGFR, Tie-2 | DU145 (Prostate) Xenograft | Potent Inhibition at 3mg/kg/day | [4] |
Note: This table is a representative summary. Activity values can vary based on experimental conditions.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. The following section outlines standard protocols for key assays used to characterize the antiproliferative effects of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt to purple, insoluble formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at ~630-650 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment and logarithmic growth.
-
Compound Treatment: a. Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is consistent and non-toxic (typically <0.5%). c. Carefully remove the medium from the wells and add 100 µL of medium containing the respective compound concentrations. Include vehicle control (solvent only) and untreated control wells. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan precipitates will form in viable cells.
-
Solubilization of Formazan: a. Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm to reduce background noise.[7] b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition Assay (Example: VEGFR2)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR2. The activity is typically quantified by measuring the phosphorylation of a substrate peptide using methods like ELISA, fluorescence polarization, or radiometric assays.
Materials:
-
Recombinant human VEGFR2 enzyme
-
Kinase buffer (containing ATP and MgCl2)
-
Specific peptide substrate for VEGFR2
-
This compound test compounds
-
Detection reagents (e.g., phosphospecific antibody, labeled secondary antibody, substrate for colorimetric/fluorometric readout)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Reaction Setup: a. To each well of the microplate, add the VEGFR2 enzyme, the peptide substrate, and the test compound at various concentrations. b. Initiate the kinase reaction by adding a solution of ATP and MgCl2. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: a. Stop the reaction (e.g., by adding EDTA). b. Add a phosphospecific antibody that binds only to the phosphorylated substrate. c. Add a labeled secondary antibody (e.g., HRP-conjugated). d. Add the detection substrate and measure the resulting signal (e.g., absorbance or fluorescence).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound test compounds
-
PBS, Trypsin-EDTA
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells with PBS and centrifuge.
-
Fixation: a. Resuspend the cell pellet in cold PBS. b. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. c. Fix the cells overnight at -20°C.
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI/RNase staining buffer. c. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: a. Analyze the samples on a flow cytometer. b. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for antiproliferative drug discovery.
// Nodes ligand [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="VEGFR2\nDimerization &\nAutophosphorylation", fillcolor="#4285F4"]; inhibitor [label="5H-pyrrolo[3,2-d]pyrimidines", shape=octagon, fillcolor="#EA4335"]; plc [label="PLCγ", fillcolor="#34A853"]; pi3k [label="PI3K", fillcolor="#34A853"]; pkc [label="PKC", fillcolor="#4285F4"]; akt [label="Akt", fillcolor="#4285F4"]; raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#4285F4"];
// Outcomes proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; migration [label="Cell Migration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges inhibitor -> receptor [arrowhead=tee, color="#EA4335", style=bold]; ligand -> receptor; receptor -> plc; receptor -> pi3k; plc -> pkc; pi3k -> akt; pkc -> raf; akt -> mtor; raf -> mek -> erk; erk -> proliferation; erk -> migration; mtor -> survival; akt -> survival; }
Caption: Inhibition of the VEGFR2 signaling pathway.
// Edges ch2thf_mito -> purine [label="Formate"]; ch2thf_mito -> thymidylate; purine -> dna; thymidylate -> dna; inhibitor -> shmt2 [arrowhead=tee, color="#EA4335", style=bold];
{rank=same; purine; thymidylate;} }
Caption: Inhibition of mitochondrial one-carbon metabolism.
References
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. One-carbon metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
The Antimicrobial Potential of 5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention, with the 5H-pyrrolo[3,2-d]pyrimidine scaffold emerging as a promising area of investigation. This technical guide provides a detailed overview of the current state of research into the antibacterial and antifungal properties of these derivatives, with a focus on quantitative data, experimental methodologies, and logical workflows.
Antibacterial Activity of this compound Derivatives
Recent studies have demonstrated the antibacterial potential of novel synthetic this compound compounds. The evaluation of a series of these derivatives against both Gram-positive and Gram-negative bacteria has provided initial insights into their spectrum of activity.
Quantitative Antibacterial Data
The antibacterial efficacy of a series of this compound derivatives (4a-4f) was evaluated against Staphylococcus aureus (ATCC 25923), Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), and Salmonella ATCC 1730. The results, including Minimum Inhibitory Concentration (MIC) in μg/mL and zone of inhibition in mm, are summarized below. The tested compounds, however, exhibited generally weak antibacterial activity.[1][2]
| Compound ID | Target Microorganism | MIC (μg/mL) | Zone of Inhibition (mm) |
| 4a | Staphylococcus aureus | >1000 | 8 |
| Pseudomonas aeruginosa | >1000 | 7 | |
| Escherichia coli | >1000 | 7 | |
| Salmonella | >1000 | 7 | |
| 4b | Staphylococcus aureus | >1000 | 8 |
| Pseudomonas aeruginosa | >1000 | 7 | |
| Escherichia coli | >1000 | 7 | |
| Salmonella | >1000 | 7 | |
| 4c | Staphylococcus aureus | >1000 | 8 |
| Pseudomonas aeruginosa | >1000 | 7 | |
| Escherichia coli | >1000 | 7 | |
| Salmonella | >1000 | 7 | |
| 4d | Staphylococcus aureus | >1000 | 8 |
| Pseudomonas aeruginosa | >1000 | 7 | |
| Escherichia coli | >1000 | 7 | |
| Salmonella | >1000 | 7 | |
| 4e | Staphylococcus aureus | >1000 | 8 |
| Pseudomonas aeruginosa | >1000 | 7 | |
| Escherichia coli | >1000 | 7 | |
| Salmonella | >1000 | 7 | |
| 4f | Staphylococcus aureus | >1000 | 8 |
| Pseudomonas aeruginosa | >1000 | 7 | |
| Escherichia coli | >1000 | 7 | |
| Salmonella | >1000 | 7 | |
| Ceftizoxime | Staphylococcus aureus | 31.25 | 25 |
| Pseudomonas aeruginosa | 62.5 | 22 | |
| Escherichia coli | 15.62 | 28 | |
| Salmonella | 31.25 | 24 | |
| Ciprofloxacin | Staphylococcus aureus | 1.95 | 27 |
| Pseudomonas aeruginosa | 0.97 | 30 | |
| Escherichia coli | 0.48 | 34 | |
| Salmonella | 0.97 | 31 |
Antifungal Activity of this compound Derivatives
To date, there is a notable scarcity of publicly available research specifically detailing the antifungal activity of this compound derivatives. While the broader class of pyrimidine derivatives has shown promise as antifungal agents, dedicated studies on the this compound scaffold are lacking. Future research is warranted to explore the potential of these compounds against fungal pathogens.
Experimental Protocols
The following are detailed methodologies for the synthesis and antibacterial evaluation of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A stirred solution of 4-hydroxycoumarin, arylglyoxal hydrate, 6-aminouracil or 1,3-dimethyl-6-aminouracil, and L-proline in acetic acid (5 mL) is heated under reflux for 4 hours.[1] The reaction mixture is then allowed to cool to room temperature.[1] The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the final this compound products.[1]
Antibacterial Susceptibility Testing
The in vitro antibacterial activity of the synthesized compounds is determined using the agar well diffusion method and the agar dilution method.[1][2]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized this compound derivatives and reference drugs (e.g., Ceftizoxime, Ciprofloxacin) are prepared in 99.5% Dimethyl Sulfoxide (DMSO) to a concentration of 1000 μg/mL.[1][2]
-
Bacterial Strains: Cultures of the test bacteria (S. aureus, P. aeruginosa, E. coli, Salmonella) are obtained from a certified culture collection.
-
Growth Medium: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
2. Agar Well Diffusion Method:
-
The surface of the agar plates is uniformly inoculated with the test bacteria.
-
Wells are created in the agar using a sterile cork borer.
-
A fixed volume of the stock solution of each test compound is added to the wells.
-
The plates are incubated at 35°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
3. Agar Dilution Method (for MIC Determination):
-
Serial twofold dilutions of the test compounds are prepared in the agar medium to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 μg/mL).[1]
-
The agar plates containing the different concentrations of the compounds are inoculated with the test bacteria.
-
Control plates, including a negative control (DMSO) and a positive control (reference drugs), are also prepared.[1]
-
The plates are incubated under the same conditions as the agar well diffusion method.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Mechanism of Action and Signaling Pathways
Currently, there is a significant lack of research into the specific mechanisms of action and the affected signaling pathways for the antimicrobial activity of this compound derivatives. While the broader class of pyrrolopyrimidines has been investigated for various therapeutic targets, including kinase inhibition in cancer, the direct antibacterial and antifungal mechanisms of the this compound scaffold remain to be elucidated. Further studies are crucial to understand how these compounds exert their antimicrobial effects, which will be vital for their future development as therapeutic agents.
Conclusion and Future Directions
The this compound scaffold represents an area of interest for the development of new antibacterial agents. The existing data, although indicating weak activity for the tested compounds, provides a foundation for further structure-activity relationship (SAR) studies to optimize the antibacterial potency. Key areas for future research include:
-
Expansion of the Chemical Library: Synthesis and screening of a wider range of this compound derivatives with diverse substitutions to identify more potent antibacterial candidates.
-
Antifungal Screening: A systematic evaluation of this compound derivatives against a panel of clinically relevant fungal pathogens is essential to determine their potential in this therapeutic area.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by these compounds in microbial cells is critical for rational drug design and development.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
Addressing these research gaps will be instrumental in determining the true therapeutic potential of this compound derivatives as a novel class of antimicrobial agents.
References
5H-Pyrrolo[3,2-d]pyrimidine: A Privileged Scaffold for Potent Kinase Inhibition
An In-depth Technical Guide for Drug Discovery Professionals
The 5H-pyrrolo[3,2-d]pyrimidine core has emerged as a significant scaffold in the design of potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its application in the development of kinase inhibitors, with a focus on its role in targeting key signaling pathways involved in angiogenesis and cell proliferation.
Introduction to the this compound Scaffold
The this compound scaffold is a fused heterocyclic system that acts as a bioisostere of purine, the core structure of adenine in ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity. The versatility of the pyrrolo[3,2-d]pyrimidine core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A notable area of investigation for this scaffold is in the development of Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors bind to and stabilize an inactive (DFG-out) conformation.[1] This often leads to a different selectivity profile and can overcome certain forms of acquired resistance to Type I inhibitors.
Targeting Key Kinases in Cancer Therapy
Research has demonstrated the potential of this compound derivatives to inhibit several crucial kinases involved in cancer progression. A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]
VEGFR2 Inhibition
A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives incorporating a diphenylurea moiety have been synthesized and identified as potent Type II inhibitors of VEGFR2 kinase.[2] These compounds effectively inhibit VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC).[2]
Quantitative Data on VEGFR2 Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (HUVEC proliferation) IC50 (nM) |
| 20d | VEGFR2 | 1.6 | 1.9 |
| Imatinib | VEGFR2 | 170 | 500 |
| Sorafenib | VEGFR2 | 2.6 | 4.6 |
Data extracted from literature.[2]
In addition to VEGFR2, compound 20d also demonstrated inhibitory activity against other related kinases such as PDGFR and Tie-2.[2] The co-crystal structure of 20d with VEGFR2 confirmed its binding to the inactive conformation of the kinase.[2]
Signaling Pathways
The inhibition of kinases such as VEGFR2 by this compound derivatives has a direct impact on intracellular signaling cascades that regulate cell proliferation, survival, and angiogenesis.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The development of this compound-based kinase inhibitors involves a multi-step process encompassing chemical synthesis and biological evaluation.
General Synthesis Workflow
The synthesis of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives generally follows a convergent approach, where the core heterocyclic scaffold and the side-chain moieties are synthesized separately and then coupled.
References
- 1. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5H-pyrrolo[3,2-d]pyrimidine Derivatives via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of the 5H-pyrrolo[3,2-d]pyrimidine scaffold, a heterocyclic system of interest in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The primary focus is on a domino Sonogashira coupling/C-N coupling/hydroamination reaction, a robust method for the construction of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available starting materials.[1]
While palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck are extensively used for the functionalization of the isomeric pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, the application of these methods to the pre-formed this compound core is less documented in the current literature. The domino strategy presented here represents a key approach to access this particular heterocyclic system.
I. Domino Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones
A highly efficient method for the synthesis of various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a palladium-catalyzed domino reaction.[1] This process begins with a Sonogashira coupling of a 6-chloro-5-alkynyluracil with an aniline, which then undergoes an intramolecular C-N coupling and hydroamination to yield the final tricyclic product.[1]
The synthesis is a two-step process starting from 5-bromo-6-chloro-1,3-dimethyluracil. The first step is a Sonogashira coupling to introduce the alkyne moiety, followed by the key palladium-catalyzed domino cyclization.
-
Step 1: Sonogashira Coupling
-
Step 2: Domino C-N Coupling/Hydroamination
The following tables summarize the quantitative data for the synthesis of the 6-chloro-5-alkynyluracil intermediates and the final pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione products.
Table 1: Synthesis of 6-Chloro-5-alkynyluracil Intermediates (3a-h) via Sonogashira Coupling [1]
| Entry | Aryl Acetylene | Product | Yield (%) |
| 1 | Phenylacetylene | 3a | 95 |
| 2 | 4-Methoxyphenylacetylene | 3b | 98 |
| 3 | 4-Fluorophenylacetylene | 3c | 96 |
| 4 | 4-(Trifluoromethyl)phenylacetylene | 3d | 92 |
| 5 | 3-Tolylacetylene | 3e | 99 |
| 6 | 2-Tolylacetylene | 3f | 60 |
| 7 | 4-(N,N-dimethylamino)phenylacetylene | 3g | 85 |
| 8 | Thiophen-2-ylacetylene | 3h | 93 |
Table 2: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones (4a-m) via Domino Reaction [1]
| Entry | Alkynyluracil | Aniline | Product | Yield (%) |
| 1 | 3a | p-Toluidine | 4a | 81 |
| 2 | 3b | p-Toluidine | 4b | 85 |
| 3 | 3c | p-Toluidine | 4c | 82 |
| 4 | 3d | p-Toluidine | 4d | 75 |
| 5 | 3a | Aniline | 4e | 78 |
| 6 | 3a | 4-Fluoroaniline | 4f | 80 |
| 7 | 3a | 4-Bromoaniline | 4g | 77 |
| 8 | 3e | p-Toluidine | 4h | 65 |
| 9 | 3a | 4-Methoxyaniline | 4i | 83 |
| 10 | 3g | Aniline | 4j | 55 |
| 11 | 3g | 4-Methoxyaniline | 4k | 60 |
| 12 | 3g | p-Toluidine | 4l | 58 |
| 13 | 3h | p-Toluidine | 4m | 79 |
II. Experimental Protocols
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equiv) in DMSO are added the respective aryl acetylene (1.2 equiv), triethylamine (10 equiv), Pd(PPh₃)₂Cl₂ (5 mol %), and CuI (5 mol %).[1] The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
In a reaction tube, the 6-chloro-5-alkynyluracil (1.0 equiv), the corresponding aniline (1.2 equiv), Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3.0 equiv) are combined in DMA.[1] The tube is sealed, and the mixture is stirred at 100 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
III. Visualizations
The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed cross-coupling reactions and the general experimental workflow.
References
Domino Reaction Strategies for the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the 5H-pyrrolo[3,2-d]pyrimidine scaffold, a crucial heterocyclic motif in medicinal chemistry, via domino reaction strategies. The methodologies outlined herein offer efficient and convergent approaches to this important class of compounds, which are analogues of purines and exhibit a wide range of biological activities.
Introduction
The this compound core, also known as 7-deazapurine, is a privileged scaffold in the development of novel therapeutic agents. Its structural similarity to endogenous purines allows for interaction with various biological targets, leading to potential applications as kinase inhibitors, antiviral agents, and anticancer drugs. Domino reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, provide an elegant and efficient means to construct complex molecules like 5H-pyrrolo[3,2-d]pyrimidines from simple starting materials. These one-pot strategies are characterized by high atom economy, reduced waste generation, and simplified purification procedures, making them highly attractive for both academic research and industrial drug development.
This document details two distinct domino strategies for the synthesis of substituted this compound derivatives: a palladium-catalyzed domino C-N coupling/hydroamination reaction and a one-pot, three-component reaction catalyzed by L-proline.
Strategy 1: Palladium-Catalyzed Domino C-N Coupling/Hydroamination
This strategy enables the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a sequence of a Sonogashira reaction followed by a palladium-catalyzed domino C-N coupling and hydroamination reaction.[1][2][3] This approach allows for the construction of the pyrrole ring fused to the pyrimidine core in a single step from readily available alkynylated uracils and anilines.
Logical Workflow
Caption: Workflow for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines.
Quantitative Data
Table 1: Optimization of the Domino C-N Coupling/Hydroamination Reaction.[1][2][3]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (3 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ | DMA | 100 | 15 | 15 |
| 2 | Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ | DMA | 100 | 15 | 43 |
| 3 | Pd(OAc)₂ (5) | RuPhos (5) | K₃PO₄ | DMA | 100 | 15 | 25 |
| 4 | Pd(OAc)₂ (5) | JohnPhos (5) | K₃PO₄ | DMA | 100 | 15 | 20 |
| 5 | Pd(OAc)₂ (5) | DavePhos (5) | K₃PO₄ | DMA | 100 | 15 | 18 |
Reaction conditions: 6-alkynyl-5-bromo-1,3-dimethyluracil (1 equiv.), p-toluidine (1.1 equiv.). Yields are for the isolated product.
Table 2: Substrate Scope for the Domino C-N Coupling/Hydroamination Reaction.[2]
| Product | R¹ | R² | Yield (%) |
| 4a | p-tolyl | p-tolyl | 43 |
| 4b | p-tolyl | p-anisyl | 45 |
| 4c | p-tolyl | p-fluorophenyl | 40 |
| 4d | p-tolyl | p-(trifluoromethyl)phenyl | 38 |
| 4e | p-tolyl | p-bromophenyl | 42 |
| 4f | phenyl | p-tolyl | 55 |
| 4g | m-tolyl | m-tolyl | 48 |
| 4h | m-tolyl | p-tolyl | 33 |
| 4i | o-tolyl | p-tolyl | 52 |
| 4j | p-(trifluoromethyl)phenyl | p-tolyl | 49 |
| 4k | p-(N,N-dimethylamino)phenyl | p-tolyl | 25 |
| 4l | p-(N,N-dimethylamino)phenyl | p-(trifluoromethyl)phenyl | 22 |
| 4m | 2-thienyl | p-tolyl | 60 |
Reaction conditions: 6-alkynyl-5-bromo-1,3-dimethyluracil derivative (1 equiv.), aniline derivative (1.1 equiv.), Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), K₃PO₄ (3 equiv.), DMA, 100 °C, 15 h. Yields are for the isolated products.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione (4a)
Materials:
-
5-Bromo-1,3-dimethyl-6-(p-tolylethynyl)pyrimidine-2,4(1H,3H)-dione
-
p-Toluidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure: [4]
-
To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-1,3-dimethyl-6-(p-tolylethynyl)pyrimidine-2,4(1H,3H)-dione (102 mg, 0.318 mmol), Pd(OAc)₂ (4 mg, 0.016 mmol, 5 mol %), DPEphos (9 mg, 0.017 mmol, 5 mol %), and K₃PO₄ (198 mg, 0.993 mmol, 3 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMA (5 mL) to the vial, and stir the mixture for 5 minutes at room temperature.
-
Add p-toluidine (37.4 mg, 0.349 mmol, 1.1 equiv.) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 100 °C for 15 hours.
-
After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of NH₄Cl (1.0 M) and dilute with water (40 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (heptane/ethyl acetate, 3:2) to afford compound 4a as a brown solid (45.8 mg, 43% yield).
Strategy 2: L-Proline-Catalyzed One-Pot, Three-Component Reaction
This method provides access to a different class of pyrrolo[3,2-d]pyrimidine derivatives through a one-pot, three-component condensation of 4-hydroxycoumarin, an arylglyoxal, and a 6-aminouracil derivative.[5] This reaction is catalyzed by the organocatalyst L-proline and proceeds under reflux conditions in acetic acid to afford the products in good yields.
Reaction Scheme
Caption: L-Proline catalyzed three-component synthesis.
Quantitative Data
Detailed quantitative data and a specific experimental protocol for this reaction were not available in the readily accessible literature. The following is a generalized representation based on the abstract.
Table 3: Representative Yields for the L-Proline-Catalyzed Synthesis.
| R¹ in Arylglyoxal | R² in 6-Aminouracil | Yield |
| Phenyl | H | Good |
| 4-Chlorophenyl | H | Good |
| 4-Methoxyphenyl | H | Good |
| Phenyl | Methyl | Good |
| 4-Chlorophenyl | Methyl | Good |
| 4-Methoxyphenyl | Methyl | Good |
Yields are reported as "good" in the source abstract.
General Experimental Protocol (Hypothetical, based on abstract)
Materials:
-
4-Hydroxycoumarin
-
Substituted arylglyoxal
-
6-Aminouracil or 1,3-dimethyl-6-aminouracil
-
L-Proline
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), the arylglyoxal (1 mmol), and the 6-aminouracil derivative (1 mmol).
-
Add glacial acetic acid as the solvent.
-
Add a catalytic amount of L-proline.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with a suitable solvent.
-
Further purification may be achieved by recrystallization.
Conclusion
The domino reaction strategies presented here offer efficient and versatile methods for the synthesis of the medicinally important this compound scaffold. The palladium-catalyzed C-N coupling/hydroamination provides a route to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones with a broad substrate scope. The L-proline-catalyzed three-component reaction offers an alternative, organocatalytic approach to other derivatives of this heterocyclic system. These methodologies are valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of the chemical space around this privileged scaffold for the development of new therapeutic agents.
References
- 1. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. [PDF] A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Sonogashira Coupling in the Functionalization of 5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction for the functionalization of the 5H-pyrrolo[3,2-d]pyrimidine scaffold, a core structure in many biologically active compounds. The protocols and data presented are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The this compound, also known as 7-deazapurine, is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic potential. The ability to selectively introduce molecular diversity at various positions of this core structure is crucial for the development of novel drug candidates. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a robust method for the C-C bond formation, enabling the introduction of alkynyl moieties onto the this compound nucleus. This functionalization provides a versatile handle for further chemical transformations, making it a cornerstone in the synthesis of complex molecules.
Data Presentation: Sonogashira Coupling Protocols for Pyrrolo[3,2-d]pyrimidine and Related Heterocycles
The following table summarizes various reported Sonogashira coupling conditions for the functionalization of pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives. This data allows for easy comparison of catalysts, ligands, bases, solvents, and reaction conditions to guide the optimization of new coupling reactions.
| Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Aryl acetylene (1.2 equiv) | Pd(PPh₃)Cl₂ (5) | - | CuI (5) | NEt₃ (10) | DMSO | 25 | 6 | 60-99 | [1][2][3] |
| 1-Benzoyl-2(S)-isopropyl-5-iodo-2,3-dihydro-4(H)-pyrimidin-4-one | Various terminal alkynes | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | [4] |
| 1-Benzoyl-2(S)-isopropyl-5-bromo-2,3-dihydro-4(H)-pyrimidin-4-one | Various terminal alkynes | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | [4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene (1 equiv) | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 93 | [5] |
| 5-Iodo-2-[2-(trimethylsilyl)ethoxy]pyrimidine | TMS-acetylene (1 equiv) | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (2) | CuI (2) | DIPEA | - | RT | 2 | 98 | [6] |
| 2,4-Diiodo-1-methyl-imidazole-5-carboxylic acid | Phenylacetylene | - | - | CuI | K₂CO₃ | MeCN | 80 | - | Moderate to Good | [7] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Halogenated this compound Derivative
This protocol is a generalized procedure based on established methods and can be adapted for various substituted 5H-pyrrolo[3,2-d]pyrimidines and terminal alkynes.[1][2][3][5][6]
Materials:
-
Halogenated this compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-10 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, THF, Dioxane, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent (e.g., DMSO) via syringe, followed by the base (e.g., NEt₃, 10 equiv).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 25-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
General Experimental Workflow
Caption: General workflow for Sonogashira coupling experiments.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties [mdpi.com]
- 7. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 5H-pyrrolo[3,2-d]pyrimidine Derivatives Using Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5H-pyrrolo[3,2-d]pyrimidine derivatives using preparative High-Performance Liquid Chromatography (HPLC). These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and microtubule targeting agents. The described methodology outlines a robust reverse-phase HPLC workflow for achieving high purity of target compounds, suitable for subsequent biological assays and further drug development studies.
Introduction
5H-pyrrolo[3,2-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that are structural analogs of purines. This structural similarity allows them to interact with a variety of biological targets, making them attractive scaffolds for the design of novel therapeutics. For instance, derivatives of this core have been investigated as potent anticancer agents that target cellular machinery involved in cell division and signaling.[1][2] The development of effective purification strategies is a critical step in the synthesis and evaluation of these compounds, ensuring that biological data is derived from pure materials. Preparative HPLC is a powerful technique for the isolation and purification of such small molecules, offering high resolution and scalability.[3][4] This document provides a general yet detailed protocol that can be adapted for various this compound derivatives.
Experimental Protocols
Sample Preparation
-
Crude Sample Dissolution : Dissolve the crude, synthesized this compound derivative in a suitable solvent. A common choice is a mixture of the mobile phase solvents or a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Filtration : To prevent column clogging, filter the dissolved sample through a 0.45 µm syringe filter before injection.
Preparative HPLC Method
The following table summarizes a typical set of starting conditions for the preparative HPLC purification of this compound derivatives. These parameters should be optimized for each specific compound.
| Parameter | Recommended Conditions |
| Column | C18, 5-10 µm particle size, ≥ 20 mm internal diameter |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid |
| Gradient | 5-95% B over 20-30 minutes (adjust based on analytical run) |
| Flow Rate | 20-50 mL/min (dependent on column diameter) |
| Detection | UV at 254 nm or a wavelength of maximum absorbance |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
Note : The choice between acetonitrile and methanol as the organic modifier can influence selectivity.[3] An acidic modifier like TFA or formic acid is often used to improve peak shape for nitrogen-containing heterocycles.
Post-Purification Processing
-
Fraction Analysis : Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the target compound.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.
-
Final Product : The purified compound is then dried under high vacuum to remove any residual solvent.
Data Presentation
The following table illustrates a hypothetical purification summary for a this compound derivative.
| Compound ID | Crude Purity (%) | Post-Prep HPLC Purity (%) | Recovery (%) |
| PYR-001 | 75 | >98 | 85 |
| PYR-002 | 60 | >99 | 78 |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound derivatives.
Signaling Pathway Context
Many this compound derivatives are developed as kinase inhibitors. For example, some pyrrolopyrimidines act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[5] The diagram below illustrates a simplified EGFR signaling pathway that can be targeted by such inhibitors.
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
Conclusion
The protocol described in this application note provides a solid foundation for the successful purification of this compound derivatives using preparative HPLC. The adaptability of the method allows for its application to a wide range of analogs within this chemical class. High-purity compounds obtained through this workflow are essential for accurate biological evaluation and the advancement of drug discovery programs targeting enzymes like kinases and structural proteins such as tubulin.
References
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 5H-pyrrolo[3,2-d]pyrimidine using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural characterization of the 5H-pyrrolo[3,2-d]pyrimidine scaffold, a core motif in many biologically active compounds, using two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. Detailed protocols for Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are presented, along with an analysis of the expected spectral data. This document serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
Introduction
The this compound core, an isomer of the biologically significant 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a key structural component in a variety of compounds with therapeutic potential.[1][2] Accurate and unambiguous structural elucidation is paramount in the development of novel derivatives. Two-dimensional NMR spectroscopy, particularly COSY and HMBC, provides powerful tools for delineating the proton-proton and proton-carbon connectivity within a molecule, respectively. This note details the application of these techniques for the complete assignment of the ¹H and ¹³C NMR spectra of the this compound framework.
Predicted NMR Spectral Data
Due to the limited availability of fully assigned experimental NMR data for the unsubstituted this compound in the public domain, the following tables summarize predicted chemical shifts and expected correlations based on data from substituted derivatives and spectral prediction tools. These values provide a foundational guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.5 | s |
| H-4 | ~8.8 | s |
| H-6 | ~6.7 | d |
| H-7 | ~7.6 | d |
| N5-H | Broad, variable | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-4 | ~150 |
| C-4a | ~115 |
| C-6 | ~105 |
| C-7 | ~128 |
| C-7a | ~151 |
2D NMR Correlation Analysis
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For the this compound core, the primary expected correlation is between the vicinal protons on the pyrrole ring.
Expected COSY Correlations:
-
A cross-peak between H-6 and H-7 .
Caption: Expected ¹H-¹H COSY correlation in this compound.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and assigning quaternary carbons.
Expected Key HMBC Correlations:
-
H-2 to C-4 and C-7a .
-
H-4 to C-2 , C-4a , and C-7a .
-
H-6 to C-4a , C-7 , and C-7a .
-
H-7 to C-4a , C-6 , and C-5 .
Caption: Key HMBC correlations for the this compound scaffold.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Caption: Workflow for NMR sample preparation.
2D NMR Data Acquisition
The following are general parameters for acquiring COSY and HMBC spectra on a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 3: COSY (gs-COSY) Acquisition Parameters
| Parameter | Value |
| Pulse Program | cosygpqf |
| Solvent | DMSO |
| Temperature | 298 K |
| Spectral Width (F2 & F1) | 12 ppm |
| Number of Scans | 4-8 |
| Number of Increments | 256-512 |
| Relaxation Delay | 1.5 s |
| Acquisition Time | ~0.2 s |
Table 4: HMBC (gs-HMBC) Acquisition Parameters
| Parameter | Value |
| Pulse Program | hmbcgpndqf |
| Solvent | DMSO |
| Temperature | 298 K |
| Spectral Width (F2) | 12 ppm |
| Spectral Width (F1) | 200 ppm |
| Number of Scans | 8-16 |
| Number of Increments | 256-512 |
| Relaxation Delay | 1.5 s |
| Long-range J-coupling | 8 Hz |
Data Processing and Interpretation
-
Apply a sine-squared window function to both dimensions of the acquired Free Induction Decay (FID).
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak.
-
Analyze the cross-peaks in the COSY spectrum to establish proton-proton connectivities.
-
Analyze the cross-peaks in the HMBC spectrum to determine long-range proton-carbon correlations, which will aid in assigning quaternary carbons and confirming the overall structure.
Conclusion
The combined application of COSY and HMBC 2D NMR techniques provides a robust and reliable method for the complete structural elucidation of the this compound scaffold. The protocols and expected correlation data presented in this application note offer a practical guide for researchers, facilitating the efficient and accurate characterization of novel compounds based on this important heterocyclic core.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystal Structure Analysis of 5H-pyrrolo[3,2-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the crystal structure analysis of 5H-pyrrolo[3,2-d]pyrimidine compounds, a class of molecules with significant therapeutic potential. These compounds are known to exhibit a range of biological activities, including the inhibition of key enzymes in cancer metabolism, such as serine hydroxymethyltransferase 2 (SHMT2), and various protein kinases.[1][2] A thorough understanding of their three-dimensional structure is paramount for structure-based drug design and the optimization of their pharmacological properties.
Data Presentation: Crystallographic Data of Representative this compound Analogues
The following table summarizes the crystallographic data for a series of 5-substituted pyrrolo[3,2-d]pyrimidine inhibitors in complex with human serine hydroxymethyltransferase 2 (SHMT2). This data is essential for understanding the structure-activity relationships and for guiding further lead optimization.
| Compound ID | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) |
| AGF291 | 6V5J | 2.10 | P2₁2₁2₁ | a=59.8, b=98.7, c=154.3, α=β=γ=90 |
| AGF320 | 6V5K | 2.30 | P2₁2₁2₁ | a=59.9, b=98.5, c=154.0, α=β=γ=90 |
| AGF347 | 6V5L | 2.00 | P2₁2₁2₁ | a=60.1, b=98.6, c=154.2, α=β=γ=90 |
Data extracted from the supplementary information of "Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2"[1].
Experimental Protocols
I. Synthesis of this compound Analogues
A general synthetic route to 5-substituted pyrrolo[3,2-d]pyrimidine compounds involves a multi-step process. The following is a representative protocol based on published literature.[1]
Protocol: Synthesis of a 5-substituted 4-aminopyrrolo[3,2-d]pyrimidine
-
Synthesis of the Pyrrolopyrimidine Core:
-
Start with a commercially available substituted pyrimidine.
-
Introduce a pyrrole ring via a condensation reaction with a suitable α-halo ketone or aldehyde, followed by cyclization. This often involves heating the reactants in a suitable solvent like ethanol or DMF in the presence of a base such as sodium ethoxide.
-
-
N-5 Alkylation:
-
The nitrogen at position 5 of the this compound core is alkylated using an appropriate alkyl halide (e.g., an ω-bromoalkanoic acid ester) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
-
-
Functional Group Interconversion and Coupling:
-
The ester group introduced in the previous step is hydrolyzed to a carboxylic acid using a base like lithium hydroxide.
-
The resulting carboxylic acid is then coupled to a desired amine or amino acid derivative using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Purification:
-
The final compound is purified using column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain the pure product.
-
Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
II. Crystallization of this compound Compounds
Obtaining high-quality crystals is a critical step for successful X-ray diffraction analysis. For small molecules like 5H-pyrrolo[3,2-d]pyrimidines, several crystallization techniques can be employed.
Protocol: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Sample Preparation:
-
Prepare a concentrated solution of the purified this compound compound (typically 5-20 mg/mL) in a suitable solvent or a mixture of solvents in which the compound is soluble.
-
-
Reservoir Solution:
-
Prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts like ammonium sulfate, or organic solvents like isopropanol) at a concentration that will slowly induce precipitation of the compound.
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of the compound solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system.
-
-
Incubation and Crystal Growth:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Over time, the solvent in the drop will slowly evaporate and equilibrate with the reservoir, leading to a gradual increase in the concentration of the compound and precipitant in the drop, which can induce the formation of well-ordered crystals.
-
Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
-
III. X-ray Diffraction Data Collection and Structure Determination
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the cryoloop on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections using software such as XDS or MOSFLM.
-
Scale and merge the integrated data to produce a unique set of reflection data using programs like SCALA or AIMLESS.
-
-
Structure Solution and Refinement:
-
Determine the crystal system and space group from the processed data.
-
Solve the crystal structure using direct methods or Patterson methods with software like SHELXT. This will provide an initial model of the electron density.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares refinement with software such as SHELXL.
-
Validate the final structure using tools like CheckCIF to ensure its quality and chemical reasonableness.
-
Visualizations
Signaling Pathway
The following diagram illustrates the one-carbon metabolism pathway, which is a key target of many this compound compounds that inhibit SHMT2.[1][3]
Experimental Workflow
The logical flow from compound synthesis to final crystal structure is depicted in the workflow diagram below.
References
- 1. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for Chiral Separation of Enantiomeric 5H-pyrrolo[3,2-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5H-pyrrolo[3,2-d]pyrimidine derivatives represent a critical class of heterocyclic compounds in modern drug discovery, frequently investigated as potent kinase inhibitors. Many of these derivatives are chiral, and their enantiomers often exhibit significant differences in pharmacological activity, toxicity, and pharmacokinetic profiles. Therefore, the development of robust and efficient methods for chiral separation is paramount for the therapeutic application of these compounds. This document provides detailed application notes and protocols for the enantiomeric separation of a representative this compound derivative, focusing on Supercritical Fluid Chromatography (SFC) as a rapid and green alternative to traditional High-Performance Liquid Chromatography (HPLC).
Featured Compound
The protocols outlined below are designed for the chiral separation of the following enantiomeric this compound derivative, a known potent HER2/EGFR dual inhibitor:
Compound: (R)- and (S)-N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Molecular Formula: C₂₉H₂₈ClF₃N₆O₃
Molecular Weight: 613.02 g/mol
Chiral Separation Methodology: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering advantages in speed, resolution, and reduced environmental impact due to lower solvent consumption. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving a wide range of enantiomers, including those of this compound derivatives.
Experimental Workflow for Chiral SFC
The following diagram illustrates the general workflow for developing a chiral SFC separation method.
Caption: Workflow for Chiral SFC Method Development.
Protocol 1: Analytical Chiral SFC Separation
This protocol details the analytical-scale separation of the enantiomers of the featured compound.
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers for purity determination and initial characterization.
Instrumentation:
-
Analytical Supercritical Fluid Chromatography (SFC) system with UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase (CSP) | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 100 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (with 0.2% Isopropylamine) |
| Gradient | Isocratic |
| Co-solvent Percentage | 20% Methanol with 0.2% Isopropylamine |
| Flow Rate | 4.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in Methanol |
Expected Results:
| Parameter | Enantiomer 1 (S) | Enantiomer 2 (R) |
| Retention Time (t_R) | ~3.5 min | ~4.8 min |
| Resolution (R_s) | > 2.0 | |
| Selectivity (α) | ~1.4 |
Procedure:
-
Prepare a 1 mg/mL solution of the racemic this compound derivative in methanol.
-
Set up the SFC system with the specified chromatographic conditions.
-
Equilibrate the CHIRALPAK® IA column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the sample solution.
-
Acquire the chromatogram for a sufficient duration to allow both enantiomers to elute.
-
Integrate the peaks to determine retention times, resolution, and the relative percentage of each enantiomer.
Protocol 2: Preparative Chiral SFC Separation
This protocol is for scaling up the analytical method to isolate larger quantities of the individual enantiomers.
Objective: To purify milligram to gram quantities of each enantiomer with high enantiomeric excess (e.e.).
Instrumentation:
-
Preparative Supercritical Fluid Chromatography (SFC) system with a fraction collector.
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase (CSP) | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 150 mm x 21 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (with 0.2% Isopropylamine) |
| Gradient | Isocratic |
| Co-solvent Percentage | 25% Methanol with 0.2% Isopropylamine |
| Flow Rate | 30 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 100 - 500 µL (stacked injections) |
| Sample Concentration | 50-70 mg/mL in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
Procedure:
-
Prepare a concentrated solution of the racemic compound in DMSO or DMF.
-
Set up the preparative SFC system with the specified conditions.
-
Equilibrate the preparative column until the system pressure and baseline are stable.
-
Perform a loading study with small injections to determine the maximum sample load without compromising resolution.
-
Once the optimal loading is determined, begin preparative-scale injections. Stacked injections can be used to increase throughput.
-
Set the fraction collector to trigger collection based on the UV signal of the eluting enantiomers.
-
Collect the fractions corresponding to each enantiomer in separate vessels.
-
After collection, evaporate the mobile phase (methanol and isopropylamine) to obtain the purified enantiomers. The CO₂ will vent as a gas.
-
Analyze the purity of the collected fractions using the analytical SFC method described in Protocol 1 to determine the enantiomeric excess (e.e.).
Signaling Pathway Context: HER2/EGFR Inhibition
The enantiomers of the featured this compound derivative are potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). These receptors are key components of signaling pathways that drive cell proliferation and survival, and their overactivity is a hallmark of several cancers.
Caption: Inhibition of HER2/EGFR Signaling Pathways.
Conclusion
The protocols provided herein offer a robust framework for the analytical and preparative chiral separation of enantiomeric this compound derivatives using Supercritical Fluid Chromatography. The use of polysaccharide-based chiral stationary phases, particularly amylose derivatives, has proven effective for this class of compounds. These methods are essential for the isolation and characterization of single enantiomers, enabling further investigation into their distinct pharmacological properties and facilitating the development of stereochemically pure drug candidates.
Application Notes and Protocols: Developing Cell-Based Assays for 5H-pyrrolo[3,2-d]pyrimidine Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] These compounds are structurally similar to purine nucleobases and have been investigated as inhibitors of various cellular targets, including kinases and enzymes involved in one-carbon metabolism.[3][4][5][6] Several derivatives have demonstrated potent antiproliferative activities against a range of cancer cell lines, often by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1][7][8]
Given their diverse mechanisms of action, robust and reliable cell-based assays are crucial for screening new 5H-pyrrolo[3,2-d]pyrimidine derivatives and elucidating their biological activities. This document provides detailed protocols for two fundamental cell-based assays to characterize the activity of these compounds: a cell viability assay to assess cytotoxic and cytostatic effects, and a cell-based ELISA to quantify the inhibition of a key signaling pathway, using the Epidermal Growth Factor Receptor (EGFR) as an exemplary target. EGFR is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and proliferation, making it a common target for cancer therapeutics.[9][10]
Data Presentation
Table 1: Anti-proliferative Activity of Compound X in A549 Cells
| Compound Concentration (µM) | Percent Inhibition of Cell Viability (Mean ± SD) | IC50 (µM) |
| 0.1 | 10.2 ± 2.1 | |
| 1 | 25.6 ± 3.5 | |
| 5 | 48.9 ± 4.2 | 5.2 |
| 10 | 75.3 ± 5.1 | |
| 25 | 92.1 ± 2.8 | |
| 50 | 98.7 ± 1.5 |
Table 2: Inhibition of EGF-induced EGFR Phosphorylation by Compound X in A549 Cells
| Compound Concentration (µM) | Phospho-EGFR Signal (OD450) (Mean ± SD) | Percent Inhibition of Phosphorylation (Mean ± SD) | IC50 (µM) |
| 0 (vehicle) | 1.25 ± 0.08 | 0 | |
| 0.1 | 1.05 ± 0.06 | 16.0 ± 4.8 | |
| 1 | 0.78 ± 0.05 | 37.6 ± 4.0 | |
| 5 | 0.45 ± 0.04 | 64.0 ± 3.2 | 3.8 |
| 10 | 0.22 ± 0.03 | 82.4 ± 2.4 | |
| 25 | 0.15 ± 0.02 | 88.0 ± 1.6 | |
| 50 | 0.12 ± 0.02 | 90.4 ± 1.6 | |
| Untreated (no EGF) | 0.10 ± 0.01 | - |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of this compound compounds on cultured cells.[11]
Materials:
-
Human lung carcinoma cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Cell-Based ELISA for EGFR Phosphorylation
This protocol describes a cell-based ELISA to measure the inhibitory effect of this compound compounds on the phosphorylation of EGFR at a specific tyrosine residue (e.g., Tyr1068) in response to EGF stimulation.[14]
Materials:
-
Human lung carcinoma cell line (e.g., A549)
-
Serum-free culture medium
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
Human Epidermal Growth Factor (EGF)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H2O2 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068) antibody
-
Mouse anti-total-EGFR antibody
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
96-well plates
-
Plate reader (450 nm)
Procedure:
-
Cell Seeding and Serum Starvation:
-
Compound Treatment and Stimulation:
-
Add serial dilutions of the this compound compound to the wells and incubate for 2 hours at 37°C.
-
Add EGF to a final concentration of 100 ng/mL to the appropriate wells and incubate for 10 minutes at 37°C. Include unstimulated controls.
-
-
Cell Fixing and Permeabilization:
-
Immunostaining:
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash three times with Wash Buffer.
-
Add 100 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the respective wells and incubate overnight at 4°C.[12]
-
Wash three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash five times with Wash Buffer.
-
-
Signal Detection:
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to stop the reaction.
-
Read the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
-
Visualizations
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the cell-based ELISA for EGFR phosphorylation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 5H-pyrrolo[3,2-d]pyrimidines.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaybiotechnology.com [assaybiotechnology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening of 5H-pyrrolo[3,2-d]pyrimidine Libraries
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its resemblance to the purine nucleobase makes it an ideal framework for designing inhibitors of various enzymes, particularly protein kinases and enzymes involved in metabolic pathways. Libraries of this compound derivatives have shown significant potential in the discovery of novel therapeutics for a range of diseases, most notably cancer. High-throughput screening (HTS) of these libraries is a critical step in identifying lead compounds for drug development.
These application notes provide a comprehensive overview of the methodologies and protocols for the high-throughput screening of this compound libraries. The focus is on identifying potent and selective inhibitors of target kinases and assessing their impact on cancer cell viability. Detailed experimental protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Screening Hits
The effective discovery of lead compounds from a screening campaign relies on the clear and concise presentation of quantitative data. The following tables summarize hypothetical, yet representative, data from a high-throughput screen of a this compound library against a panel of cancer-relevant kinases and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Hit Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| PPD-001 | EGFR | 2.5 |
| PPD-001 | HER2 | 0.98 |
| PPD-002 | PIM1 | 15.2 |
| PPD-003 | Aurora Kinase A | 8.7 |
| PPD-004 | CLK1 | 21.5 |
Table 2: Cellular Activity of Hit Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | GI50 (nM) |
| PPD-001 | BT-474 | Cell Viability (MTT) | 2.0 |
| PPD-001 | CAL27 | Cell Viability (MTT) | 5.1 |
| PPD-002 | K562 | Cell Viability (MTT) | 45.8 |
| PPD-003 | HeLa | Cell Viability (MTT) | 12.3 |
| PPD-004 | A549 | Cell Viability (MTT) | 67.2 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental process is crucial for understanding the context and execution of the screening campaign.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful execution of a high-throughput screening campaign.
Protocol 1: High-Throughput Kinase Activity Assay (Luminescent)
This protocol is designed for a 384-well plate format and utilizes a luminescent-based assay to measure kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[1]
Materials and Reagents:
-
Recombinant Human Kinase (e.g., EGFR, HER2)
-
Kinase-specific peptide substrate
-
ATP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[2]
-
This compound compound library (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the assay buffer, recombinant kinase, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense 10 µL of the kinase reaction mixture into each well of the assay plate containing the pre-spotted compounds.
-
ATP Addition: To start the reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to assess the effect of this compound compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4][5][6]
Materials and Reagents:
-
Human cancer cell line (e.g., BT-474, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the hit this compound compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[4]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4] Incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[3] Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each compound.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a method to quantitatively measure the binding of this compound compounds to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8]
Materials and Reagents:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection carrier DNA
-
Target kinase-NanoLuc® fusion vector
-
NanoBRET™ Kinase Tracer
-
This compound compounds
-
White, 96-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the target kinase-NanoLuc® fusion vector and a transfection carrier.
-
Cell Plating: After 24 hours, resuspend the transfected cells in Opti-MEM™ and plate them into a 96-well white assay plate.
-
Compound Addition: Add the this compound compounds at various concentrations to the wells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and read the filtered luminescence emissions at 450 nm and >600 nm within 10 minutes.
-
Data Analysis: Calculate the BRET ratio and plot the data to determine the IC50 value, which reflects the affinity of the compound for the target kinase in a cellular context.
References
- 1. promega.co.uk [promega.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
Application of 5H-pyrrolo[3,2-d]pyrimidine in Targeted Cancer Therapy: Application Notes and Protocols
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component for a variety of targeted cancer therapeutics. Its structural similarity to purine enables it to function as an effective ATP-competitive inhibitor for a range of protein kinases, as well as an inhibitor for other enzymes involved in cancer cell metabolism. This document provides an overview of its application, quantitative data for key compounds, and detailed protocols for their evaluation.
Application Notes
The versatility of the this compound core has been exploited to develop inhibitors for several key cancer targets:
-
One-Carbon Metabolism: A novel class of 5-substituted pyrrolo[3,2-d]pyrimidines has been developed to target folate-dependent one-carbon (C1) metabolism.[1][2][3][4] These compounds act as multi-targeted inhibitors, notably targeting serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, as well as cytosolic enzymes like SHMT1 and purine biosynthesis enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][2] By disrupting the synthesis of nucleotides and amino acids, these inhibitors show broad-spectrum antitumor efficacy against various cancers, including pancreatic, lung, and colon cancer.[1][2] The lead compound, AGF347, has demonstrated significant in vivo antitumor activity in pancreatic tumor xenograft models.[1][2] The mechanism of action involves the suppression of mTOR signaling and the depletion of glutathione, leading to increased reactive oxygen species (ROS) and subsequent cell death.[5][6]
-
EGFR and HER2 Kinase Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical targets in non-small-cell lung cancer (NSCLC) and other malignancies. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, such as the drug-resistant T790M/L858R double mutant.[7][8] Structural studies have provided insights into how these compounds bind to the kinase domain, guiding the development of both reversible and irreversible inhibitors.[7][8] Furthermore, this scaffold has been utilized to create dual HER2/EGFR inhibitors, such as the compound 2cb, which has shown potent kinase inhibitory activity and significant in vivo antitumor efficacy in gastric cancer xenograft models.[9]
-
Tubulin Polymerization Inhibition: Certain derivatives of this compound have been identified as water-soluble, microtubule-depolymerizing agents that bind to the colchicine site of tubulin.[10] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Structure-activity relationship studies have identified key substituents that enhance their potent submicromolar antiproliferative activity.[10]
Data Presentation
Table 1: In Vitro Activity of this compound Derivatives Against Cancer Cell Lines
| Compound | Target(s) | Cell Line | Assay Type | IC50 / GI50 | Reference |
| AGF347 | SHMT1, SHMT2, GARFTase, AICARFTase | MIA PaCa-2 (Pancreatic) | Cell Proliferation | Not explicitly stated, but potent in vitro efficacy reported | [1] |
| AGF320 | SHMT1, SHMT2, GARFTase, AICARFTase | H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic) | Cell Proliferation | Not explicitly stated, but potent in vitro efficacy reported | [1] |
| AGF291 | SHMT1, SHMT2, GARFTase, AICARFTase | H460 (NSCLC), HCT116 (Colon), MIA PaCa-2 (Pancreatic) | Cell Proliferation | Not explicitly stated, but potent in vitro efficacy reported | [1] |
| Compound 4 | EGFR (WT and T790M/L858R) | H1975 (EGFR mutant) | Cell Growth | IC50 = 4.8 µM | [7] |
| Compound 2cb | HER2/EGFR | BT-474 | Cell Growth | GI50 = 56 nM | [9] |
| Compound 70 | EGFR/ErbB2 | Not specified | Kinase Inhibition | IC50 = 5.7 nM (EGFR), 2.1-4.1 nM (ErbB2) | [11] |
| Compound 68 | EGFR/ErbB2 | Not specified | Kinase Inhibition | IC50 = 9.2 nM (EGFR), 2.1-4.1 nM (ErbB2) | [11] |
Table 2: In Vivo Efficacy of this compound Derivatives
| Compound | Cancer Model | Dosing | Efficacy | Reference |
| AGF347 | MIA PaCa-2 Pancreatic Tumor Xenograft | Not specified | Significant tumor growth inhibition, potential for complete responses | [1] |
| Compound 2cb | 4-1ST Gastric Cancer Xenograft (Mouse) | 100 mg/kg, p.o., bid | T/C = 0% | [9] |
| Compound 2cb | 4-1ST Gastric Cancer Xenograft (Rat) | 25 mg/kg, p.o., bid | T/C = -1% | [9] |
Mandatory Visualization
Caption: Inhibition of one-carbon metabolism by this compound derivatives.
Caption: Inhibition of EGFR signaling by this compound derivatives.
Caption: Workflow for the preclinical evaluation of this compound inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound against a specific protein kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a range from 100 µM to 1 nM.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control) to each well.
-
Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a this compound compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, H1975)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Methodology:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of a this compound compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation (e.g., MIA PaCa-2)
-
Matrigel (optional, for enhancing tumor take rate)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Administer the test compound to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, orally, once daily). The control group receives the vehicle only.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) or the Treatment/Control (T/C) ratio to assess efficacy. A T/C ratio of 0% indicates complete tumor stasis.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. lsi.princeton.edu [lsi.princeton.edu]
- 5. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5H-pyrrolo[3,2-d]pyrimidine Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising platform for the development of novel fluorescent probes. Its rigid, planar structure and the ability to introduce various substituents allow for the fine-tuning of photophysical properties, making it suitable for a range of applications in biological sensing and imaging. This document provides an overview of the applications, quantitative data, and detailed experimental protocols for utilizing this compound derivatives as fluorescent probes.
Introduction to this compound Fluorescent Probes
5H-pyrrolo[3,2-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines. Modifications to this core structure can lead to compounds with significant fluorescence quantum yields.[1] The fluorescence of these compounds is often sensitive to the local microenvironment, a property that can be harnessed for sensing applications. For instance, derivatives of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been synthesized that exhibit strong fluorescence, with quantum yields reaching up to 83%.[1] The emission and absorption characteristics of these molecules are influenced by the electronic nature of their substituents, allowing for the rational design of probes for specific targets.[1]
Key Advantages:
-
Tunable Photophysical Properties: The absorption and emission wavelengths, as well as quantum yields, can be modulated through synthetic modifications.
-
High Quantum Yields: Certain derivatives exhibit high fluorescence quantum yields, enabling sensitive detection.[1]
-
Biocompatibility: As analogs of endogenous purines, these molecules can exhibit favorable biocompatibility.
-
Versatile Synthesis: The synthesis of the this compound core and its derivatives is well-established, allowing for the creation of a diverse library of potential probes.[1]
Applications
The unique properties of this compound derivatives make them suitable for several applications in research and drug development:
-
Metal Ion Sensing: The presence of nitrogen and oxygen atoms in the heterocyclic core provides potential chelating sites for metal ions. The binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. This can be utilized for the detection and quantification of biologically and environmentally important metal ions.
-
pH Sensing: Strategic placement of acidic or basic functional groups on the this compound scaffold can render its fluorescence pH-sensitive. Protonation or deprotonation of these groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a ratiometric or "on-off" fluorescent response to pH changes.
-
Bioimaging: Fluorescent this compound derivatives with good cell permeability and low cytotoxicity can be used for imaging intracellular components and processes. Their application as fluorescent nucleoside analogs allows for the study of DNA structure and metabolism.[2]
-
Enzyme Activity Assays: By designing derivatives that interact with specific enzymes, it is possible to develop fluorescent probes for monitoring enzyme activity. For example, the interaction of a probe with a kinase could lead to a change in its fluorescence, enabling the screening of enzyme inhibitors.
Quantitative Data
The following table summarizes the photophysical properties of selected this compound-2,4(3H)-dione derivatives.
| Compound ID | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 4a | 4-Methylphenyl | ~290 | - | - | [1] |
| 4k | 4-(N,N-Dimethylamino)phenyl | 315, 420 | 510 | 0.83 | [1] |
| 4l | 3-(N,N-Dimethylamino)phenyl | 310, 400 | 495 | 0.65 | [1] |
| 4m | 2-Thienyl | ~300 | - | - | [1] |
Experimental Protocols
General Protocol for Metal Ion Sensing
This protocol describes a general method for screening this compound derivatives for their ability to act as fluorescent probes for metal ions.
Materials:
-
This compound derivative stock solution (1 mM in DMSO)
-
Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, HgCl₂, Pb(NO₃)₂, etc.) (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
Protocol:
-
Prepare a working solution of the this compound probe (e.g., 10 µM) in the buffer solution.
-
To a cuvette, add 2 mL of the probe working solution.
-
Record the fluorescence emission spectrum of the probe solution (e.g., by exciting at its absorption maximum).
-
Add a small aliquot of a metal ion stock solution (e.g., 2 µL of 10 mM stock to achieve a final concentration of 10 µM) to the cuvette.
-
Mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Record the fluorescence emission spectrum again.
-
Repeat steps 4-6 for a range of metal ion concentrations to determine the binding affinity and limit of detection.
-
Repeat the experiment with different metal ions to assess selectivity.
dot
Caption: Workflow for metal ion sensing using a fluorescent probe.
Protocol for Intracellular pH Measurement
This protocol is adapted from established methods for intracellular pH imaging and can be applied to a pH-sensitive this compound probe.
Materials:
-
pH-sensitive this compound probe (e.g., acetoxymethyl ester form for cell loading)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Intracellular pH calibration buffer kit
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Culture: Culture the cells in a suitable dish or plate for microscopy until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the AM ester of the probe in DMSO.
-
Dilute the stock solution in serum-free medium to the final loading concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
-
Imaging:
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. If the probe is ratiometric, acquire images at two different excitation or emission wavelengths.
-
-
Calibration (Optional but Recommended):
-
To obtain quantitative pH measurements, a calibration curve should be generated.
-
Treat the probe-loaded cells with calibration buffers of known pH values in the presence of an ionophore (e.g., nigericin and valinomycin) to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence intensity (or ratio) at each pH value and plot a calibration curve.
-
dot
Caption: Workflow for intracellular pH measurement.
Signaling Pathway and Mechanism Visualization
General Mechanism of Fluorescence Turn-On Sensing
Many fluorescent probes operate on a "turn-on" mechanism where the fluorescence is initially quenched and is restored upon interaction with the analyte. Common quenching mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). The following diagram illustrates a generic PET-based turn-on sensing mechanism.
dot
Caption: General mechanism of PET-based fluorescent "turn-on" probes.
Example Signaling Pathway: Kinase Activity Probe
This compound derivatives are being investigated as kinase inhibitors. A fluorescent probe based on this scaffold could be designed to report on kinase activity. The binding of the probe to the ATP-binding pocket of a kinase could alter its fluorescence, allowing for the monitoring of kinase inhibition.
dot
Caption: Monitoring kinase activity with a fluorescent probe.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific this compound derivatives and applications. It is recommended to consult the relevant literature for more detailed procedures and safety information.
References
Application Notes and Protocols for Radiolabeling of 5H-pyrrolo[3,2-d]pyrimidine Derivatives for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 5H-pyrrolo[3,2-d]pyrimidine derivatives, a promising class of compounds for the development of novel radiotracers for in vivo imaging with Positron Emission Tomography (PET). The this compound scaffold is a core structure in many potent kinase inhibitors, making it an attractive target for developing imaging agents for oncology and other diseases.
Introduction
The this compound core is a key pharmacophore in a variety of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] The ability to non-invasively image the distribution and target engagement of these inhibitors in vivo would be invaluable for drug development and patient stratification. PET imaging, a highly sensitive molecular imaging technique, allows for the quantitative visualization of biological processes in real-time.[3] By radiolabeling this compound derivatives with positron-emitting radionuclides such as Fluorine-18 (¹⁸F), it is possible to create PET tracers to study their pharmacokinetics, pharmacodynamics, and target binding in living subjects.
This document provides detailed protocols for the synthesis of precursors and the subsequent radiolabeling of this compound derivatives with ¹⁸F, a widely used radionuclide in PET imaging due to its favorable physical and chemical properties.
Radiolabeling Strategy
The most common strategy for the ¹⁸F-labeling of small molecules is through nucleophilic aromatic substitution (SNA_r_) on an activated aromatic ring. This involves the synthesis of a precursor molecule containing a suitable leaving group, such as a tosylate, nosylate, or a nitro group, which can be readily displaced by [¹⁸F]fluoride.
A generalized workflow for the radiolabeling process is depicted below:
Caption: General workflow for the synthesis of a labeling precursor and subsequent radiolabeling with ¹⁸F.
Experimental Protocols
Synthesis of a Tosylate Precursor for ¹⁸F-Labeling
This protocol describes the synthesis of a tosylated precursor of a generic this compound derivative, which can be adapted for specific target molecules. The synthesis involves the introduction of a hydroxyalkyl side chain, followed by tosylation.
Materials:
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
2-(Boc-amino)ethanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Alkylation: To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C. After stirring for 30 minutes, add 2-(Boc-amino)ethanol (1.1 eq.). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by silica gel chromatography to obtain the N-alkylated product.
-
Boc Deprotection: Dissolve the N-alkylated product in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the amino-functionalized pyrrolopyrimidine.
-
Tosylation: Dissolve the amino-functionalized product in DCM and add TEA (2.5 eq.). Cool the solution to 0 °C and add TsCl (1.2 eq.) portion-wise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to obtain the final tosylate precursor.
Automated Radiosynthesis of [¹⁸F]this compound Derivative
This protocol is adapted from a similar procedure for a pyrrolo[2,3-d]pyrimidine derivative and is designed for an automated synthesis module.[4]
Materials and Equipment:
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Tosylate precursor (1-5 mg)
-
Semi-preparative and analytical HPLC systems
-
Sterile filters
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with ACN under a stream of nitrogen at elevated temperature (e.g., 110 °C) to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Radiolabeling Reaction: A solution of the tosylate precursor in a suitable solvent (e.g., ACN with 10% DMF) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 100 °C) for a short duration (e.g., 5 minutes).[4]
-
Purification: The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC column for purification. The fraction corresponding to the radiolabeled product is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove the organic solvent. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.
Caption: Schematic of the automated radiolabeling process.
Quality Control
The final radiolabeled product should be subjected to a series of quality control tests to ensure its suitability for in vivo use.
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV) | Co-elution with non-radioactive standard |
| Molar Activity | Calculated | > 37 GBq/µmol (1 Ci/µmol) at the end of synthesis |
| Residual Solvents | Gas Chromatography | < 410 ppm for Acetonitrile, < 880 ppm for Ethanol |
| pH | pH paper or meter | 4.5 - 7.5 |
| Sterility | Standard methods | Sterile |
| Endotoxins | LAL test | < 175 EU/V |
Biological Target and Signaling Pathway
As many this compound derivatives are potent VEGFR2 inhibitors, a radiolabeled version could be used to image tumor angiogenesis. VEGFR2 is a key receptor tyrosine kinase involved in the signaling pathway that leads to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of a radiolabeled this compound tracer.
Applications in Drug Development and Research
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of novel this compound-based drugs.
-
Target Engagement and Receptor Occupancy: Quantify the binding of the drug to its target (e.g., VEGFR2) in vivo and determine the dose-occupancy relationship.
-
Patient Stratification: Identify patients who are most likely to respond to a particular therapy based on the expression of the target receptor.
-
Monitoring Treatment Response: Assess the efficacy of a therapeutic intervention by measuring changes in target expression or activity.
Conclusion
The radiolabeling of this compound derivatives with positron-emitting radionuclides like ¹⁸F offers a powerful tool for in vivo imaging in preclinical and clinical research. The protocols and information provided herein serve as a valuable resource for researchers and scientists in the field of drug development and molecular imaging, enabling the advancement of novel diagnostic and therapeutic strategies.
References
- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Design and Synthesis of a 18F-Radiolabeled Pyrrolo[2,3-d]pyrimidine Ligand as a CSF1R Receptor PET Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in 5H-pyrrolo[3,2-d]pyrimidine synthesis and their avoidance
Welcome to the technical support center for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 5H-pyrrolo[3,2-d]pyrimidine core?
A1: The construction of the this compound core is typically achieved through the annulation of a pyrimidine ring onto a pyrrole precursor or vice versa. Common strategies include:
-
Domino C-N Coupling/Hydroamination: This method involves the reaction of alkynylated uracils with anilines to form the pyrrolopyrimidine skeleton in a one-pot domino reaction.[1]
-
Synthesis from Substituted Pyrroles: Starting from functionalized pyrrole derivatives, such as 3-aminopyrroles, the pyrimidine ring can be constructed through cyclization with appropriate reagents.[2]
-
Intramolecular Cyclization of Substituted Uracils: 6-substituted 5-nitrouracil derivatives can undergo base-catalyzed intramolecular cyclization to yield 9-deazaxanthine analogues, which are derivatives of the this compound system.[3]
Q2: What are the key factors influencing the regioselectivity in the synthesis of 5H-pyrrolo[3,2-d]pyrimidines?
A2: Achieving the desired regioselectivity is a critical challenge in pyrrolopyrimidine synthesis. The formation of the desired this compound isomer over other potential regioisomers, such as the pyrrolo[2,3-d]pyrimidine, is influenced by several factors:
-
Nature of the Starting Materials: The substitution pattern on both the pyrimidine and pyrrole precursors plays a crucial role in directing the cyclization to the desired regioisomer.
-
Reaction Conditions: Parameters such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the regiochemical outcome of the reaction.
-
Protecting Groups: The use of appropriate protecting groups on the pyrrole or pyrimidine nitrogen atoms can block unwanted reaction pathways and enhance the formation of the desired isomer.
Troubleshooting Guide: Common Side Products and Their Avoidance
This guide addresses specific issues that may arise during the synthesis of 5H-pyrrolo[3,2-d]pyrimidines, focusing on the identification and mitigation of common side products.
Issue 1: Formation of Unwanted Regioisomers (e.g., Pyrrolo[2,3-d]pyrimidines)
Description: The most common side products in the synthesis of 5H-pyrrolo[3,2-d]pyrimidines are often the thermodynamically more stable pyrrolo[2,3-d]pyrimidine regioisomers. This is particularly prevalent when using starting materials that can cyclize in multiple ways.
Avoidance Strategies:
-
Careful Selection of Precursors: Utilize starting materials where the substitution pattern inherently favors the formation of the desired this compound isomer. For example, starting with a pre-functionalized pyrrole can direct the annulation of the pyrimidine ring.
-
Optimization of Reaction Conditions: A systematic optimization of reaction parameters is crucial. This includes screening different catalysts, solvents of varying polarity, and adjusting the reaction temperature. Lower temperatures may favor the kinetically controlled formation of the desired isomer.
-
Use of Directing Groups: Introducing a directing group on the starting material can sterically or electronically favor cyclization at the desired position.
Purification Strategy:
-
Column Chromatography: Careful column chromatography on silica gel is often effective in separating regioisomers. A gradient elution with a solvent system tailored to the polarity difference between the isomers is recommended.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for isolating the desired isomer in high purity.
| Parameter | Condition A (Favors Pyrrolo[2,3-d]pyrimidine) | Condition B (Favors this compound) |
| Starting Material | Symmetrically substituted pyrimidine | Asymmetrically substituted pyrrole |
| Catalyst | Non-specific acid or base catalyst | Regioselective catalyst (e.g., specific palladium ligand) |
| Temperature | High temperature (thermodynamic control) | Low temperature (kinetic control) |
Issue 2: Incomplete Cyclization Leading to Acyclic Intermediates
Description: The reaction may stall at an intermediate stage, resulting in the isolation of an incompletely cyclized product. This can occur due to insufficient activation, steric hindrance, or unfavorable reaction kinetics.
Avoidance Strategies:
-
Stronger Cyclization Reagents: Employ more potent reagents to drive the cyclization to completion. For instance, using a stronger base or a more active catalyst can be beneficial.
-
Higher Reaction Temperature or Longer Reaction Time: Increasing the temperature or extending the reaction duration can provide the necessary energy to overcome the activation barrier for cyclization. However, this must be balanced against the risk of decomposition or side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the cyclization reaction and improve yields by providing rapid and uniform heating.
Purification Strategy:
-
Extraction and Washing: The acyclic intermediate may have different solubility properties compared to the cyclized product. A liquid-liquid extraction can be used to separate the desired product.
-
Column Chromatography: As with regioisomers, column chromatography is a reliable method for separating the cyclized product from the uncyclized starting material.
Issue 3: Dimerization or Polymerization of Starting Materials or Products
Description: Under certain conditions, especially at high concentrations or temperatures, starting materials or the desired product can undergo self-condensation reactions to form dimers or polymers.
Avoidance Strategies:
-
High Dilution Conditions: Performing the reaction at a lower concentration can disfavor intermolecular reactions like dimerization and favor the desired intramolecular cyclization.
-
Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help to maintain a low instantaneous concentration, thereby minimizing side reactions.
-
Control of Reaction Temperature: Maintaining a consistent and optimal reaction temperature is crucial, as higher temperatures can often promote unwanted polymerization.
Purification Strategy:
-
Precipitation/Filtration: Dimeric or polymeric side products are often less soluble than the desired monomeric product. They may precipitate out of the reaction mixture and can be removed by filtration.
-
Size Exclusion Chromatography: For larger oligomers or polymers, size exclusion chromatography can be an effective purification technique.
Experimental Protocols
Protocol 1: Synthesis of this compound-2,4(3H)-diones via Domino C-N Coupling/Hydroamination
This protocol is adapted from a method describing the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[1]
Materials:
-
Alkynylated uracil derivative
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add the alkynylated uracil (1.0 equiv), substituted aniline (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMA to the reaction mixture.
-
Heat the reaction mixture at 100 °C for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound-2,4(3H)-dione.
Visualizations
Signaling Pathway Inhibition by Pyrrolopyrimidines
Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell signaling. The diagram below illustrates a simplified representation of how these compounds can interfere with key signaling pathways.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrrolopyrimidines.
Logical Workflow for Troubleshooting Side Product Formation
This workflow provides a systematic approach to addressing the formation of unwanted side products during the synthesis of 5H-pyrrolo[3,2-d]pyrimidines.
Caption: Troubleshooting Workflow for Side Product Formation.
References
Troubleshooting low yields in the cyclization step of pyrrolopyrimidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the cyclization step of pyrrolopyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cyclization reaction to form the pyrrolopyrimidine core is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the cyclization step for pyrrolopyrimidine synthesis can arise from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality:
-
Starting Material Purity: Ensure the purity of your starting materials, such as 6-aminouracil derivatives and aurones. Impurities can interfere with the reaction and lead to the formation of byproducts.[1] Recrystallization or column chromatography of starting materials may be necessary.
-
Solvent and Reagent Integrity: Use anhydrous solvents and fresh reagents, especially if the reaction is sensitive to moisture. For instance, in reactions using catalysts like CuCl, ensuring anhydrous conditions is critical.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. Some cyclizations require heating to proceed efficiently. For example, a cascade annulation of 6-amino-1,3-dimethyluracil with aurones is performed at 100 °C in DMSO to achieve high yields.[1] Conversely, some reactions, like certain carbonyl-amine condensations, are performed at lower temperatures (0 °C to room temperature).[3][4] Monitor your reaction at different temperatures to find the optimal condition.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Catalyst: The choice and amount of catalyst can be crucial. For instance, a study on a cascade annulation found that using 10 mol% of I2 as a catalyst in DMSO was optimal.[1] In other syntheses, catalysts like CuCl have been used effectively.[2] If you are using a catalyst, ensure it is active and used in the correct proportion.
-
-
Atmosphere:
-
Some reactions may be sensitive to oxygen. While one study found that oxygen was not necessary for their I2/DMSO promoted cyclization, it is a factor to consider.[1] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve the yield and prevent oxidative side reactions.
-
Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
Answer:
The formation of side products can be a major reason for low yields of the desired pyrrolopyrimidine. Here are some strategies to minimize them:
-
Control of Reaction Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired products.
-
Choice of Solvent: The solvent can influence the reaction pathway. For example, dichloromethane (DCM) is used as a solvent for certain carbonyl-amine condensations leading to pyrrolo[2,3-d]pyrimidine-imines.[3][4] Experimenting with different solvents of varying polarity might help to suppress side reactions.
-
pH Control: For reactions involving acid or base catalysis, maintaining the optimal pH is critical. For example, after a reaction involving POCl3, the pH is adjusted to 9 with aqueous ammonia during workup.[4]
-
Stepwise vs. One-Pot Synthesis: While one-pot syntheses are efficient, they can sometimes lead to more side products.[5] If you are using a one-pot procedure and facing issues with purity, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrrolopyrimidine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | I2 (10 mol%) | DMSO | 100 | 1 | 91-99 | [1] |
| 2 | CuCl | DMSO | 100 | 48 | Not specified | [2] |
| 3 | Tf2O/2-methoxypyridine | DCM | 0 - rt | 1+ | 45-99 | [3][4] |
| 4 | None | Ethanol | Reflux | Not specified | Good | [6] |
Experimental Protocols
General Procedure for I2/DMSO Promoted Cascade Annulation [1]
A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv.), aurones (1.0 equiv.), and I2 (10 mol%) is stirred in DMSO at 100 °C for 1 hour. The reaction mixture is then cooled to room temperature and quenched by the addition of saturated aqueous Na2S2O3. Water is added to precipitate the product, which is then filtered, washed successively with water, ethanol, and diethyl ether, and then dried to afford the pyrrolo[2,3-d]pyrimidine.
General Procedure for Carbonyl-Amine Condensation [3][4]
To a solution of the pyrrolo[2,3-d]pyrimidin-4(1H)-one derivative and 2-methoxypyridine in anhydrous DCM at 0 °C, Tf2O is added dropwise and stirred for 1 hour. The appropriate aromatic amine is then added, and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in pyrrolopyrimidine synthesis.
Caption: General experimental workflow for pyrrolopyrimidine synthesis.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound a critical reaction in drug discovery?
The this compound scaffold, also known as 9-deazapurine, is structurally analogous to natural purine nucleobases. This makes it a privileged scaffold in medicinal chemistry for developing inhibitors of kinases, polymerases, and other purine-binding proteins.[1] N-alkylation, specifically at the N5 position of the pyrrole ring, is a powerful strategy to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.[1][2] For instance, N5-substitution has been shown to enhance antiproliferative activity against cancer cell lines and can be used to tune toxicity.[2][3] By introducing various alkyl or aryl groups at this position, researchers can fine-tune interactions with the target protein and improve drug-like properties such as solubility and metabolic stability.
Q2: What is the primary site of alkylation on the this compound core, and what is the chemical reasoning?
The most reactive site for alkylation under basic conditions is the nitrogen at the N5 position. The hydrogen atom on the N5 of the pyrrole ring is the most acidic proton in the molecule. Deprotonation with a suitable base generates a resonance-stabilized anion, making the N5 nitrogen a potent nucleophile. The pyrimidine ring nitrogens are significantly less basic and their corresponding N-H protons (if present in a tautomeric form) are less acidic, making them less favorable sites for deprotonation and subsequent alkylation. Therefore, the reaction is highly regioselective for the N5 position.
Q3: What are the general conditions for performing an N5-alkylation?
A typical N5-alkylation reaction involves two main steps:
-
Deprotonation: The this compound starting material is treated with a strong base to remove the acidic N5 proton.
-
Alkylation: An electrophilic alkylating agent (e.g., an alkyl halide) is added to the reaction mixture, which is then attacked by the nucleophilic N5 anion.
Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃) in an anhydrous aprotic solvent like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[3][4]
Troubleshooting Guide for N5-Alkylation Reactions
This guide addresses common issues encountered during the N-alkylation of 5H-pyrrolo[3,2-d]pyrimidines.
Problem 1: Low or No Conversion of Starting Material
Probable Cause A: Incomplete Deprotonation The base may be too weak to fully deprotonate the N5-proton, or it may have degraded due to improper storage. Strong, non-nucleophilic bases are required. Sodium hydride (NaH), a strong and irreversible base, is a common and effective choice.[3]
-
Suggested Solution:
-
Switch to a Stronger Base: If you are using a weaker base like K₂CO₃, consider switching to NaH (60% dispersion in mineral oil) or t-BuOK.
-
Verify Base Activity: Use a fresh bottle of the base or titrate it to confirm its activity. Ensure NaH is handled under an inert atmosphere (N₂ or Ar) as it reacts violently with water.
-
Increase Temperature: Gently warming the deprotonation step (e.g., to 40-50 °C) can facilitate the reaction, but be cautious of potential side reactions.
-
Probable Cause B: Inactive Alkylating Agent The alkylating agent (e.g., alkyl halide) may have degraded, especially if it is sensitive to light or moisture.
-
Suggested Solution:
-
Use Fresh Reagent: Use a freshly opened bottle of the alkylating agent or purify the existing stock (e.g., by distillation).
-
Consider a More Reactive Agent: If using an alkyl chloride, switching to the corresponding bromide or iodide will increase reactivity (I > Br > Cl). For unreactive halides, conversion to a tosylate or mesylate can also enhance reactivity.
-
Probable Cause C: Sub-optimal Solvent Choice The solvent must be aprotic and able to dissolve the starting material and the intermediate anion.
-
Suggested Solution:
-
Ensure Anhydrous Conditions: Use dry solvents. Water will quench the base and the N5-anion.
-
Select Appropriate Solvent: DMF and THF are excellent choices. DMF is particularly good at solvating the anionic intermediate, which can accelerate the reaction.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Probable Cause: Alkylation at Pyrimidine Nitrogens While N5-alkylation is strongly favored, under certain conditions (e.g., very high temperatures, use of specific alkylating agents like methyl sulfate), minor alkylation at the pyrimidine nitrogens (N1 or N3) can occur, leading to a mixture of isomers.
-
Suggested Solution:
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, deprotonation is done at 0 °C, followed by slow warming to room temperature after the addition of the alkylating agent.[3]
-
Optimize the Base: Using a bulky base like t-BuOK might sterically hinder reactions at the more sterically accessible pyrimidine nitrogens.
-
Purification: If minor isomers are unavoidable, careful chromatographic purification (e.g., column chromatography or preparative HPLC) is necessary to isolate the desired N5-alkylated product.
-
Problem 3: Product Degradation or Side Reactions
Probable Cause: Reaction Temperature is Too High Pyrrolopyrimidine scaffolds can be sensitive to high temperatures, especially in the presence of strong bases or reactive electrophiles, leading to decomposition or polymerization.
-
Suggested Solution:
-
Maintain Low Temperature: Keep the reaction temperature controlled, especially during the addition of reagents. An ice bath (0 °C) is recommended for the initial deprotonation and addition of the alkylating agent.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-alkylation or degradation.
-
Data Tables for Reaction Optimization
Table 1: Selection of Base for N5-Deprotonation
| Base | Strength (pKa of conj. acid) | Typical Solvent | Temperature (°C) | Notes |
| Sodium Hydride (NaH) | ~36 | DMF, THF | 0 to RT | Highly effective, irreversible. Requires inert atmosphere.[3] |
| Potassium t-butoxide (t-BuOK) | ~19 | THF, DMF | 0 to RT | Strong, bulky base. Good for sterically sensitive substrates.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | RT to 80 | Weaker base, requires higher temperatures. Suitable for activated substrates. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, Acetonitrile | RT to 60 | More soluble than K₂CO₃, can sometimes give better results. |
Table 2: Common Alkylating Agents and Relative Reactivity
| Agent Type | Example | Leaving Group | Relative Reactivity | Notes |
| Alkyl Iodide | Methyl Iodide | I⁻ | Very High | Highly reactive, may require lower temperatures. |
| Alkyl Bromide | Benzyl Bromide | Br⁻ | High | Good balance of reactivity and stability.[4] |
| Alkyl Chloride | Benzyl Chloride | Cl⁻ | Moderate | Less reactive, may require heating or a catalyst. |
| Alkyl Tosylate | Methyl Tosylate | TsO⁻ | High | Excellent leaving group, good for less reactive systems. |
| Dialkyl Sulfate | Dimethyl Sulfate | MeSO₄⁻ | Very High | Highly effective but also highly toxic and carcinogenic. |
Experimental Protocols & Workflows
General Protocol for N5-Alkylation of this compound
This protocol is a generalized procedure based on common literature methods.[3] Researchers should optimize stoichiometry and reaction times for their specific substrate.
Materials:
-
This compound derivative (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Alkylating agent (e.g., Alkyl halide) (1.1 - 1.3 eq)
-
Anhydrous DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the this compound starting material.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add NaH portion-wise over 5-10 minutes. Caution: Gas (H₂) evolution will occur.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution may change color.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/MeOH) to yield the pure N5-alkylated product.
Visualizations
General N-Alkylation Workflow
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5H-pyrrolo[3,2-d]pyrimidine Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-pyrrolo[3,2-d]pyrimidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during biological assays. Low solubility can lead to unreliable in vitro data, underestimated potency, and inaccurate structure-activity relationships (SAR), ultimately hindering drug discovery and development.[1] This resource will equip you with the knowledge to overcome these hurdles and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitates when I dilute my DMSO stock solution into aqueous buffer for my assay. What is happening and how can I fix it?
A1: This phenomenon, often called "DMSO shock" or precipitation upon dilution, is a common issue with hydrophobic compounds.[2] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar molecules.[2] However, when the DMSO stock is introduced into an aqueous buffer, the DMSO disperses rapidly, causing the local solvent environment to become predominantly aqueous. If your compound's solubility in water is low, it will crash out of the solution.[2]
Here are some immediate troubleshooting steps:
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the final buffer volume, try adding the stock to a vortexing buffer to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[2]
-
Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate without affecting the results, typically below 1%, and ideally under 0.5%.[2][3] This may require preparing a more concentrated stock solution if the compound's solubility in DMSO allows.[2]
-
Employ a stepwise dilution: First, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.[2]
Q2: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?
A2: The tolerance to DMSO varies significantly between cell lines.[4] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, while some can handle up to 1%.[3] However, primary cells are generally more sensitive.[3] It is crucial to determine the no-effect concentration for your specific cell line by running a dose-response curve with DMSO alone.[5] Concentrations above 1% can lead to cell membrane damage, oxidative stress, and cell death.[6]
Q3: I've tried optimizing my dilution, but my compound still precipitates. What other simple formulation strategies can I try?
A3: If basic dilution optimization fails, you can explore several other accessible strategies before moving to more complex formulations:
-
pH Adjustment: The this compound scaffold contains nitrogen atoms that can be protonated. Adjusting the pH of your buffer to be more acidic may increase the solubility of your compound by forming a more soluble salt.[7][8][9] However, you must ensure the new pH is compatible with your biological assay.[2]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[10][11] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[10][12] They work by reducing the polarity of the aqueous medium.[2]
Troubleshooting Guides: From Basic to Advanced Solubilization
When simple fixes are not enough, a more systematic approach to formulation is necessary. This section provides a tiered strategy, starting with straightforward methods and progressing to more advanced techniques for particularly challenging compounds.
Tier 1: Foundational Formulation Techniques
These methods are often the first line of defense against poor solubility and can be implemented with readily available lab reagents.
As introduced in the FAQs, co-solvents are a cornerstone of solubilizing poorly soluble drugs.[11]
-
Mechanism of Action: Co-solvents reduce the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules to remain in solution.[2]
-
Commonly Used Co-solvents:
-
Ethanol: A versatile co-solvent, but can have biological effects at higher concentrations.
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG): Often used in preclinical formulations due to their lower toxicity profiles compared to other organic solvents.[10]
-
-
Causality in Experimental Choice: The selection of a co-solvent should be based on the physicochemical properties of the this compound derivative and the tolerance of the biological assay system. For instance, if your compound is highly lipophilic, a combination of DMSO and a less polar co-solvent like PEG 400 might be effective.
Protocol: Preparing a Co-solvent Formulation
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Co-solvent Stock: Prepare a stock solution of your chosen co-solvent (e.g., 50% PEG 400 in water).
-
Intermediate Dilution: Dilute your DMSO stock solution into the co-solvent stock.
-
Final Dilution: Add the intermediate dilution to your final aqueous assay buffer.
-
Control: Ensure your vehicle control contains the same final concentrations of DMSO and co-solvent as your test wells.[5]
For ionizable compounds, pH adjustment is a powerful tool to enhance solubility.
-
Mechanism of Action: 5H-pyrrolo[3,2-d]pyrimidines are weak bases and can be protonated in acidic conditions to form more soluble salts.[7][9] The relationship between pH, pKa, and solubility can often be predicted by the Henderson-Hasselbalch equation.[13]
-
Experimental Considerations:
-
Determine the pKa of your compound.
-
Assess the pH stability of your compound to avoid degradation.
-
Confirm that the required pH for solubility is compatible with your assay's optimal pH range.[2]
-
Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Solubility Measurement: Add an excess of your solid compound to each buffer.
-
Equilibration: Shake the samples for a set period (e.g., 24 hours) to reach equilibrium.[14]
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Self-Validation: The highest solubility should be observed at the pH where the compound is most ionized.
Tier 2: Intermediate Formulation Strategies
When Tier 1 approaches are insufficient, more sophisticated methods involving excipients can be employed.
Surfactants can solubilize hydrophobic compounds by forming micelles.
-
Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[10]
-
Commonly Used Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68), and Cremophor® EL.
-
Trustworthiness of the Protocol: It is crucial to work above the CMC of the chosen surfactant. Also, verify that the surfactant itself does not interfere with the biological assay.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[15]
-
Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate a "guest" drug molecule, like a this compound derivative, shielding it from the aqueous environment and increasing its solubility.[9][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[9]
-
Authoritative Grounding: The formation of these complexes is an equilibrium process, and the stability is described by an equilibrium constant.[15]
Table 1: Comparison of Tier 1 and Tier 2 Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity | Simple, readily available | Potential for solvent toxicity |
| pH Adjustment | Increases ionization | Highly effective for ionizable compounds | Limited by assay pH compatibility |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for assay interference |
| Cyclodextrins | Inclusion complex formation | Low toxicity, high solubilization | Can be costly, potential for drug displacement |
Tier 3: Advanced Formulation Technologies
For the most challenging compounds, advanced formulation strategies that alter the solid state of the drug are often required. These are typically employed in later-stage drug development but can be adapted for preclinical studies.
ASDs are a powerful technique for significantly enhancing the solubility and dissolution rate of poorly water-soluble drugs.[16][17]
-
Mechanism of Action: In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[16][18] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility.[17][19] The polymer also helps to stabilize the amorphous state and prevent recrystallization.[20]
-
Preparation Methods: Common methods include spray drying and hot-melt extrusion.[15][16] For laboratory scale, co-solvent evaporation can be a viable approach.[21]
dot
Caption: Workflow for preparing and using an amorphous solid dispersion.
Reducing the particle size of a drug to the nanoscale can dramatically increase its surface area and, consequently, its dissolution rate.[10][22][23]
-
Mechanism of Action: The Noyes-Whitney equation describes the relationship between dissolution rate, surface area, and solubility.[15] By increasing the surface area through particle size reduction, the dissolution rate is enhanced.[15]
-
Preparation Methods:
-
Expertise & Experience: Nanoparticle formulations often require stabilizers, such as surfactants or polymers, to prevent agglomeration.[25]
Distinguishing Kinetic and Thermodynamic Solubility
It is crucial to understand the difference between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
-
Kinetic Solubility: This is the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate.[26] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution and is highly dependent on the experimental protocol.[26][27] Kinetic solubility is typically measured in high-throughput screening (HTS) settings.[14][28]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[29] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[14] Thermodynamic solubility data are more reliable for guiding lead optimization.[27][29]
dot
Caption: Decision pathway for selecting a solubilization strategy.
By systematically applying the strategies outlined in this guide, from simple dilution modifications to advanced formulation technologies, researchers can overcome the solubility challenges posed by this compound derivatives. This will enable the generation of reliable and reproducible data in biological assays, ultimately accelerating the drug discovery process.
References
- 1. solvescientific.com.au [solvescientific.com.au]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. ijrpr.com [ijrpr.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. mdpi.com [mdpi.com]
- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. inventivapharma.com [inventivapharma.com]
- 29. ovid.com [ovid.com]
Preventing degradation of 5H-pyrrolo[3,2-d]pyrimidine compounds during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage, handling, and stability testing of 5H-pyrrolo[3,2-d]pyrimidine compounds to ensure experimental reproducibility and maintain compound integrity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound compounds.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Question: My this compound compound shows variable or reduced potency in my cell-based/biochemical assays. What could be the cause?
-
Answer: This is a common issue that can often be traced back to compound degradation. 5H-pyrrolo[3,2-d]pyrimidines, like other nitrogen-containing heterocyclic compounds, can be susceptible to degradation under certain conditions. The primary suspects are hydrolysis, oxidation, or photodegradation. Additionally, improper storage or handling, such as repeated freeze-thaw cycles, can compromise the compound's integrity.[1] Poor solubility in aqueous assay buffers can also lead to precipitation and a lower effective concentration.[2]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions from solid material for each experiment.
-
Solvent Quality: Use high-purity, anhydrous solvents like DMSO for preparing stock solutions. Contaminating water can accelerate hydrolytic degradation.[3]
-
Storage of Solutions: If stock solutions must be stored, aliquot them into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[1] Store at -20°C or -80°C for long-term stability.
-
Check for Precipitation: Before use, visually inspect solutions for any signs of precipitation. If observed, gentle warming or sonication may help redissolve the compound. However, precipitation is a strong indicator of solubility issues that need to be addressed.
-
Confirm Purity: If degradation is suspected, the purity of the compound should be re-assessed using a stability-indicating HPLC method.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound over time.
-
Question: I am observing new, unidentified peaks in the chromatogram of my this compound compound that were not present initially. What are these?
-
Answer: The appearance of new peaks is a strong indication of compound degradation. The identity of these degradation products will depend on the degradation pathway. Potential degradation pathways include:
-
Hydrolysis: The pyrimidine or pyrrole ring may be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The electron-rich pyrrole ring and other positions on the molecule can be targets for oxidation, especially in the presence of air or oxidizing agents.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.[4]
Troubleshooting Steps:
-
Review Storage and Handling: Ensure the compound has been stored protected from light and in a tightly sealed container to minimize exposure to air and moisture.
-
Forced Degradation Studies: To identify potential degradation products, it is recommended to perform forced degradation studies. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[5]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the stressed samples. This will help in the identification and structural elucidation of the degradation products.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound compounds?
-
A1: Solid compounds should be stored in a cool, dark, and dry place.[6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed, opaque container is recommended to minimize degradation from heat, light, and moisture.
-
-
Q2: How should I prepare and store stock solutions of this compound compounds?
-
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[3] Use anhydrous, high-purity DMSO to minimize water content.[3] For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]
-
-
Q3: How many freeze-thaw cycles can a DMSO stock solution of a this compound compound tolerate?
Compound Stability and Degradation
-
Q4: What are the most likely degradation pathways for this compound compounds?
-
A4: The most common degradation pathways for related heterocyclic compounds are hydrolysis, oxidation, and photolysis. The electron-rich pyrrole ring system can be susceptible to oxidation, while the pyrimidine ring can undergo hydrolytic cleavage, particularly at non-neutral pH. Exposure to light, especially UV radiation, can also lead to complex degradation pathways.[5]
-
-
Q5: My experiment requires the use of an aqueous buffer. How can I minimize degradation in an aqueous solution?
-
A5: The stability of this compound compounds in aqueous solutions can be pH-dependent. It is advisable to determine the pH profile of the compound's stability. Preparing fresh dilutions in the aqueous buffer immediately before the experiment is the best practice. If the compound needs to be in an aqueous solution for an extended period, a stability study in that specific buffer should be conducted.
-
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the conditions for stress testing to identify potential degradation pathways and products, which is a crucial step in developing a stability-indicating method.[5][8]
1. Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a general starting point for developing an HPLC method to separate the parent compound from its potential degradation products.[9][10]
1. Instrumentation and Columns:
-
A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute a wide range of potential degradation products.
3. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation peaks.
-
A PDA detector is highly recommended to check for peak purity and to determine the optimal wavelength for detection of all components.
4. Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: General Guidelines for Storage and Handling of this compound Compounds
| Condition | Solid Compound | Stock Solution (in DMSO) |
| Temperature | 2-8°C (long-term) or Room Temperature (short-term) | -20°C or -80°C |
| Light | Protect from light (store in opaque containers) | Protect from light (use amber vials) |
| Moisture | Store in a desiccator or with a desiccant | Use anhydrous DMSO and tightly sealed vials |
| Freeze-Thaw | N/A | Avoid; aliquot into single-use vials[1] |
Visualizations
Caption: Experimental workflow for handling and stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. irjpms.com [irjpms.com]
Technical Support Center: Scale-Up Synthesis of 5H-pyrrolo[3,2-d]pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5H-pyrrolo[3,2-d]pyrimidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound intermediates, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?
A1: Scaling up the synthesis of this compound intermediates presents several challenges that are often not apparent at the lab scale. These include:
-
Exothermic Reactions: The chlorination step using reagents like phosphorus oxychloride (POCl₃) is highly exothermic. Without proper thermal management, this can lead to runaway reactions, side product formation, and safety hazards.
-
Impurity Profile: The impurity profile can change significantly upon scale-up. New or previously minor impurities may become more prominent due to prolonged reaction times, localized hot spots, or changes in reagent stoichiometry.
-
Reagent Handling and Quenching: Handling large quantities of hazardous reagents like POCl₃ requires specialized equipment and procedures. Quenching of the reaction mixture is also a critical step that can be difficult to control on a large scale.
-
Product Isolation and Purification: Crystallization, filtration, and drying of the final product can be challenging. Issues such as poor filterability, solvent trapping, and the formation of undesirable polymorphs are common.
-
Process Control and Monitoring: Maintaining consistent process parameters such as temperature, pH, and mixing is more difficult in large reactors. This can lead to batch-to-batch variability in yield and purity.
Q2: How can I control the exothermic chlorination reaction with POCl₃ during scale-up?
A2: Controlling the exotherm during chlorination is critical for a safe and successful scale-up. Key strategies include:
-
Slow Addition of Reagents: Add the limiting reagent (often the pyrrolopyrimidinone) portion-wise to the POCl₃ at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated during the reaction.
-
Solvent Selection: Using a high-boiling inert solvent can help to moderate the reaction temperature.
-
Continuous Flow Chemistry: For larger scales, consider using a continuous flow reactor. This technology offers superior heat and mass transfer, allowing for better temperature control and a safer reaction environment.[1]
-
Monitoring: Implement in-situ monitoring techniques, such as infrared (IR) or Raman spectroscopy, to track the reaction progress and detect any deviations from the desired reaction profile.
Q3: What are the common impurities formed during the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, and how can they be minimized?
A3: Common impurities can arise from starting materials, side reactions, or degradation of the product. While specific impurity profiles for large-scale synthesis are not extensively published, potential impurities based on the reaction chemistry include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.
-
Hydrolysis Product: The 4-chloro product can hydrolyze back to the starting material if exposed to water during workup or purification.
-
Over-chlorinated Byproducts: Although less common for this specific scaffold, depending on the substrate, over-chlorination at other positions on the ring system is a possibility.
-
N-Oxides: Formation of N-oxides on the pyrimidine ring can occur, especially if oxidizing conditions are present.[2][3][4][5][6]
-
Regioisomers: If the starting materials are not properly controlled, regioisomeric impurities may be present.
To minimize these impurities:
-
Optimize Reaction Conditions: Ensure complete conversion by optimizing reaction time, temperature, and reagent stoichiometry.
-
Control Workup Conditions: Maintain anhydrous conditions during workup and purification to prevent hydrolysis. Carefully control the pH during quenching and extraction steps.
-
Purification Strategy: Develop a robust purification method, such as crystallization, to effectively remove impurities.
Troubleshooting Guides
Issue 1: Low Yield of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions. - Ensure the quality and stoichiometry of POCl₃ are appropriate. |
| Degradation during Workup | - Quench the reaction mixture by slowly adding it to a cold, basic solution (e.g., aqueous sodium bicarbonate or ammonia) to neutralize excess POCl₃ and HCl.[7] - Maintain a low temperature during the quench and extraction to minimize hydrolysis of the product. |
| Product Loss during Isolation | - Optimize the crystallization solvent system to maximize recovery. - Ensure efficient filtration and washing of the product cake. |
Issue 2: Poor Product Purity and Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Side Products | - Re-evaluate the reaction temperature. Localized overheating can lead to side reactions. - Ensure slow and controlled addition of reagents to maintain a consistent reaction profile. |
| Ineffective Purification | - Screen different solvent systems for crystallization to find one that effectively rejects key impurities. - Consider a re-slurry of the crude product in a suitable solvent to remove more soluble impurities. - For persistent impurities, column chromatography may be necessary, although this is less ideal for large-scale production. |
| Residual Solvents | - Optimize the drying process (temperature, vacuum, and time) to ensure complete removal of solvents. - Use techniques like nitrogen sweeping during drying to facilitate solvent removal. |
Data Presentation
| Parameter | Lab Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) | Key Considerations for Scale-Up |
| Yield | 85-95% | 75-85% | Yields often decrease on scale-up due to less efficient mixing, heat transfer, and material handling. |
| Purity (by HPLC) | >99% | 98-99% | Impurity levels may increase due to longer reaction times and less ideal conditions. |
| Reaction Time | 1-2 hours | 3-5 hours | Heat and mass transfer limitations can slow down the reaction rate. |
| Cycle Time | 8-12 hours | 24-36 hours | Includes charging, reaction, workup, isolation, and cleaning. Each step takes longer at a larger scale. |
| Solvent Volume / kg product | 10-15 L/kg | 15-25 L/kg | Larger volumes are often needed for safe handling, efficient stirring, and to manage exotherms. |
Experimental Protocols
Lab-Scale Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol is a representative lab-scale procedure.[7]
-
Reaction Setup: Under a nitrogen atmosphere, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (e.g., 31.08 g, 230 mmol) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (e.g., 60 mL, 644 mmol).
-
Heating: Heat the reaction mixture to reflux for 1 hour. The mixture should become a homogeneous solution.
-
Quenching: After cooling the reaction mixture in an ice-water bath, slowly pour it into crushed ice (e.g., 775 mL) with vigorous stirring.
-
Neutralization: Slowly adjust the pH of the aqueous solution to approximately 8 with concentrated ammonia (e.g., 225 mL) while maintaining a low temperature.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford the crude product.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography (e.g., eluting with a mixture of ethyl acetate and hexane).[7]
Mandatory Visualizations
General Synthetic Workflow for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Caption: A typical workflow for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound intermediates.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
Resolving Peak Tailing and Broadening in HPLC Analysis of 5H-pyrrolo[3,2-d]pyrimidine: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and broadening during the HPLC analysis of 5H-pyrrolo[3,2-d]pyrimidine and related heterocyclic compounds. The following question-and-answer format directly addresses common issues and offers systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for basic, nitrogen-containing compounds like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][3][4] The most frequent sources of this issue are:
-
Silanol Interactions: The basic nitrogen atoms in the pyrrolopyrimidine ring can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][5][6] This is a major contributor to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, exacerbating their interaction with the basic analyte.[5][7][8] Operating near the pKa of the analyte can also cause peak distortion.[5][8]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column can chelate with the analyte, resulting in peak tailing.[1][2]
Q2: How does peak broadening differ from peak tailing, and what are its common causes?
While peak tailing is an asymmetrical distortion of the peak, peak broadening (or band broadening) is a symmetrical widening of the peak. Common causes for peak broadening include:
-
Extra-Column Effects: Excessive tubing length or diameter, and large detector cell volumes can contribute to the dispersion of the analyte band, leading to broader peaks.[4][5][9]
-
Column Degradation: The formation of voids in the column packing or a partially blocked inlet frit can distort the sample flow path and cause broadening.[9][10]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broader peaks.[2][4][9][11]
-
Improper Mobile Phase or Flow Rate: A mobile phase with a solvent strength that is too weak or a flow rate that is significantly different from the column's optimum can result in peak broadening.[12]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing through Mobile Phase Optimization
If you are observing peak tailing for this compound, follow this systematic approach to optimize your mobile phase:
Step 1: Adjust Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds.[7][8][13][14]
-
Low pH Approach: Lowering the pH of the mobile phase to approximately 2.5-3.0 protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[1][2][6]
-
High pH Approach: Alternatively, using a mobile phase with a pH above 8 can suppress the ionization of the basic this compound, which can also improve peak shape. However, ensure your column is stable at high pH.[13]
Step 2: Optimize Buffer Concentration and Type
Using a buffer is essential for maintaining a stable pH.[6]
-
Increase the buffer concentration. A concentration of 20-50 mM is often effective in masking residual silanol interactions.[1][15]
-
Commonly used buffers include phosphate and acetate. For LC-MS applications, volatile buffers like formate or acetate are preferred.
Step 3: Consider Mobile Phase Additives
-
Sacrificial Base: Adding a small amount of a basic compound, such as triethylamine (TEA) at a concentration of around 0.05 M, can preferentially interact with the active silanol sites, improving the peak shape of the analyte.[1]
-
Ion-Pairing Agents: For highly polar analytes, ion-pairing reagents can be added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention and improving peak shape.[16][17]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Portion: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water with buffer salts).
-
pH Adjustment: Before adding the organic modifier, adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid, formic acid) or base (e.g., ammonium hydroxide).
-
Mixing: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio.
-
Degassing: Degas the final mobile phase mixture before use.
Guide 2: Column Selection and Care for Analyzing Basic Compounds
The choice of HPLC column is critical for achieving good peak shape for basic analytes.
Step 1: Select an Appropriate Column
-
High-Purity Silica with End-Capping: Modern columns are often packed with high-purity silica and are end-capped to minimize the number of accessible silanol groups.[1]
-
Hybrid or Polymer-Based Columns: Consider using columns with alternative stationary phase chemistries, such as hybrid organic/inorganic silica or polymer-based columns, which have reduced silanol activity and are often more stable at a wider pH range.[2]
Step 2: Implement Proper Column Care
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample, extending its lifetime.[18]
-
Column Flushing: Regularly flush the column with a strong solvent to remove any adsorbed contaminants.[11]
-
Avoid pH Extremes (for standard silica columns): Unless specifically designed for high or low pH, operate standard silica-based columns within a pH range of 2-8 to prevent degradation of the stationary phase.[7][13]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH (for basic analytes) | 2.5 - 3.0 or > 8.0 | To suppress silanol ionization or analyte ionization, respectively.[1][13] |
| Buffer Concentration | 20 - 50 mM | To maintain stable pH and mask residual silanol interactions.[1][15] |
| Triethylamine (TEA) Additive | ~0.05 M | To act as a sacrificial base and block active silanol sites.[1] |
| USP Tailing Factor (Tf) | ≤ 2 | A common guideline for acceptable peak symmetry.[1] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing and broadening issues.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
- 16. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 17. itwreagents.com [itwreagents.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Interpretation of complex NMR spectra of substituted 5H-pyrrolo[3,2-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of complex NMR spectra of substituted 5H-pyrrolo[3,2-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more signals than expected or significant peak broadening. What is the likely cause?
A1: This is a common issue with N-heterocyclic compounds like 5H-pyrrolo[3,2-d]pyrimidines and is often attributable to tautomerism . The proton on the N5 nitrogen of the pyrrole ring can exchange with other nitrogen atoms in the pyrimidine ring (N1 or N3), leading to a mixture of isomers in solution. This dynamic exchange can result in either a doubling of signals (if the exchange is slow on the NMR timescale) or significant broadening of the signals (if the exchange is at an intermediate rate).
-
Troubleshooting Steps:
-
Solvent Effects: The choice of NMR solvent can significantly influence tautomeric equilibrium.[1] Protic solvents (like MeOD or D₂O) can facilitate proton exchange, often leading to broader peaks. Try acquiring the spectrum in an aprotic, polar solvent like DMSO-d₆, which can form strong hydrogen bonds and often favors one tautomer, resulting in a sharper, more defined spectrum.[2]
-
Temperature Variation: Acquiring spectra at different temperatures can help confirm dynamic exchange. Lowering the temperature may slow the exchange rate sufficiently to resolve separate signals for each tautomer, while increasing the temperature might cause coalescence into a single, sharp averaged signal.
-
Q2: How can I differentiate between the aromatic protons on the pyrrole and pyrimidine rings, especially in cases of signal overlap?
A2: Differentiating these protons requires a combination of 1D and 2D NMR experiments. While ¹H NMR provides the initial chemical shifts, signal overlap in the aromatic region (typically δ 6.5-9.0 ppm) is common.
-
Recommended Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds). It is excellent for identifying adjacent protons, such as H6 and H7 on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[3][4] Since pyrrole and pyrimidine carbons have distinct chemical shift ranges, this is a powerful tool for unambiguous assignment. For example, the H6 and H7 protons can be assigned by their correlation to the C6 and C7 carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-4 bonds) between protons and carbons.[4][5][6] It is crucial for mapping the entire molecular scaffold. For instance, the H2 proton on the pyrimidine ring should show a correlation to the C4 carbon, helping to distinguish it from other aromatic signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for determining the position of substituents by observing through-space correlations between the substituent's protons and the protons on the core scaffold.
-
Q3: My compound has poor solubility in common NMR solvents like CDCl₃. How can I get a high-quality spectrum?
A3: Poor solubility is a frequent challenge with planar, nitrogen-rich heterocyclic compounds.
-
Troubleshooting Strategies:
-
Solvent Selection: Test a range of deuterated solvents. DMSO-d₆ is often the best choice for these compounds due to its high polarity.[2] Other options include DMF-d₇ or using solvent mixtures (e.g., CDCl₃ with a small amount of MeOD-d₄ to break up intermolecular hydrogen bonding).
-
Elevated Temperature: Gently warming the NMR tube can significantly increase the solubility of many compounds. Ensure the temperature is kept below the solvent's boiling point and that the compound is stable at that temperature.
-
Increased Acquisition Time: For samples with low concentration, increasing the number of scans (transients) will improve the signal-to-noise ratio. Modern spectrometers can run samples for several hours or overnight to obtain a usable spectrum from a sparingly soluble compound.
-
Cryoprobe: If available, using a spectrometer equipped with a cryoprobe dramatically increases sensitivity, allowing for good quality spectra on much more dilute samples.
-
Troubleshooting Guide
Issue: Ambiguous Assignment of Substituents
When the position of a substituent on the 5H-pyrrolo[3,2-d]pyrimidine core is uncertain, a logical workflow involving 2D NMR is the most effective approach.
dot
Caption: Workflow for resolving ambiguous substituent placement.
Data Presentation: Reference Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core in DMSO-d₆. Note that these values can shift significantly depending on the nature and position of substituents.
| Position | Atom | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| H2 | ¹H | 8.6 - 8.9 | Typically a sharp singlet. |
| H4 | ¹H | 8.4 - 8.7 | Typically a sharp singlet. |
| H6 | ¹H | 6.5 - 6.8 | Often a doublet or doublet of doublets, coupled to H7.[7] |
| H7 | ¹H | 7.5 - 8.0 | Often a doublet or doublet of doublets, coupled to H6.[7][8] |
| N5-H | ¹H | 11.5 - 12.5 | Often a broad singlet, exchangeable with D₂O.[7][9] |
| C2 | ¹³C | 150 - 155 | |
| C4 | ¹³C | 155 - 160 | |
| C4a | ¹³C | 100 - 106 | Quaternary carbon. |
| C5a | ¹³C | 145 - 150 | Quaternary carbon. |
| C6 | ¹³C | 102 - 108 | |
| C7 | ¹³C | 125 - 135 | |
| C7a | ¹³C | 150 - 154 | Quaternary carbon. |
Data compiled from typical values found in literature and may vary.[7][8][9]
Experimental Protocols
Key Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most critical for elucidating the substitution pattern on the this compound scaffold by identifying long-range (2-4 bond) couplings between protons and carbons.[5][6]
Objective: To establish connectivity across the entire molecule, linking substituents to the core and confirming the positions of quaternary carbons.
Methodology:
-
Sample Preparation:
-
Dissolve 5-15 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Spectrometer Setup and Calibration:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape using the ¹H signal.
-
Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths (SW) for both dimensions.
-
-
HMBC Experiment Acquisition:
-
Load a standard HMBC pulse sequence program (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral widths for the F2 (¹H) and F1 (¹³C) dimensions based on the 1D spectra.
-
Key Parameter: Set the long-range coupling constant (J_HMBC). A typical value is 8-10 Hz, which is optimal for observing two- and three-bond correlations (²J_CH and ³J_CH).[5]
-
Set the number of transients (scans) per increment (e.g., 8, 16, or 32) and the number of increments in the F1 dimension (e.g., 256 or 512), depending on the sample concentration.
-
Set a relaxation delay (d1) of 1.5-2.0 seconds.
-
Initiate the acquisition. Experiment time can range from 1 to several hours.
-
-
Data Processing and Analysis:
-
Apply a sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the axes using the known solvent residual peak or an internal standard (like TMS).
-
Analyze the resulting contour plot to identify correlation cross-peaks. For example, a cross-peak between the signal for the H7 proton and the signal for the C5a quaternary carbon confirms their three-bond connectivity, which is a key structural feature of the pyrrolo[3,2-d]pyrimidine core.
-
References
- 1. unn.edu.ng [unn.edu.ng]
- 2. chem.washington.edu [chem.washington.edu]
- 3. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. azom.com [azom.com]
- 7. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of 5H-pyrrolo[3,2-d]pyrimidine-Based Inhibitors
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working to improve the metabolic stability of 5H-pyrrolo[3,2-d]pyrimidine-based inhibitors. Authored from the perspective of a Senior Application Scientist, this resource combines troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
I. Understanding the Metabolic Landscape of 5H-pyrrolo[3,2-d]pyrimidines
The this compound scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. However, its inherent chemical properties can also make it susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] Understanding the common metabolic pathways is the first step in designing more robust and effective drug candidates.
Frequently Asked Questions (FAQs):
Q1: What are the most common metabolic "soft spots" on the this compound core?
A1: Typically, electron-rich aromatic rings and benzylic or allylic positions are vulnerable to CYP450-mediated oxidation.[5][6][7] For the this compound core, this often includes the pyrrole ring and any appended aryl groups. The specific site of metabolism, however, is highly dependent on the overall substitution pattern of the inhibitor.
Q2: Which Cytochrome P450 isoforms are most commonly involved in the metabolism of these inhibitors?
A2: While a broad range of CYPs can be involved, enzymes from the CYP3A, CYP2D6, and CYP2C families are frequently implicated in the metabolism of many small molecule drugs, including kinase inhibitors.[3][8][9] It is crucial to perform reaction phenotyping studies to identify the specific CYPs responsible for the metabolism of your compound series.
II. Troubleshooting Guide: Addressing Metabolic Instability in Your Compounds
Encountering poor metabolic stability is a common hurdle in drug discovery. This section provides a structured approach to diagnosing and solving these issues.
Problem: My lead this compound inhibitor shows high clearance in human liver microsomes.
This is a classic indicator of metabolic instability. The following steps will guide you through identifying the cause and exploring potential solutions.
Step 1: Confirm the Instability and Rule Out Other Factors.
-
Initial Check: First, ensure the observed clearance is not due to chemical instability in the assay buffer or non-specific binding to the assay components. Run a control incubation without NADPH cofactors.[10] If the compound concentration still decreases, this points to chemical degradation rather than metabolism.
-
Reproducibility: Repeat the microsomal stability assay to confirm the initial findings. Inconsistent results could point to issues with compound solubility or assay execution.[11]
Step 2: Identify the Site(s) of Metabolism (Metabolite Identification).
-
Rationale: To rationally design more stable analogues, you must first know which part of your molecule is being modified by metabolic enzymes. This process is known as metabolite identification (Met ID).[12]
-
Methodology: The most powerful technique for Met ID is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14] By comparing the mass spectra of the parent compound with those of the metabolites formed after incubation with microsomes, you can deduce the types of metabolic transformations that have occurred (e.g., hydroxylation, N-dealkylation, oxidation). High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[14]
-
Experimental Workflow:
Caption: Workflow for Metabolite Identification using LC-MS/MS.
Step 3: Implement Structural Modifications to Block Metabolism.
Once you have identified the metabolic "soft spot(s)," you can employ several medicinal chemistry strategies to improve stability.
Strategy 1: Blocking Sites of Oxidation with Fluorine
-
Causality: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to CYP450-mediated cleavage.[15][16] Strategically placing fluorine atoms at or near a site of oxidation can effectively block this metabolic pathway.[5][7][17] This is a widely used and effective strategy in kinase inhibitor design.[5][6]
-
Application: If hydroxylation is observed on an aromatic ring, substitution of the hydrogen at that position with a fluorine atom is a logical first step. Fluorination can also have beneficial effects on binding affinity and cell permeability.[7][18]
Strategy 2: Deuteration (The Kinetic Isotope Effect)
-
Causality: Replacing a hydrogen atom with its stable isotope, deuterium (D), at a site of metabolism can slow down the rate of bond cleavage.[19][20] This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, requiring more energy for the enzyme to break.[19][20]
-
Application: This strategy is most effective when the C-H bond cleavage is the rate-limiting step of the metabolic process. Deuteration is considered a very subtle modification that is less likely to impact the compound's pharmacological activity compared to introducing a larger atom like fluorine.[16][21][22]
Strategy 3: Bioisosteric Replacement
-
Causality: Bioisosteric replacement involves substituting a chemical group with another group that has similar physical or chemical properties, with the goal of improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties while retaining biological activity.[15][16][23]
-
Application: If a metabolically liable phenyl ring is identified, it could be replaced with a more electron-deficient and less easily oxidized heterocycle, such as a pyridine or pyrimidine ring.[15][24] Similarly, replacing a metabolically unstable isobutyl group with a more robust oxetane or a tert-hydroxyl group can significantly enhance stability.[25]
Summary of Metabolic Stabilization Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Fluorination | C-F bond is stronger than C-H, blocking oxidative metabolism.[7][15] | Can alter pKa, lipophilicity, and target binding.[7] |
| Deuteration | Kinetic Isotope Effect: C-D bond is stronger and broken more slowly.[19][20] | Minimal steric/electronic impact; most effective when C-H bond breaking is rate-limiting.[21] |
| Bioisosteric Replacement | Replace a metabolically labile group with a more stable one.[23][24] | May significantly alter compound properties; requires careful SAR exploration. |
III. Key Experimental Protocols
Accurate and reproducible data is the foundation of successful drug discovery. The following are step-by-step protocols for essential in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.[26][27]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Midazolam, Testosterone)[28]
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare the incubation mixture by combining phosphate buffer and HLM. Pre-warm at 37°C for 5 minutes.
-
Initiation: To initiate the reaction, add the NADPH regenerating system. Immediately after, add the test compound (final concentration typically 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a separate well containing ice-cold quenching solution. The 0-minute time point represents 100% of the compound.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line represents the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for a Human Liver Microsomal Stability Assay.
IV. Conclusion
Improving the metabolic stability of this compound-based inhibitors is a critical, iterative process in drug discovery. By systematically identifying metabolic liabilities through metabolite ID studies and then applying targeted medicinal chemistry strategies such as fluorination, deuteration, and bioisosteric replacement, researchers can rationally design compounds with improved pharmacokinetic profiles. This guide provides a foundational framework for troubleshooting common issues and implementing the key experiments necessary to advance your drug discovery program.
References
- 1. allucent.com [allucent.com]
- 2. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 3. omicsonline.org [omicsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
- 13. youtube.com [youtube.com]
- 14. ijpras.com [ijpras.com]
- 15. cresset-group.com [cresset-group.com]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. nuvisan.com [nuvisan.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Addressing off-target effects of 5H-pyrrolo[3,2-d]pyrimidine kinase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5H-pyrrolo[3,2-d]pyrimidine kinase inhibitors. This guide addresses potential off-target effects and provides detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound inhibitors?
A1: The this compound scaffold is versatile and has been incorporated into inhibitors targeting different enzyme families. Notably, derivatives of this scaffold have been developed as:
-
Inhibitors of one-carbon metabolism: A notable example is AGF347, a multi-targeted inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2) and de novo purine biosynthesis.[1][2]
-
Tyrosine kinase inhibitors: Several this compound derivatives have been designed to target receptor tyrosine kinases, with a prominent example being inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4]
Q2: What are the potential off-target effects of this compound inhibitors?
A2: Off-target effects can be broadly categorized based on the inhibitor's primary target:
-
For inhibitors of one-carbon metabolism (e.g., AGF347): Off-target effects are primarily metabolic. These can include disruptions in nucleotide biosynthesis, amino acid metabolism, and methylation cycles.[1][5] Researchers should be aware of potential impacts on pathways reliant on one-carbon units.
-
For tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors): Off-target effects typically involve the inhibition of other kinases due to the conserved nature of the ATP-binding pocket.[4] Comprehensive kinome profiling is recommended to identify unintended kinase targets.
Q3: How can I determine if my experimental observations are due to off-target effects?
A3: Several strategies can be employed:
-
Use of structurally distinct inhibitors: Compare the effects of your this compound inhibitor with another inhibitor that targets the same primary kinase but has a different chemical scaffold.
-
Rescue experiments: For metabolic inhibitors, attempt to rescue the observed phenotype by supplementing the media with the downstream metabolites of the inhibited pathway (e.g., glycine, purines).[5]
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the inhibitor to its intended target in a cellular context.[6][7]
-
Kinome profiling: For kinase inhibitors, screening against a broad panel of kinases (kinome scan) can identify off-target interactions.[8]
Q4: My this compound inhibitor shows unexpected cytotoxicity. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
On-target toxicity: The primary target of your inhibitor may be essential for cell survival in your specific cell model.
-
Off-target kinase inhibition: Inhibition of essential "housekeeping" kinases can lead to cell death. A kinome scan can help identify such off-targets.
-
Metabolic disruption: For inhibitors of one-carbon metabolism, depletion of essential metabolites like nucleotides can induce apoptosis.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific toxicity. Always verify the solubility of your inhibitor in your experimental media.
Troubleshooting Guides
Troubleshooting Unexpected Phenotypes with Metabolic Inhibitors (e.g., SHMT Inhibitors)
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell death or growth arrest | Depletion of essential downstream metabolites. | Perform rescue experiments by supplementing cell culture media with glycine, purines (e.g., hypoxanthine), and/or thymidine.[5] |
| Off-target inhibition of other metabolic enzymes. | Conduct metabolomics analysis to identify broader changes in the cellular metabolome. | |
| Inconsistent results between experiments | Variability in cell metabolic state. | Standardize cell culture conditions, including media composition and cell density. |
| Degradation of the inhibitor. | Prepare fresh inhibitor solutions for each experiment and store them properly. |
Troubleshooting Off-Target Effects of Kinase Inhibitors (e.g., VEGFR2 Inhibitors)
| Problem | Possible Cause | Suggested Solution |
| Phenotype does not match known target biology | Off-target kinase inhibition. | Perform a kinome-wide selectivity screen to identify unintended targets.[8] |
| Activation of compensatory signaling pathways. | Use western blotting to probe for the activation of known resistance pathways. | |
| Discrepancy between in vitro and cellular activity | Poor cell permeability. | Assess compound uptake using LC-MS analysis of cell lysates. |
| Efflux by ABC transporters. | Test for sensitization to the inhibitor in the presence of an ABC transporter inhibitor. |
Quantitative Data Summary
The following tables provide a summary of inhibitory activities for representative this compound inhibitors.
Table 1: Inhibitory Activity of a Representative this compound against One-Carbon Metabolism Enzymes
| Compound | Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) |
| AGF347 | SHMT1 | 130 ± 20 | H460 | 40 ± 5 |
| SHMT2 | 90 ± 10 | HCT116 | 30 ± 4 | |
| GARFTase | 210 ± 30 | MIA PaCa-2 | 50 ± 7 | |
| AICARFTase | >20,000 | |||
| Data is illustrative and compiled from published studies.[5] |
Table 2: Kinase Selectivity Profile of a Representative this compound VEGFR2 Inhibitor
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| VEGFR2 (KDR) | 98 | 6.2 |
| VEGFR1 | 95 | 15 |
| VEGFR3 | 92 | 10 |
| PDGFRα | 88 | 35 |
| PDGFRβ | 85 | 96 |
| Tie-2 | 90 | 20 |
| c-Kit | <50 | >10,000 |
| FAK | <50 | >10,000 |
| BRAF | <50 | >10,000 |
| Aurora A | <50 | >10,000 |
| Data is illustrative and compiled from published studies.[4] |
Experimental Protocols & Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by different classes of this compound inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel pyrrolo[3, 2‐d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet‐derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Preclinical Toxicity of 5H-pyrrolo[3,2-d]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered during preclinical studies of 5H-pyrrolo[3,2-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicity concerns associated with this compound compounds in preclinical studies?
A1: Preclinical studies of this compound analogues have revealed a range of toxicities. A key concern is off-target kinase inhibition, as these compounds are often designed as kinase inhibitors. This can lead to various adverse effects, including cardiotoxicity.[1][2][3] The toxicity profile can vary significantly based on the specific substitutions on the pyrrolopyrimidine core. For instance, halogenated versions have shown a wide variance in activity and toxicity, while N5-alkyl substitutions have been explored to decrease toxicity by potentially slowing metabolism.[4] Common preclinical observations include dose-limiting toxicities, effects on cell cycle progression (such as G2/M arrest), and induction of apoptosis.[4]
Q2: How can the toxicity of this compound derivatives be mitigated?
A2: Several strategies can be employed to manage and mitigate the toxicity of these compounds. One successful approach has been the introduction of N5-alkyl substitutions on the pyrrole ring. This modification has been shown to significantly decrease toxicity, as evidenced by an increase in the maximum tolerated dose (MTD) in animal models, while maintaining comparable in vitro activity.[1][4] The rationale behind this strategy is to slow down the rate of metabolism, which is thought to be a contributor to the observed toxicity.[4] Additionally, careful selection of substituents on both the pyrimidine and pyrrole rings can modulate the toxicity profile. For example, the pyrrolopyrimidine scaffold itself is considered to offer decreased cellular toxicity compared to analogous thieno[3,2-d]pyrimidines.[1]
Q3: What are the initial steps to take when unexpected toxicity is observed in vivo?
A3: When unexpected toxicity is observed in vivo, a systematic approach is crucial. First, it is important to confirm that the observed effects are drug-related and not due to vehicle effects or other experimental variables. A thorough review of the study protocol and a dose-response assessment are recommended. Key initial steps include:
-
Dose De-escalation: Reducing the dose to a lower, previously tolerated level or establishing a new MTD.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Evaluating the drug's exposure levels to determine if they are within the expected range.
-
Histopathology: Conducting a detailed examination of tissues to identify target organs of toxicity.
-
In Vitro Toxicity Assays: Using cell-based assays to investigate the mechanism of toxicity (e.g., apoptosis, necrosis, off-target effects).
Q4: Are there specific signaling pathways known to be involved in the toxicity of these compounds?
A4: The toxicity of kinase inhibitors, including the this compound class, is often linked to the inhibition of off-target kinases that are crucial for normal cellular function. While direct evidence for specific pathways involved in this compound toxicity is still emerging, the broader class of kinase inhibitors is known to affect key signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[1] Inhibition of these pathways in non-cancerous tissues can lead to toxicity. For example, inhibition of the Raf/ERK pathway has been identified as a mechanism of cardiotoxicity for some kinase inhibitors.[1]
Troubleshooting Guides
Issue 1: High In Vivo Toxicity and Low Maximum Tolerated Dose (MTD)
Possible Causes:
-
Rapid metabolism leading to toxic metabolites.[4]
-
Off-target kinase inhibition affecting vital cellular processes.[2][3]
-
Poor solubility leading to precipitation and localized toxicity.
-
Vehicle-related toxicity.
Troubleshooting Steps:
-
Chemical Modification:
-
Formulation Optimization:
-
Improve the solubility of the compound through different formulation strategies to ensure better bioavailability and reduce the risk of precipitation.
-
-
In Vitro Off-Target Screening:
-
Perform a broad kinase panel screening to identify potential off-target kinases that might be responsible for the observed toxicity.
-
-
Vehicle Control Group:
-
Ensure a robust vehicle control group is included in in vivo studies to rule out any toxicity associated with the formulation itself.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy/Toxicity
Possible Causes:
-
Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance).
-
High plasma protein binding, reducing the free drug concentration.
-
Rapid metabolism to inactive or toxic metabolites.[4]
-
Efflux by transporters like P-glycoprotein (Pgp).
Troubleshooting Steps:
-
Pharmacokinetic Studies:
-
Conduct thorough PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Metabolite Identification:
-
Identify the major metabolites and assess their activity and toxicity.
-
-
In Vitro Permeability and Efflux Assays:
-
Use cell-based assays (e.g., Caco-2) to assess the compound's permeability and determine if it is a substrate for efflux transporters.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Analyze the SAR to identify structural features that may contribute to poor PK properties and guide the design of new analogues with improved profiles.
-
Data Presentation
Table 1: In Vitro Efficacy and In Vivo Toxicity of Halogenated 5H-pyrrolo[3,2-d]pyrimidines
| Compound ID | Modifications | EC50 (µM) in Cancer Cell Lines | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Reference |
| Halogenated Analogue 1 | Varies | 0.014 - 14.5 | 5 - 10 | [1][4] |
| Halogenated Analogue 2 | Varies | 0.014 - 14.5 | 5 - 10 | [1][4] |
Table 2: Impact of N5-Substitution on Toxicity of 5H-pyrrolo[3,2-d]pyrimidines
| Compound Type | EC50 (µM) in Cancer Cell Lines | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Reference |
| Parent Unsubstituted Analogue | Varies | 5 - 10 | [1][4] |
| N5-Alkyl Substituted Analogue | 0.83 - 7.3 | 40 | [1][4] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of a this compound derivative that can be administered to mice without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common starting point is 10% of the in vitro IC50 value, converted to an in vivo dose.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance.
-
Endpoints: The MTD is defined as the highest dose that does not result in:
-
More than 20% weight loss.
-
Significant, irreversible clinical signs of toxicity.
-
Mortality.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To assess the effect of a this compound derivative on cell cycle progression.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells in PBS and then incubate with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC Staining
Objective: To determine if a this compound derivative induces apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvest: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualization
Caption: A logical workflow for identifying and mitigating toxicity issues during the preclinical development of this compound derivatives.
Caption: A simplified diagram illustrating a potential signaling pathway through which 5H-pyrrolo[3,2-d]pyrimidines may induce apoptosis via off-target kinase inhibition.
References
- 1. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity: Past, present and future [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 5H-pyrrolo[3,2-d]pyrimidine Drug Candidates
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 5H-pyrrolo[3,2-d]pyrimidine-based drug candidates. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of this important class of molecules, with a primary focus on improving oral bioavailability.
Introduction: The Promise and Challenges of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its structural resemblance to adenine allows for potent interactions with the ATP-binding sites of numerous kinases. However, like many heterocyclic kinase inhibitors, derivatives of this scaffold often present significant challenges in achieving adequate oral bioavailability, thereby hindering their clinical translation. The primary hurdles typically revolve around poor aqueous solubility and unfavorable absorption, distribution, metabolism, and excretion (ADME) properties.
This guide is structured to provide a logical workflow for identifying and overcoming these barriers, moving from initial problem identification to actionable solutions in both medicinal chemistry and formulation science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the development of this compound candidates.
Q1: My this compound derivative demonstrates high potency in vitro but exhibits very low oral bioavailability in my first animal studies. What are the most probable causes?
A1: This is a frequent scenario. The primary culprits for poor oral bioavailability in this class of compounds are typically:
-
Low Aqueous Solubility: The planar, aromatic nature of the pyrrolopyrimidine core often leads to high crystal lattice energy and poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently traverse the intestinal epithelium to enter systemic circulation. This can be due to unfavorable physicochemical properties such as high polarity or molecular weight.
-
High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes) before it can reach systemic circulation.[1]
-
Efflux Transporter Substrate: The molecule might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.[2]
Q2: How can I quickly assess the primary reason for the poor bioavailability of my compound?
A2: A systematic approach is crucial. Start with simple in vitro assays to diagnose the issue before moving to more complex in vivo studies. The following tiered approach is recommended:
-
Kinetic Solubility Assays: Determine the solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)). Poor solubility is often a major limiting factor.
-
Caco-2 Permeability Assay: This in vitro model assesses a compound's ability to cross the intestinal barrier and can also indicate if it is a substrate for efflux pumps.
-
Microsomal Stability Assay: Incubating your compound with liver microsomes will provide an indication of its susceptibility to first-pass metabolism.
The results from these assays will help you to categorize the primary challenge, as illustrated in the workflow diagram below.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental issues.
Issue 1: Poor Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or shows very low solubility in biorelevant media (<10 µM).
Underlying Cause: High crystal lattice energy and/or lipophilicity of the this compound scaffold.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Experimental Protocols:
-
Protocol 2.1.1: Salt Formation Screening
-
Identify Ionizable Centers: Your this compound must have a suitable pKa for salt formation.
-
Counter-ion Selection: Choose a variety of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tosylate for bases; sodium, potassium for acids).[3]
-
Stoichiometry: React the free base/acid with the selected counter-ion in a 1:1 molar ratio in a suitable solvent (e.g., ethanol, isopropanol).
-
Isolation and Characterization: Isolate the resulting solid and characterize it to confirm salt formation and assess its crystalline nature (e.g., via XRPD).
-
Solubility Assessment: Measure the aqueous solubility of each salt form and compare it to the parent compound.
-
-
Protocol 2.1.2: Preparation of Amorphous Solid Dispersions (ASDs)
-
Polymer Selection: Screen various polymers for miscibility with your compound (e.g., PVP, HPMC, Soluplus®).
-
Solvent Evaporation Method (Small Scale):
-
Dissolve the compound and polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under vacuum to form a thin film.
-
Scrape the film to obtain the ASD powder.
-
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Dissolution Testing: Perform dissolution studies to evaluate the extent and duration of supersaturation compared to the crystalline drug.
-
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
Symptom: Low apparent permeability (Papp) in the apical to basolateral (A-B) direction and/or a high efflux ratio (Papp B-A / Papp A-B > 2).
Underlying Cause: The compound has inherently poor membrane permeability or is a substrate for an efflux transporter (e.g., P-gp).[4]
Troubleshooting Workflow:
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
The Kinase Selectivity Landscape: A Comparative Analysis of 5H-pyrrolo[3,2-d]pyrimidine Inhibitors and Imatinib
A Technical Guide for Drug Discovery Professionals
Introduction: The Imperative of Kinase Selectivity
In the realm of targeted therapy, protein kinases stand out as one of the most critical classes of drug targets. Their role as central nodes in cellular signaling pathways makes them pivotal in regulating processes from proliferation and differentiation to apoptosis. However, the high degree of structural conservation across the human kinome presents a formidable challenge in drug development: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Conversely, a well-characterized, multi-targeted profile can sometimes offer therapeutic advantages, a concept exemplified by the pioneering kinase inhibitor, imatinib.[1]
This guide provides a detailed comparison of the kinase selectivity profiles of a modern 5H-pyrrolo[3,2-d]pyrimidine-based inhibitor, Rilzabrutinib, and the first-generation tyrosine kinase inhibitor, imatinib. Through objective, data-driven analysis, we will explore their distinct interaction landscapes across the kinome, delve into the experimental methodologies used to generate these profiles, and discuss the implications of their selectivity for therapeutic development.
Featured Inhibitors: A Tale of Two Scaffolds
Imatinib: The Trailblazer of Targeted Therapy
Imatinib (Gleevec®) revolutionized cancer treatment as the first highly successful kinase inhibitor.[1] It primarily targets the BCR-ABL fusion protein, the causative driver of Chronic Myeloid Leukemia (CML). Its mechanism relies on stabilizing the inactive conformation of the ABL kinase domain, preventing ATP binding and subsequent substrate phosphorylation.[2] However, imatinib's therapeutic efficacy extends beyond CML to gastrointestinal stromal tumors (GIST), driven by its potent inhibition of other tyrosine kinases like c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This "polypharmacology" underscores the importance of understanding a compound's full kinase interaction profile.
Rilzabrutinib: A Modern Pyrrolopyrimidine Inhibitor
Rilzabrutinib (PRN1008) is a contemporary inhibitor built upon the this compound scaffold. It is a potent, orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key target for autoimmune diseases and B-cell malignancies.[4] Rilzabrutinib was designed for high selectivity to minimize off-target effects, a crucial consideration for therapies intended for chronic administration in immune-mediated diseases.[5]
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is quantitatively assessed by screening it against a large panel of kinases. The data below, derived from extensive KINOMEscan™ profiling, contrasts the binding affinities of Rilzabrutinib and Imatinib. Lower dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) indicate higher potency.
Rilzabrutinib: High Selectivity for BTK and Related Kinases
Rilzabrutinib was profiled against a panel of 251 kinases. At a concentration of 1 µM, it demonstrated greater than 90% inhibition of only six kinases, highlighting its remarkable selectivity.[5]
Table 1: Potent Targets of Rilzabrutinib (Enzymatic IC50)
| Kinase Target | Kinase Family | IC50 (nM) | Primary Associated Pathway |
| BTK | Tec | 1.3 | B-Cell Receptor Signaling |
| TEC | Tec | 0.8 | T-Cell & B-Cell Signaling |
| BMX | Tec | 1.0 | Cytokine & Growth Factor Signaling |
| RLK (TXK) | Tec | 1.2 | T-Cell Signaling |
| BLK | Src | <10 | B-Cell Receptor Signaling |
| ERBB4 | EGF Receptor | >90% inhib. at 1µM | Growth Factor Signaling |
| Data sourced from preclinical studies of Rilzabrutinib.[5] |
Imatinib: A Multi-Targeted Profile
Imatinib's profile reveals potent activity against its intended target, ABL1, but also significant affinity for several other kinases, which contributes to both its expanded therapeutic applications and potential side effects. The data below is a representative sample from the comprehensive dataset published by Davis et al., 2011.[6]
Table 2: Representative Kinase Targets of Imatinib (Dissociation Constant, Kd)
| Kinase Target | Kinase Family | Kd (nM) | Primary Associated Disease/Pathway |
| ABL1 | Abl | 1.1 | Chronic Myeloid Leukemia (BCR-ABL) |
| ABL2 | Abl | 1.6 | Cellular Adhesion, Cytoskeleton |
| KIT | RTK (Type III) | 110 | Gastrointestinal Stromal Tumors |
| PDGFRA | RTK (Type III) | 130 | Myeloproliferative Disorders |
| PDGFRB | RTK (Type III) | 1.2 | Angiogenesis, Cell Proliferation |
| DDR1 | RTK | 3.8 | Collagen-mediated Signaling |
| LCK | Src | 190 | T-Cell Receptor Signaling |
| SRC | Src | 230 | Cell Growth, Adhesion, Migration |
| Kd values for non-phosphorylated kinases, sourced from Davis et al., 2011.[6][7] |
Key Signaling Pathways
Understanding the primary signaling pathways modulated by these inhibitors is crucial for interpreting their biological effects.
Imatinib and the BCR-ABL Pathway
In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives malignant transformation by activating numerous downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib binds to the ATP-binding site of the ABL kinase domain, locking it in an inactive state and blocking these downstream signals.
Caption: Imatinib inhibits the BCR-ABL oncoprotein, blocking downstream pro-survival pathways.
Rilzabrutinib and the B-Cell Receptor (BCR) Pathway
BTK is a key component downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signals that result in calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival. Rilzabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, potently and selectively blocking its kinase activity.
References
- 1. ab-science.com [ab-science.com]
- 2. benchchem.com [benchchem.com]
- 3. fmi.ch [fmi.ch]
- 4. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Head-to-head comparison of different synthetic routes to 5H-pyrrolo[3,2-d]pyrimidine
An In-Depth Technical Guide
A Head-to-Head Comparison of Synthetic Routes to 5H-pyrrolo[3,2-d]pyrimidine
The this compound core, a significant heterocyclic scaffold, serves as a purine isostere and is a cornerstone in the development of therapeutics targeting a range of diseases. Its derivatives have demonstrated potent activity as kinase inhibitors, antitumor agents, and antivirals, making the efficient and versatile synthesis of this scaffold a critical focus for medicinal chemists and drug development professionals.[1][2][3][4][5] The fusion of a pyrrole ring to a pyrimidine nucleus gives rise to a structure with unique electronic properties and hydrogen bonding capabilities, ideal for interacting with biological targets.[6]
This guide provides a head-to-head comparison of the primary synthetic strategies to construct the this compound system. We will move beyond a simple recitation of protocols to dissect the underlying logic, advantages, and limitations of each route, supported by experimental data and field-proven insights. Our focus is on empowering researchers to select the optimal synthetic pathway based on their specific objectives, whether for library synthesis, large-scale production, or the creation of specifically substituted analogues.
Core Synthetic Philosophies: A Retrosynthetic Overview
The construction of the this compound scaffold can be broadly categorized into two primary retrosynthetic strategies: building the pyrimidine ring onto a pre-existing pyrrole (Route A) or, conversely, forming the pyrrole ring from a pyrimidine precursor (Route B). A third, more convergent approach involves multicomponent or domino reactions that construct the bicyclic system in a single pot (Route C).
Caption: High-level retrosynthetic strategies for this compound.
Route A: Annulation of the Pyrimidine Ring onto a Pyrrole Core
This classical strategy is advantageous when a highly functionalized or complex pyrrole is the desired starting material. The core logic involves introducing functionalities at the C3 and C4 positions of the pyrrole that can be cyclized to form the pyrimidine ring.
Conceptual Overview & Mechanism
A common and effective approach involves the formation of a urea or a related functional group attached to the pyrrole, which can then undergo intramolecular cyclization. A representative pathway starts with a 3-amino-4-cyanopyrrole or a similar derivative. The amino group acts as a nucleophile to react with an isocyanate or a chloroformate, followed by a base- or acid-catalyzed cyclization to close the pyrimidine ring.
A particularly elegant example involves a Curtius rearrangement of an azidocarbonylpyrrole to generate an isocyanate in situ, which is then trapped and cyclized.[7]
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
5H-Pyrrolo[3,2-d]pyrimidine Derivatives as Potent and Specific VEGFR2 Inhibitors: A Comparative Analysis
For Immediate Release
A novel series of 5H-pyrrolo[3,2-d]pyrimidine derivatives has been validated as potent and specific inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This guide provides a comparative analysis of a lead compound, referred to as compound 20d, against established multi-kinase inhibitors, Sorafenib and Sunitinib, supported by experimental data and detailed protocols.
Researchers in drug discovery and development now have access to compelling data on a promising new class of enzyme inhibitors. The this compound scaffold has demonstrated significant potential in the targeted inhibition of VEGFR2, a critical receptor tyrosine kinase involved in the formation of new blood vessels, a process integral to tumor growth and metastasis.
Comparative Inhibitory Activity
The lead compound, a 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative designated as compound 20d , has shown potent inhibition of VEGFR2. To contextualize its efficacy and specificity, its inhibitory concentrations (IC50) are compared with those of the well-established multi-kinase inhibitors, Sorafenib and Sunitinib.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | Raf-1 IC50 (nM) |
| Compound 20d | 2.5 | Yes (not quantified) | - | - |
| Sorafenib | 90[1][2] | 57[1][3] | 68[1][3] | 6[1] |
| Sunitinib | 80[3][4] | 2[3][4] | Yes (not quantified) | - |
Note: "Yes (not quantified)" indicates reported inhibitory activity without a specific IC50 value in the available literature. "-" indicates no reported significant activity.
The data clearly indicates that compound 20d is a highly potent inhibitor of VEGFR2, with an IC50 value in the low nanomolar range, demonstrating significantly greater potency against VEGFR2 compared to Sorafenib and Sunitinib. While Sorafenib and Sunitinib inhibit a broader range of kinases, highlighting their multi-targeted nature, compound 20d shows a more specific inhibitory profile in the reported data.
Experimental Validation Protocols
The validation of these inhibitors relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key assays used to determine the inhibitory activity of these compounds.
In Vitro VEGFR2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 enzyme.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR2 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent and a luminometer or spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the inhibitor's ability to block the proliferation of human umbilical vein endothelial cells (HUVECs), which is stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT or BrdU)
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL). Include control wells with no VEGF-A and wells with VEGF-A but no inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell proliferation using a suitable reagent (e.g., MTT assay, which measures metabolic activity).
-
Calculate the percentage of proliferation inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological context of VEGFR2 inhibition, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for inhibitor validation.
References
A Researcher's Guide to Live-Cell Target Engagement Assays for 5H-pyrrolo[3,2-d]pyrimidine Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, understanding if and how a compound interacts with its intended target within the complex milieu of a living cell is paramount. The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, progressing these promising molecules from hits to viable clinical candidates requires rigorous validation of their mechanism of action. This guide provides a comparative analysis of key live-cell target engagement assays, offering insights into their principles, practical application, and the interpretation of their data for researchers working with this compound-based compounds.
The Imperative of Measuring Target Engagement in Live Cells
Biochemical assays, while valuable for initial screening, often fail to recapitulate the intricate environment of a cell. Factors such as cell membrane permeability, intracellular ATP concentrations, protein-protein interactions, and off-target effects can significantly alter a compound's potency and selectivity.[1][2] Live-cell target engagement assays bridge this critical gap by providing direct evidence of a compound's interaction with its target in a physiologically relevant context. This validation is crucial for establishing a clear structure-activity relationship (SAR) and building confidence in a compound's therapeutic potential.[1]
This guide will explore three prominent live-cell target engagement methodologies: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. We will also briefly touch upon fluorescence-based imaging techniques as a complementary approach.
Comparative Overview of Live-Cell Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[3][4][5] | Label-free, applicable to endogenous proteins, can be used in tissues.[4][5] | Lower throughput, not all binding events cause a significant thermal shift, requires specific antibodies for detection.[6][7] | Western Blot, ELISA, Mass Spectrometry |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[8][9] | High-throughput, quantitative, real-time kinetics, high sensitivity.[8][10][11] | Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer.[7] | Ratiometric measurement of light emission |
| In-Cell Western™ Assay | Immunofluorescent detection and quantification of target protein levels in fixed and permeabilized cells in a microplate format.[12][13] | High-throughput, multiplexing capabilities, no protein extraction needed.[12][14] | Endpoint assay in fixed cells, indirect measure of engagement (often measures downstream effects like phosphorylation), requires specific and validated antibodies.[15] | Fluorescence intensity |
In-Depth Analysis of Key Methodologies
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in intact cells.[3][16] The underlying principle is that the binding of a ligand, such as a this compound inhibitor, stabilizes the target kinase, making it more resistant to thermal denaturation.[3][5][17]
The choice to use CETSA often stems from the desire to work with endogenous proteins in their native cellular environment without the need for genetic modifications. This is particularly advantageous when studying kinases whose function and interactions are tightly regulated by their expression levels and localization.
Diagram: CETSA Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a concentration range of the this compound inhibitor or vehicle control for a predetermined time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (typically 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blot or another protein detection method.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding in live cells in real-time.[8][10] It relies on Bioluminescence Resonance Energy Transfer (BRET), a natural energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor.[11][18][19] In the target engagement assay, the target kinase is fused to NanoLuc®, and a cell-permeable fluorescent tracer that binds to the kinase's active site is used. When the tracer is bound, BRET occurs. A competing this compound inhibitor will displace the tracer, leading to a loss of BRET signal.[8]
The NanoBRET™ assay is chosen for its high-throughput capability, quantitative nature, and the ability to measure binding kinetics in live cells. This makes it ideal for screening compound libraries and for detailed characterization of lead candidates.
Diagram: NanoBRET™ Target Engagement Principle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. eubopen.org [eubopen.org]
- 11. berthold.com [berthold.com]
- 12. licorbio.com [licorbio.com]
- 13. products.advansta.com [products.advansta.com]
- 14. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 15. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Overcoming Multidrug Resistance: A Comparative Analysis of 5H-pyrrolo[3,2-d]pyrimidine Derivatives in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, leading to treatment failure and poor patient outcomes. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Among these, the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) is a key player in conferring resistance to a broad spectrum of anticancer drugs. The 5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising chemical entity for developing novel agents capable of circumventing this resistance.
This guide provides a comparative analysis of the efficacy of this compound derivatives in drug-resistant cancer cell lines, with a focus on their ability to inhibit key resistance mechanisms. The data presented is compiled from preclinical studies to offer an objective overview of their potential.
Mechanism of Action: Reversing Resistance by Targeting ABC Transporters
Several studies have demonstrated that this compound derivatives can effectively inhibit the function of MRP1.[1][2] This transport protein is a major contributor to multidrug resistance in various cancers.[1] By inhibiting MRP1, these compounds block the efflux of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects in resistant cancer cells.
One key study investigated a series of substituted pyrrolo[3,2-d]pyrimidines in the doxorubicin-resistant small cell lung cancer cell line H69AR, which overexpresses MRP1.[1] The findings revealed that specific structural modifications, such as the presence of piperazine residues with large phenylalkyl side chains at position 4, and aliphatic or aliphatic-aromatic variations at positions 5 and 6, resulted in compounds with potent MRP1 inhibitory activity, with IC50 values in the high nanomolar range.[1] Notably, these compounds showed low affinity for P-glycoprotein (P-gp, ABCB1), another major ABC transporter, indicating a degree of selectivity for MRP1.[1]
Beyond direct transporter inhibition, some pyrrolo[3,2-d]pyrimidine analogs have been shown to impact cellular signaling pathways associated with cancer cell survival and proliferation. For instance, the lead compound AGF347 has been reported to suppress mTOR (mammalian target of rapamycin) signaling, a critical pathway in cancer metabolism and growth.[3][4]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of pyrrolopyrimidine derivatives. Table 1 focuses on the direct inhibition of the MRP1 transporter in a doxorubicin-resistant cell line, while Table 2 provides a broader context of the cytotoxic potential of the related pyrrolo[2,3-d]pyrimidine scaffold against various cancer cell lines in comparison to standard-of-care agents.
Table 1: Inhibition of MRP1 by this compound Derivatives in Doxorubicin-Resistant H69AR Cells
| Compound ID | Modifications | IC50 for MRP1 Inhibition (µM)[1] |
| Derivative A | Piperazine at position 4 with large phenylalkyl side chains | High nanomolar range |
| Derivative B | Aliphatic variations at positions 5 and 6 | High nanomolar range |
| Derivative C | Amino group at position 4 | Decreased activity |
Data sourced from studies on substituted pyrrolo[3,2-d]pyrimidines in the MRP1-overexpressing H69AR small cell lung cancer cell line. The assay measured the accumulation of the fluorescent MRP1 substrate calcein AM.[1]
Table 2: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 5k | Multiple Cell Lines | 29 - 59 | Sunitinib | Not specified in direct comparison[5] |
| Compound 14a | MCF7 (Breast) | 0.0057 | Doxorubicin | 0.089[6] |
| Compound 16b | MCF7 (Breast) | 0.019 | Doxorubicin | 0.089[6] |
| Compound 18b | MCF7 (Breast) | 0.011 | Doxorubicin | 0.089[6] |
| Compound E2 | T47D (Breast) | 0.42 | Palbociclib | 10.66[6] |
*Note: IC50 values for compounds 14a, 16b, and 18b were converted from µg/ml to µM for comparative purposes, assuming an average molecular weight. It is important to note that the compounds in Table 2 are of the pyrrolo[2,3-d]pyrimidine scaffold, a regioisomer of the main topic, but provide valuable insight into the general potency of the pyrrolopyrimidine core.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.
Calcein AM Assay for MRP1 Inhibition
This assay is used to determine the functional activity of MRP1 by measuring the intracellular accumulation of the fluorescent substrate calcein.
Principle: Calcein AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, rendering the molecule fluorescent and membrane-impermeable. In MRP1-overexpressing cells, calcein is rapidly pumped out. An effective MRP1 inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[7]
Detailed Protocol:
-
Cell Seeding: Plate MRP1-overexpressing cells (e.g., H69AR) and their sensitive counterparts in a 96-well plate and incubate overnight.[7]
-
Compound Incubation: Treat the cells with various concentrations of the this compound derivatives for a specified period.
-
Calcein AM Loading: Add Calcein AM staining solution to each well and incubate for 30-60 minutes at 37°C.[8]
-
Washing: Wash the cells with ice-cold buffer to remove extracellular dye.[7]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~490/525 nm.[9]
-
Data Analysis: The increase in fluorescence in treated cells compared to untreated controls indicates the level of MRP1 inhibition. IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed drug-resistant cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the this compound derivatives and a reference drug (e.g., doxorubicin) for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The available preclinical data suggests that this compound derivatives represent a promising class of compounds for combating multidrug resistance in cancer. Their ability to selectively inhibit the MRP1 transporter at nanomolar concentrations provides a clear mechanism for restoring the efficacy of conventional chemotherapeutics in resistant tumors. While direct comparative cytotoxicity data in a wide range of drug-resistant cell lines is still emerging, the potent anticancer activity of the broader pyrrolopyrimidine scaffold is well-documented. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these derivatives is warranted to advance their development as potential clinical candidates for treating drug-resistant cancers.
References
- 1. Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Unveiling the Selectivity of 5H-pyrrolo[3,2-d]pyrimidine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various 5H-pyrrolo[3,2-d]pyrimidine-based compounds. The presented data, compiled from recent studies, offers insights into the selectivity of these potent kinase inhibitors, supported by detailed experimental methodologies and visual representations of key signaling pathways.
The this compound scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. Understanding the cross-reactivity of these compounds is paramount for predicting their efficacy and potential off-target effects. This guide summarizes the inhibitory activities of several this compound derivatives against a panel of kinases, providing a valuable resource for drug discovery and development efforts.
Comparative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound-based compounds against various kinases. This data allows for a direct comparison of their potency and selectivity.
| Compound ID | Primary Target(s) | Off-Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 20d | VEGFR2 | PDGFR, Tie-2 | Potent inhibition (specific IC50 not provided in abstract) | - | - |
| Compound 11l | VEGFR2, FGFR1 | - | Strong inhibitory activity (specific IC50 not provided in abstract) | - | - |
Note: The available search results provided limited specific IC50 values for a broad kinase panel in a single comparative table. The data presented here is extracted from individual studies focusing on primary targets and select off-targets.
Experimental Protocols
The following protocols describe common methodologies used to assess the kinase inhibitory activity and cross-reactivity of this compound-based compounds.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for high-throughput screening of kinase inhibitors in a 384-well plate format.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Test Compounds (this compound derivatives)
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay Buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control and a known kinase inhibitor as a positive control.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate, and ATP in the assay buffer. The final concentrations of the enzyme, substrate, and ATP should be optimized for each kinase.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Kinase Phosphorylation Assay
This protocol measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Principle: This assay quantifies the level of a specific phosphorylated substrate in cell lysates after treatment with a test compound. A reduction in the phosphorylation signal indicates inhibition of the upstream kinase.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test Compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: a primary antibody specific for the phosphorylated form of the substrate and a labeled secondary antibody for detection.
-
Detection reagent (e.g., chemiluminescent or fluorescent substrate)
-
Microplate reader capable of detecting the signal.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
Cell Lysis: After treatment, remove the culture medium and lyse the cells with lysis buffer.
-
Assay:
-
Transfer the cell lysates to an assay plate (e.g., an ELISA plate coated with a capture antibody for the substrate).
-
Incubate with a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Wash to remove unbound antibody.
-
Incubate with a labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Add the detection reagent and measure the signal using a microplate reader.
-
-
Data Analysis: Determine the effect of the compound on substrate phosphorylation and calculate IC50 values.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of key kinases targeted by this compound-based compounds. These visualizations were created using the DOT language and rendered with Graphviz.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Caption: Overview of the PDGFR signaling cascade and inhibitory action.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Comparative Analysis of 5H-pyrrolo[3,2-d]pyrimidine Analogues: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5H-pyrrolo[3,2-d]pyrimidine analogues, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and guide future research.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Its structural resemblance to the purine core of ATP allows for competitive inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide synthesizes experimental data from multiple studies to deliniate the key structural modifications that influence the inhibitory potency and selectivity of these analogues.
I. Structure-Activity Relationship against EGFR
The 4,5-disubstituted this compound scaffold has been extensively explored for its potent inhibitory activity against EGFR and its mutants, as well as the closely related ErbB2 (HER2). The general structure involves a substitution at the N5 position of the pyrrole ring and an amino linkage at the C4 position of the pyrimidine ring.
Key Structural Insights:
-
N5-Substitution: The nature of the substituent at the N5 position is crucial for potent EGFR inhibition. Studies have shown that incorporating a side chain that can be optimized for metabolic stability and pharmacokinetic properties is a viable strategy.
-
C4-Anilino Moiety: A substituted anilino group at the C4 position is a common feature of potent inhibitors. The substitution pattern on this phenyl ring plays a key role in binding to the kinase domain. For instance, a 3-chloro-4-phenoxyphenylamino moiety often confers strong activity.
-
Back-Pocket Binders: Introduction of bicyclic fused rings at the C4-anilino position, designed to fit into the back pocket of the EGFR/HER2 kinase domain, has led to the discovery of highly potent inhibitors.
Quantitative SAR Data: EGFR/ErbB2 Inhibition
The following table summarizes the in vitro inhibitory activities of a series of 4,5-disubstituted this compound analogues against EGFR and ErbB2.
| Compound ID | N5-Substituent | C4-Substituent | EGFR IC50 (nM) | ErbB2 IC50 (nM) |
| 68 | -CH2CH2OH | 3-chloro-4-(3-fluorobenzyloxy)anilino | 9.2 | 4.1 |
| 69 | -CH2CH2OCH3 | 3-chloro-4-(3-fluorobenzyloxy)anilino | 9.5 | 3.8 |
| 70 | -CH2CH(OH)CH2OH | 3-chloro-4-(3-fluorobenzyloxy)anilino | 5.7 | 2.1 |
| 71 | -(CH2)3OH | 3-chloro-4-(3-fluorobenzyloxy)anilino | 23 | 3.5 |
Data extracted from a review on fused pyrimidine systems as EGFR inhibitors, which references a 2011 study by Ishikawa et al.[1]
II. Structure-Activity Relationship against VEGFR2
A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent type-II inhibitors of VEGFR2, binding to the inactive DFG-out conformation of the kinase.
Key Structural Insights:
-
C4-Position Linker: The incorporation of a diphenylurea moiety at the C4-position through an oxygen linker is a critical structural feature for potent VEGFR2 inhibition.[2]
-
Diphenylurea Substitutions: The substitution pattern on the terminal phenyl ring of the urea moiety significantly impacts activity. A trifluoromethyl group at the meta-position has been shown to be favorable.
-
N5-Methylation: A methyl group at the N5 position of the pyrrolo-pyrimidine core is a common feature in this series of inhibitors.
Quantitative SAR Data: VEGFR2 Inhibition
The table below presents the VEGFR2 inhibitory and cellular anti-proliferative activities of representative 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine analogues.
| Compound ID | C4-Substituent | VEGFR2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 20a | 1-(4-(benzyloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | 1.8 | 6.7 |
| 20d | 1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea | 0.9 | 1.9 |
Data extracted from a study on novel VEGFR2 kinase inhibitors.[2]
III. Structure-Activity Relationship against Aurora Kinases
While the isomeric pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied for Aurora kinase inhibition, there is a notable lack of consolidated public data on the specific structure-activity relationships of this compound analogues against Aurora kinases. Further research is required to elucidate the potential of this scaffold for targeting this important class of mitotic kinases.
IV. Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR2)
This protocol describes a common method for determining the in vitro inhibitory potency of compounds against protein kinases.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate.
-
Add the kinase enzyme and peptide substrate solution in kinase buffer to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays, such as ADP-Glo™, quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Reagents and Materials:
-
Human cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
V. Visualizing SAR and Biological Pathways
To better understand the concepts discussed, the following diagrams illustrate key workflows and signaling pathways.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Inhibition of the EGFR signaling cascade by this compound analogues.
Caption: Inhibition of the VEGFR2 signaling cascade by this compound analogues.
Caption: Logical relationship between structural modifications and biological activity.
References
In Vivo Efficacy of 5H-pyrrolo[3,2-d]pyrimidine Derivatives in Pancreatic Cancer Animal Models: A Comparative Guide
This guide provides a comparative overview of the in vivo efficacy of novel 5H-pyrrolo[3,2-d]pyrimidine derivatives, with a particular focus on the lead compound AGF347, in preclinical animal models of pancreatic cancer. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The data and protocols are compiled from publicly available research, primarily focusing on studies involving MIA PaCa-2 pancreatic adenocarcinoma xenografts.
Overview of this compound Derivatives
This compound derivatives are a novel class of small-molecule inhibitors that target key enzymes in one-carbon (C1) metabolism, a critical pathway for cancer cell proliferation. These compounds have demonstrated potent antitumor activity by disrupting the synthesis of nucleotides and amino acids essential for rapidly dividing cells. The lead compounds in this series, including AGF291, AGF320, and AGF347, have shown broad-spectrum antitumor efficacy in vitro across various cancer cell lines, including lung, colon, and pancreatic cancer.[1][2]
Comparative In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
The in vivo antitumor activity of the lead this compound derivative, AGF347, was evaluated in a MIA PaCa-2 pancreatic cancer xenograft model. This cell line is widely used in pancreatic cancer research to assess the efficacy of potential therapeutic agents.[3] The study demonstrated that AGF347 generated significant antitumor efficacy, with the potential for complete responses in both early and late-stage tumor models.[1][4][5]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of AGF347 in the MIA PaCa-2 pancreatic cancer xenograft model.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| AGF347 | Female NCr SCID Mice | MIA PaCa-2 | 15 mg/kg, every 2 days for 8 doses (Q2d x 8) | Significant tumor growth inhibition; Potential for complete responses. | [1] |
| Gemcitabine (Comparator) | Female NCr SCID Mice | MIA PaCa-2 | 120 mg/kg, every 4 days for 4 doses (Q4d x 4) | Standard-of-care comparator. | [1] |
Note: Detailed quantitative data such as percentage of tumor growth inhibition (TGI), tumor volume measurements, and survival curves can be found in the full scientific publications.
Experimental Protocols
The following provides a detailed methodology for the in vivo efficacy studies cited in this guide, based on the available information.
MIA PaCa-2 Xenograft Model
-
Cell Culture: Human pancreatic adenocarcinoma MIA PaCa-2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female NCr SCID (Severe Combined Immunodeficient) mice, typically 11 weeks old with an average body weight of 20 grams, are used for the study.[1] These mice lack functional T and B cells, allowing for the growth of human tumor xenografts.
-
Tumor Implantation: MIA PaCa-2 cells are harvested and prepared in a sterile suspension. A specific number of cells (e.g., 1 x 10^6) in a matrix solution (like Matrigel) are injected subcutaneously into the flank of each mouse.[3] Alternatively, tumor fragments from established xenografts can be implanted.[1]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Treatment with the this compound derivatives or vehicle control is then initiated.
-
Drug Administration: AGF347 is administered, for example, intraperitoneally at a dose of 15 mg/kg every two days for a total of eight doses.[1] The vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Animal body weight is also monitored as an indicator of toxicity. In some studies, survival may be a secondary endpoint.
-
Data Analysis: Tumor volumes and body weights are plotted over time. Statistical analysis is performed to compare the treatment groups with the control group to determine the significance of the antitumor effect.
Mechanism of Action: Targeting One-Carbon Metabolism
The antitumor activity of this compound derivatives stems from their ability to inhibit multiple key enzymes in the folate-dependent one-carbon metabolism pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking this pathway, these compounds effectively starve cancer cells of the necessary components for proliferation.
The lead compound, AGF347, has been shown to target both mitochondrial and cytosolic components of one-carbon metabolism. The primary targets include:
-
Serine Hydroxymethyltransferase 1 (SHMT1) : A cytosolic enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.
-
Serine Hydroxymethyltransferase 2 (SHMT2) : The mitochondrial isoform of SHMT, which plays a central role in providing one-carbon units for various biosynthetic processes.
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase) : An enzyme in the de novo purine biosynthesis pathway.
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase) : Another key enzyme in the de novo purine biosynthesis pathway.
Inhibition of these enzymes leads to the depletion of purine nucleotides and glutathione, an increase in reactive oxygen species (ROS), and suppression of the mTOR signaling pathway, ultimately inducing cancer cell death.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Combined inhibition of PAK7, MAP3K7 and CK2alpha kinases inhibits the growth of MiaPaCa2 pancreatic cancer cell xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 4. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to Novel 5H-pyrrolo[3,2-d]pyrimidine Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of drug discovery and development. The 5H-pyrrolo[3,2-d]pyrimidine core, a key pharmacophore in various therapeutic agents, has seen a surge in the development of novel synthetic methodologies. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid in the selection of the most efficient method based on specific research and development needs.
This comparative analysis focuses on key performance indicators of synthetic routes, including percentage yield, reaction time, and complexity. The data presented is collated from various peer-reviewed studies to offer a comprehensive overview of the current state of this compound synthesis.
Comparative Analysis of Synthetic Methods
The efficiency of a synthetic route can be evaluated through several quantitative parameters. The following tables summarize the performance of different novel methods for the synthesis of this compound derivatives.
| Synthetic Method | Key Features | Overall Yield (%) | Number of Steps | Reference |
| Domino C–N Coupling/Hydroamination | One-pot Sonogashira reaction followed by cyclization. | Moderate to good | 2 | [1] |
| Multi-component Reaction | One-pot, three-component reaction using L-proline as an organocatalyst. | 73-86 | 1 | [2] |
| Diversity-Oriented Synthesis | Four-step synthesis starting from 4-oxo-N-(PhF)proline benzyl ester. | 37-55 | 4 | [3][4] |
| Synthesis from Substituted Pyrroles | Synthesis of 2,4-disubstituted 6-phenyl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. | Not explicitly stated | Multiple | [5] |
| Synthesis via Pyrimido[5,4-c]pyridazines | A novel synthesis route reported in 1978. | Not explicitly stated | Multiple | [6] |
| Specific Compound Synthesis | Starting Material | Yield (%) | Reference |
| N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 72 | [7] |
| 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | 75 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Domino C–N Coupling/Hydroamination Reaction
This method involves a combination of a Sonogashira reaction and a subsequent cyclization by a domino C–N coupling/hydroamination reaction to prepare a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[1]
Step 1: Sonogashira Reaction
-
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in a suitable solvent, a terminal alkyne, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., XPhos), and a base (e.g., K3PO4) are added.
-
The reaction mixture is heated, typically at 100 °C, for a specified time (e.g., 15 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, an alkynylated uracil, is isolated and purified.
Step 2: Domino C–N Coupling/Hydroamination
-
The alkynylated uracil is reacted with a substituted aniline in the presence of a palladium catalyst and a ligand.
-
A base is added to the reaction mixture, which is then heated.
-
The cyclization reaction affords the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields.[1]
Method 2: One-Pot, Three-Component Reaction
This highly efficient method allows for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives in a single step from readily available starting materials.[2]
-
A mixture of 4-hydroxycoumarin, an arylglyoxal hydrate, and either 6-aminouracil or 1,3-dimethyl-6-aminouracil is prepared in acetic acid.
-
L-proline is added as an organocatalyst.
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
-
This method has been reported to produce yields in the range of 73-86%.[2]
Method 3: Diversity-Oriented Synthesis
This four-step synthesis allows for the introduction of molecular diversity onto the pyrimidine ring.[3][4]
Step 1: Formation of Aminopyrrole
-
4-oxo-N-(PhF)proline benzyl ester is reacted with an amine (e.g., benzylamine, allylamine, or isopropylamine) to form the corresponding aminopyrrole.
Step 2: Urea Formation
-
The aminopyrrole is then treated with an isocyanate (e.g., phenyl, allyl, or ethyl isocyanate) to yield a 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester.
Step 3: Cyclization
-
The urea derivative is cyclized using trichloroacetyl chloride in acetonitrile.
Step 4: Base Treatment and Isolation
-
The reaction mixture is treated with cesium carbonate (Cs2CO3).
-
The final product, a 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester, is obtained by crystallization from toluene.
-
The overall yield for this four-step process is reported to be between 37% and 55%.[3][4]
Visualizing the Synthetic Workflows
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Workflow for the Domino C–N Coupling/Hydroamination synthesis.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auctoresonline.org [auctoresonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of 5H-pyrrolo[3,2-d]pyrimidine and Other Kinase Inhibitors: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5H-pyrrolo[3,2-d]pyrimidine derivatives and other notable kinase inhibitors, focusing on their performance in molecular docking studies and their inhibitory activity against various kinases. The information is compiled from recent scientific literature to aid in the rational design and development of novel kinase inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various pyrrolopyrimidine derivatives and standard kinase inhibitors against key kinase targets implicated in cancer and other diseases. This data provides a quantitative basis for comparing the potency of these compounds.
Table 1: Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Erlotinib | 55 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| 12d | VEGFR-2 | 11.9 | - | - |
| 15c | VEGFR-2 | 13.6 | - | - |
| Compound 7 | Multi-kinase | - | - | - |
Note: The results for compound 7 were described as promising and comparable to reference standards, but specific IC50 values were not provided in the source material.[1][2]
Table 2: Inhibitory Activity (IC50) of Fused 1H-pyrrole and Pyrrolo[3,2-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8b | Hep3B | 0.049 | Doxorubicin | 0.008 |
| MCF-7 | 0.043 | Doxorubicin | 0.008 | |
| HCT116 | 0.011 | Doxorubicin | 0.008 | |
| 9a | HCT116 | 0.011 | Doxorubicin | 0.008 |
| 9c | HCT116 | 0.009 | Doxorubicin | 0.008 |
Note: While these compounds were designed as EGFR/CDK2 inhibitors, the provided data is for their activity against cancer cell lines, not directly on the kinases.[3]
Table 3: Binding Energies of Compound 5k and Reference Standards against Target Kinases
| Compound | Target Kinase | Binding Energy (kcal/mol) |
| 5k | EGFR | - |
| Erlotinib (Reference) | EGFR | - |
| 5k | VEGFR2 | - |
| Sorafenib (Reference) | VEGFR2 | - |
| 5k | Her2 | - |
| TAK-285 (Reference) | Her2 | - |
| 5k | CDK2 | - |
| Sunitinib (Reference) | CDK2 | - |
Note: While the study mentions that molecular docking was performed and binding energies were generated, the specific values were not available in the provided search results.[4]
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for molecular docking and kinase inhibition assays.
Molecular Docking Protocol
Molecular docking studies are crucial for predicting the binding mode and affinity of a ligand to its target protein.[5] The general workflow involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.
Protein and Ligand Preparation:
-
Protein Structure Retrieval: The 3D crystallographic structures of the target kinases, such as EGFR (PDB: 4hjo), VEGFR2 (PDB: 4asd), HER2 (PDB: 3rcd), and CDK2 (PDB: 3ti1), are obtained from the Protein Data Bank.[4]
-
Protein Preparation: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the pyrrolopyrimidine derivatives and reference inhibitors are sketched and converted to 3D structures. The ligands are then energy minimized.
Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina and MOE (Molecular Operating Environment).[3][4]
-
Grid Box Definition: A grid box is defined around the active site of the kinase to specify the search space for the ligand.
-
Docking Algorithm: A search algorithm, such as a genetic algorithm, is used to explore different conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to evaluate the binding affinity of each ligand pose, typically reported in kcal/mol.[5]
Analysis:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the scoring function.
-
The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Kinase Inhibition Assay Protocol
In vitro kinase assays are performed to determine the inhibitory activity (IC50) of the synthesized compounds against the target kinases.
-
Enzyme and Substrate: Recombinant human kinase enzymes and their corresponding substrates are used.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
Procedure:
-
The kinase enzyme is incubated with varying concentrations of the test compound.
-
ATP and the substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is measured.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed kinase inhibitors.
Caption: EGFR and CDK2 Signaling Pathway.[6][7][8]
Caption: KDR (VEGFR2) Signaling Pathway.[9][10]
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. genecards.org [genecards.org]
- 6. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Importance of VEGF-KDR Signaling Pathway Genes should Not Be Ignored When the Risk of Developing Multiple Sclerosis is Taken into Consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 5H-pyrrolo[3,2-d]pyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved therapeutic windows remains a cornerstone of oncological research. Among the promising scaffolds, 5H-pyrrolo[3,2-d]pyrimidines have emerged as a versatile class of compounds exhibiting potent inhibitory activity against key targets in cancer cell proliferation and survival. This guide provides an objective comparison of the therapeutic index of 5H-pyrrolo[3,2-d]pyrimidine compounds against established alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy and Toxicity
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. This section summarizes the available quantitative data for this compound derivatives and compares them with the established antifolate drugs, pemetrexed and lometrexol.
| Compound Class | Compound/Derivative | Cancer Cell Line | Efficacy (IC50/EC50) | Toxicity (MTD/LD50) in Mice | Calculated Therapeutic Index (MTD/EC50 or similar ratio) |
| This compound Derivatives | Halogenated Analogues | Various | 0.014 - 14.5 µM (EC50)[1] | 5 - 10 mg/kg (MTD)[1] | Varies significantly based on specific analogue |
| N5-alkyl substituted analogues | Various | 0.83 - 7.3 µM (EC50)[1] | 40 mg/kg (MTD)[1] | ~5.5 - 48.2 | |
| AGF347 | Pancreatic Cancer Cells | Potent in vitro and in vivo efficacy[2] | Not explicitly stated | Not calculable from provided data | |
| Alternative Antifolates | Pemetrexed | Gastric Cancer Cell Lines | 17 nM - >50 µM (IC50)[3] | MTD not directly comparable from literature | Not directly comparable |
| Lometrexol | CCRF-CEM (Leukemia) | 2.9 nM (IC50)[4] | LD50 of 0.1-0.3 mg/kg in folate-deficient mice[5] | Highly dependent on folate levels[6] |
Note: The therapeutic index is calculated here as a ratio of the Maximum Tolerated Dose (MTD) in mice to the in vitro effective concentration (EC50). This is an approximation and the actual therapeutic index in humans may vary. The data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways and Mechanisms of Action
This compound compounds exert their anti-cancer effects through the inhibition of critical cellular pathways, primarily targeting one-carbon metabolism and protein kinase signaling.
One-Carbon Metabolism
Certain this compound derivatives function as antifolates, inhibiting key enzymes in the one-carbon metabolism pathway. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for rapidly proliferating cancer cells. A primary target within this pathway is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme crucial for providing one-carbon units.[2][6]
Caption: Inhibition of SHMT2 by this compound compounds in the one-carbon metabolism pathway.
Protein Kinase Inhibition
Another significant mechanism of action for some pyrrolopyrimidine derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. By targeting specific kinases, these compounds can disrupt oncogenic signaling and induce apoptosis in cancer cells.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by this compound compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's therapeutic index. Below are methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound compounds and comparators (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy and Toxicity Studies (Xenograft Model)
This protocol outlines a general procedure for assessing the anti-tumor efficacy and toxicity of compounds in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1-10 million cancer cells (in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) and at the predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Toxicity Assessment: Monitor the general health of the mice daily, including body weight, activity, and any signs of distress. The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant signs of toxicity.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size, or when the mice in the treatment groups show signs of severe toxicity.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. The therapeutic index can be estimated by comparing the MTD to the effective dose that causes significant tumor growth inhibition.
Caption: A generalized workflow for assessing the therapeutic index of a compound.
Conclusion
This compound compounds represent a promising class of anti-cancer agents with the potential for a favorable therapeutic index. Their dual mechanism of action, targeting both one-carbon metabolism and protein kinase signaling, offers a multi-pronged approach to inhibiting cancer cell growth. The data presented in this guide suggests that modifications to the pyrrolopyrimidine scaffold, such as N5-alkyl substitution, can significantly improve the therapeutic window by decreasing toxicity while maintaining efficacy.[1]
Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to the development of safer and more effective cancer therapies.
References
- 1. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. SHMT2 regulates esophageal cancer cell progression and immune Escape by mediating m6A modification of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5H-pyrrolo[3,2-d]pyrimidine Derivatives Through Genetic Knockdown/Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of novel 5H-pyrrolo[3,2-d]pyrimidine compounds, using AGF347 as a prime example. We will explore how genetic knockdown and knockout techniques can be employed to unequivocally demonstrate the on-target effects of this class of molecules and compare its performance with alternative inhibitors of one-carbon metabolism.
Introduction to AGF347 and One-Carbon Metabolism
AGF347 is a novel, potent 5-substituted pyrrolo[3,2-d]pyrimidine antifolate compound that has demonstrated significant antitumor activity.[1][2] Its primary mechanism of action is the inhibition of key enzymes within the one-carbon (C1) metabolic pathway, a critical network for the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[1][3] While AGF347 shows broad-spectrum inhibition, its principal target is mitochondrial serine hydroxymethyltransferase 2 (SHMT2).[1][4] Additionally, it exhibits inhibitory activity against cytosolic SHMT1 and the de novo purine biosynthesis enzymes glycinamide ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[2][3]
To rigorously validate that the anticancer effects of AGF347 are indeed a consequence of inhibiting these specific targets, particularly SHMT2, genetic approaches such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout are indispensable. These techniques allow for the specific depletion of the target protein, and the resulting cellular phenotype can be directly compared to the effects of the compound.
Comparison with Alternative Inhibitors
The therapeutic landscape of one-carbon metabolism inhibitors includes established drugs like Pemetrexed and Lometrexol. Understanding their mechanisms provides a valuable benchmark for evaluating novel compounds like AGF347.
-
Pemetrexed (Alimta®) is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and GARFT, thereby disrupting both pyrimidine and purine synthesis.[5][6][7]
-
Lometrexol is a more specific inhibitor of GARFT, a key enzyme in the de novo purine biosynthesis pathway.[8][9][10] Its potent inhibition of this single target leads to the depletion of purine pools and subsequent cell cycle arrest and apoptosis.[8][11]
By comparing the cellular and molecular consequences of AGF347 treatment with those of SHMT2 genetic silencing and with the effects of Pemetrexed and Lometrexol, researchers can build a comprehensive understanding of AGF347's unique pharmacological profile.
Experimental Validation of AGF347's Mechanism of Action
The following sections outline detailed protocols for validating the on-target activity of AGF347 by comparing its effects to those of SHMT2 knockdown and knockout.
Data Presentation: Comparative Efficacy of AGF347 and SHMT2 Depletion
The following table summarizes the expected quantitative outcomes from experiments designed to validate the mechanism of action of AGF347.
| Parameter | Control (Untreated/Vehicle) | AGF347 Treatment | SHMT2 Knockdown (siRNA/shRNA) | Pemetrexed Treatment | Lometrexol Treatment |
| Cell Proliferation (% of Control) | 100% | Decreased (e.g., 30-60%)[12] | Decreased (e.g., 40-70%)[13][14] | Decreased (e.g., 20-50%) | Decreased (e.g., 25-55%) |
| SHMT2 Protein Expression (% of Control) | 100% | No significant change | Significantly Decreased (<20%)[13] | No significant change | No significant change |
| Glycine Levels (% of Control) | 100% | Decreased[15] | Decreased[15] | Variable | No direct effect |
| Formate Levels (% of Control) | 100% | Decreased[15] | Decreased[15] | Variable | No direct effect |
| Cell Cycle Arrest | Normal Distribution | G1/S phase arrest[16] | G1 phase arrest[16] | S phase arrest[11] | S phase arrest[9] |
| Apoptosis (Fold increase in Caspase-3/7 activity) | 1 | Increased | Increased | Increased | Increased |
Experimental Protocols
This protocol describes the transient knockdown of SHMT2 in a cancer cell line (e.g., A549 lung carcinoma or Huh-7 hepatocellular carcinoma) using small interfering RNA (siRNA).
Materials:
-
A549 or Huh-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
Pre-designed siRNA targeting human SHMT2 and a non-targeting control (NTC) siRNA
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed A549 or Huh-7 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of SHMT2 siRNA or NTC siRNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[16]
-
-
Transfection: Add the 250 µL siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Harvest cells 48 hours post-transfection. Extract total RNA, synthesize cDNA, and perform qRT-PCR using primers specific for SHMT2 and a housekeeping gene (e.g., GAPDH) for normalization.[14] A significant decrease in SHMT2 mRNA levels in the siRNA-treated cells compared to the NTC will confirm knockdown.
-
Western Blot: Harvest cells 72 hours post-transfection. Lyse the cells, quantify protein concentration, and perform Western blotting using a primary antibody against SHMT2 and a loading control (e.g., β-actin).[13] A marked reduction in the SHMT2 protein band will validate the knockdown.
-
-
Phenotypic Assays: Following confirmation of knockdown, perform cell proliferation assays (e.g., CCK-8 or MTT), cell cycle analysis (flow cytometry), and apoptosis assays (e.g., Caspase-Glo).
This protocol provides a general workflow for generating a stable SHMT2 knockout cell line using CRISPR-Cas9 technology.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting SHMT2
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine 3000 or other high-efficiency transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Reagents for genomic DNA extraction and sequencing
-
Reagents for Western blotting
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the SHMT2-targeting lentiCRISPRv2 vector and packaging plasmids using Lipofectamine 3000.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Expand individual clones, extract genomic DNA, and amplify the region of the SHMT2 gene targeted by the sgRNA. Sequence the PCR product to identify clones with frameshift mutations.
-
Western Blot: Perform Western blotting on cell lysates from validated clones to confirm the complete absence of the SHMT2 protein.[17][18]
-
-
Phenotypic Analysis: Use the validated SHMT2 knockout and parental cell lines to perform comparative studies with AGF347 and other inhibitors, assessing proliferation, metabolic changes, and other relevant phenotypes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: One-Carbon Metabolism and Points of Inhibition.
Experimental Workflow Diagram
Caption: Workflow for Validating Drug Mechanism of Action.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of preclinical development. For novel this compound inhibitors like AGF347, a multi-pronged approach that combines pharmacological treatment with precise genetic silencing of putative targets is essential. By comparing the phenotypic and molecular outcomes of AGF347 treatment with those induced by SHMT2 knockdown or knockout, researchers can definitively establish on-target activity. Furthermore, benchmarking against established drugs such as Pemetrexed and Lometrexol provides critical context for the compound's unique therapeutic potential. The protocols and comparative data framework presented in this guide offer a robust strategy for the rigorous validation of this promising class of anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Facebook [cancer.gov]
- 12. Role of Mitochondrial and Cytosolic Folylpolyglutamate Synthetase in One-Carbon Metabolism and Antitumor Efficacy of Mitochondrial-Targeted Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Downregulating serine hydroxymethyltransferase 2 (SHMT2) suppresses tumorigenesis in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silencing SHMT2 inhibits the progression of tongue squamous cell carcinoma through cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
Safety Operating Guide
Proper Disposal of 5H-pyrrolo[3,2-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5H-pyrrolo[3,2-d]pyrimidine and its derivatives is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this class of heterocyclic compounds, which are often classified as hazardous.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound and its analogs are known to be harmful if swallowed, and can cause skin and eye irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. The specific directive is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[2]
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.
2. Waste Container Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Irritant")
3. Storage of Chemical Waste: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2] Follow your institution's guidelines for secondary containment.
4. Scheduling a Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
A logical workflow for the disposal process is outlined in the diagram below.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the safety data sheets, the handling and disposal procedures are derived from the hazard information provided. The primary hazard classifications for this compound are:
| Hazard Classification | GHS Code |
| Acute toxicity, oral | H302 (Harmful if swallowed) |
| Skin corrosion/irritation | H315 (Causes skin irritation) |
| Serious eye damage/eye irritation | H319 (Causes serious eye irritation) |
These classifications necessitate the procedural steps outlined above to minimize exposure and ensure proper disposal.
Signaling Pathways and Logical Relationships
The decision-making process for chemical disposal is a critical logical pathway for ensuring laboratory safety. The following diagram illustrates the decision-making process based on the nature of the chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
